molecular formula C25H24N8NaO7S2+ B11934449 Cefpiramide (sodium)

Cefpiramide (sodium)

Cat. No.: B11934449
M. Wt: 635.6 g/mol
InChI Key: RIWWMGQFMUUYIY-ALLHVENQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefpiramide (sodium) is a useful research compound. Its molecular formula is C25H24N8NaO7S2+ and its molecular weight is 635.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cefpiramide (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cefpiramide (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H24N8NaO7S2+

Molecular Weight

635.6 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C25H24N8O7S2.Na/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2;/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40);/q;+1/t17-,18-,23-;/m1./s1

InChI Key

RIWWMGQFMUUYIY-ALLHVENQSA-N

Isomeric SMILES

CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na+]

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na+]

Origin of Product

United States

Foundational & Exploratory

Cefpiramide (Sodium): A Technical Guide on its Mechanism of Action in Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpiramide is a third-generation, semi-synthetic, broad-spectrum cephalosporin (B10832234) antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Like other β-lactam antibiotics, its primary mechanism of action is the disruption of bacterial cell wall synthesis, a process essential for bacterial viability.[3][4] This technical guide provides an in-depth analysis of the molecular interactions and downstream cellular effects of Cefpiramide, with a focus on its core function: the inhibition of peptidoglycan synthesis.

Chemical Structure of Cefpiramide

Cefpiramide's chemical structure is fundamental to its antibacterial activity. It is a cephalosporin antibiotic with [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl and (R)-2-{[(4-hydroxy-6-methylpyridin-3-yl)carbonyl]amino}-2-(4-hydroxyphenyl)acetamido groups at positions 3 and 7, respectively, of the cephem skeleton.[5] The sodium salt form, Cefpiramide Sodium, is commonly used in clinical applications.[6]

  • Molecular Formula: C₂₅H₂₄N₈O₇S₂[5]

  • Molar Mass: 612.64 g·mol⁻¹[7]

The strained β-lactam ring is the key pharmacophore, responsible for the covalent acylation and subsequent inactivation of its target enzymes.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of Cefpiramide stems from its ability to inhibit the final and crucial steps of peptidoglycan biosynthesis.[3][5] Peptidoglycan is a vital heteropolymer that forms the rigid outer layer of bacterial cells, providing structural integrity and protection against osmotic lysis.[4][8]

The synthesis of peptidoglycan involves two key enzymatic reactions catalyzed by Penicillin-Binding Proteins (PBPs):

  • Transglycosylation: The polymerization of glycan chains from lipid II precursors.[8]

  • Transpeptidation: The cross-linking of adjacent peptide side chains, which imparts strength and rigidity to the peptidoglycan mesh.[8]

Cefpiramide specifically targets and inhibits the transpeptidase activity of PBPs.[5][9] By forming a stable, covalent acyl-enzyme intermediate with the active site serine of the transpeptidase domain, Cefpiramide effectively blocks the cross-linking of peptidoglycan strands.[8] This disruption leads to the formation of a defective and weakened cell wall.[3] In actively growing bacteria, this compromised cell wall cannot withstand the high internal osmotic pressure, resulting in cell lysis and death.[3]

Figure 1: Cefpiramide's inhibition of bacterial cell wall synthesis.

Interaction with Penicillin-Binding Proteins (PBPs)

The efficacy and spectrum of activity of Cefpiramide are directly related to its binding affinity for specific PBPs, which varies between different bacterial species.[1] The primary targets for Cefpiramide are the high-molecular-weight PBPs involved in the essential steps of cell wall synthesis.

PBP Binding Affinity

The binding affinity of Cefpiramide to PBPs is quantified by the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates a higher binding affinity.[1]

Bacterial SpeciesPenicillin-Binding Protein (PBP)IC₅₀ (µg/mL)
Escherichia coli NIHJ JC-2PBP 1a4.0
PBP 1b0.8
PBP 2>100
PBP 30.1
PBP 42.5
PBP 5/6<0.1
Pseudomonas aeruginosa PAO 1PBP 1a3.1
PBP 1b0.4
PBP 2>100
PBP 30.2
PBP 41.6
PBP 5<0.1
Data sourced from T. et al., 1983[1]
Downstream Effects of PBP Inhibition

The inhibition of specific PBPs by Cefpiramide leads to distinct morphological changes in bacteria:

  • Inhibition of PBP 3: In many Gram-negative bacteria, including E. coli and P. aeruginosa, PBP 3 is primarily involved in septum formation during cell division.[1] Inhibition of PBP 3 by Cefpiramide prevents cell division, leading to the formation of long, filamentous cells.[1]

  • Inhibition of PBP 1a and PBP 1b: These PBPs are involved in cell elongation.[1] Their inhibition contributes to the overall weakening of the cell wall, and at higher concentrations, leads to rapid cell lysis.[1]

In Vitro Antibacterial Activity

The in vitro activity of Cefpiramide is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism after a standardized incubation period.[10][11]

MIC Data for Gram-Positive Bacteria
OrganismNo. of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Oxacillin-susceptible)440-2
Streptococcus pneumoniae440-1
Streptococcus faecalis-8.0-
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested strains, respectively. Data is compiled from multiple sources.[2][12][13]
MIC Data for Gram-Negative Bacteria
OrganismMIC₉₀ (µg/mL)
Escherichia coli>128
Klebsiella pneumoniae64
Enterobacter cloacae>128
Serratia marcescens32
Proteus mirabilis16
Proteus vulgaris32
Morganella morganii4
Providencia rettgeri32
Pseudomonas aeruginosa16
Acinetobacter spp.16
Note: Data compiled from multiple sources.[2][12]

Experimental Protocols

Determination of PBP Binding Affinity (Competitive Binding Assay)

This assay determines the concentration of Cefpiramide required to inhibit the binding of a radiolabeled or fluorescently tagged β-lactam (e.g., [³H]benzylpenicillin or Bocillin FL) to PBPs.[14][15][16]

  • Membrane Preparation: Bacterial cells are harvested and lysed to obtain membrane fractions containing the PBPs.[17]

  • Competitive Binding: The membrane preparations are incubated with a fixed concentration of the labeled β-lactam and varying concentrations of Cefpiramide.

  • Separation and Detection: The PBP-β-lactam complexes are separated by SDS-PAGE. The labeled PBPs are then visualized by fluorography (for radiolabeled probes) or in-gel fluorescence scanning (for fluorescent probes).[17][18]

  • Quantification: The intensity of the labeled PBP bands is quantified. The IC₅₀ is calculated as the concentration of Cefpiramide that reduces the binding of the labeled β-lactam by 50%.[14]

PBP_Binding_Assay_Workflow start Bacterial Culture membrane_prep Cell Lysis & Membrane Isolation start->membrane_prep incubation Incubate Membranes with Labeled β-lactam & Cefpiramide membrane_prep->incubation sds_page SDS-PAGE Separation incubation->sds_page detection Fluorography or Fluorescence Scanning sds_page->detection quantification Quantify Band Intensity & Calculate IC₅₀ detection->quantification end PBP Binding Affinity (IC₅₀) quantification->end

References

A Technical Guide to the Physicochemical Properties of Cefpiramide Sodium for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Cefpiramide sodium, a third-generation cephalosporin (B10832234) antibiotic. The information herein is curated to support research and drug development by offering essential quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Physicochemical Data

The fundamental physicochemical characteristics of Cefpiramide sodium are summarized in the table below, providing a foundation for its application in a research setting.

PropertyDataReferences
Molecular Formula C₂₅H₂₃N₈NaO₇S₂[1][2][3]
Molecular Weight 634.62 g/mol [1][2][3]
CAS Number 74849-93-7[2][3]
Appearance White to slightly yellowish crystalline powder[4]
Solubility Soluble in water.[5][6] Soluble in DMSO (≥ 39 mg/mL).[7]
Melting Point Decomposes at 213 to 215 °C[8]
pKa The carboxylic acid moiety is expected to have a pKa in the acidic range, typical for cephalosporins.[9]
Stability Unstable in solution, freshly prepared solutions are recommended.[10][11] Store at 4°C and protect from light.[7][11]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are essential for reproducible research. The following protocols provide a framework for the characterization of Cefpiramide sodium.

Determination of Aqueous Solubility

Objective: To quantitatively determine the equilibrium solubility of Cefpiramide sodium in an aqueous medium.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of Cefpiramide sodium to a known volume of purified water (or a relevant buffer system) in a sealed, inert container.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: Separate the solid phase from the liquid phase by centrifugation followed by filtration of the supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and quantify the concentration of dissolved Cefpiramide sodium using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection at its λmax.

  • Data Analysis: Calculate the solubility in units such as mg/mL or mmol/L. The experiment should be performed in triplicate to ensure accuracy.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant(s) (pKa) of Cefpiramide sodium.

Methodology:

  • Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature.[13]

  • Sample Preparation: Accurately weigh and dissolve a precise amount of Cefpiramide sodium in a known volume of deionized water or a suitable co-solvent system if aqueous solubility is limited for the desired concentration. Maintain a constant ionic strength using an inert salt like KCl.[13][14]

  • Titration: Place the sample solution in a thermostated vessel under constant stirring. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[14][15]

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa value(s) can be determined from the half-equivalence point(s) of the curve.[15] For overlapping pKa values, derivative plots (e.g., d(pH)/dV) can be used to more accurately identify the equivalence points.

Visualized Workflows and Pathways

Experimental Workflow for Physicochemical Characterization

The logical flow for determining the fundamental physicochemical properties of Cefpiramide sodium is depicted below.

experimental_workflow Experimental Workflow for Physicochemical Characterization cluster_solubility Solubility Determination cluster_pka pKa Determination prep_sol Prepare Supersaturated Solution equil Equilibrate at Constant Temperature prep_sol->equil separate Centrifuge and Filter equil->separate quant_sol Quantify by HPLC separate->quant_sol prep_pka Prepare Cefpiramide Solution titrate Potentiometric Titration prep_pka->titrate analyze Analyze Titration Curve titrate->analyze determine_pka Determine pKa analyze->determine_pka

Caption: A flowchart illustrating the key steps in determining the solubility and pKa of Cefpiramide sodium.

Signaling Pathway: Mechanism of Action

Cefpiramide sodium, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[16][17][18] This mechanism is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs).[2][16][19]

mechanism_of_action Mechanism of Action of Cefpiramide Sodium cefpiramide Cefpiramide Sodium pbp Penicillin-Binding Proteins (PBPs) cefpiramide->pbp Binds to and inactivates transpeptidation Transpeptidation Reaction (Peptidoglycan Cross-linking) pbp->transpeptidation Inhibition of cell_wall Bacterial Cell Wall Synthesis transpeptidation->cell_wall Disruption of lysis Cell Lysis and Bacterial Death cell_wall->lysis Leads to

Caption: A diagram showing the signaling pathway of Cefpiramide sodium's antibacterial action.

References

Cefpiramide (Sodium): A Technical Guide to Synthesis and Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpiramide is a third-generation, semi-synthetic cephalosporin (B10832234) antibiotic administered parenterally.[1] It exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[1] This disruption of cell wall integrity leads to bacterial cell lysis and death. Cefpiramide is characterized by a relatively long serum half-life, allowing for less frequent dosing.[1] This technical guide provides a detailed overview of the synthesis pathway of Cefpiramide sodium and the analytical methods used for the elucidation of its chemical structure.

Chemical Structure

Cefpiramide is a complex organic molecule with the chemical formula C₂₅H₂₄N₈O₇S₂.[1] Its structure is based on the 7-aminocephalosporanic acid (7-ACA) nucleus, which is a common feature of cephalosporin antibiotics. The key functional groups include a β-lactam ring fused to a dihydrothiazine ring, forming the cephem core. At position 7 of the cephem nucleus, a complex acylamino side chain is attached, which is crucial for its antibacterial spectrum and potency. At position 3, a thiomethyl-tetrazole substituent is present, which influences the pharmacokinetic properties of the drug.[1] Cefpiramide is typically administered as its sodium salt to enhance its solubility for parenteral formulations.[3]

Figure 1: Chemical Structure of Cefpiramide.

Synthesis Pathway

The synthesis of Cefpiramide is a multi-step process that involves the preparation of two key intermediates: the cephem nucleus with the desired C-3 substituent and the complex C-7 acylamino side chain. These two fragments are then coupled to form the final Cefpiramide molecule. The synthesis can be broadly divided into the following stages:

  • Modification of the 7-ACA nucleus : The synthesis typically starts from 7-aminocephalosporanic acid (7-ACA), which is obtained from the fermentation of the fungus Acremonium chrysogenum to produce cephalosporin C, followed by chemical or enzymatic cleavage of the D-α-aminoadipoyl side chain.[4] The C-3 acetoxymethyl group of 7-ACA is substituted with 1-methyl-1H-tetrazole-5-thiol to yield 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-TMCA).[5][6][7]

  • Synthesis of the C-7 side chain : The second key intermediate is the C-7 side chain, (R)-2-(4-hydroxyphenyl)-2-[(4-pyridylcarbonyl)amino]acetic acid. This is typically synthesized from (R)-(-)-2-amino-2-(4-hydroxyphenyl)acetic acid, which is then acylated.[8][9][10][11]

  • Coupling and Deprotection : The 7-TMCA nucleus is then coupled with an activated form of the C-7 side chain. This is a critical step that forms the amide bond at the C-7 position. Protecting groups are often used for the carboxylic acid and amino groups during the coupling reaction, which are subsequently removed to yield Cefpiramide.

  • Salt Formation : Finally, Cefpiramide acid is converted to its sodium salt, Cefpiramide sodium, by reacting with a suitable sodium source, such as sodium bicarbonate or sodium hydroxide, to improve its stability and aqueous solubility for pharmaceutical formulations.

Below is a diagram illustrating the logical flow of the Cefpiramide synthesis pathway.

Cefpiramide_Synthesis cluster_nucleus Cephem Nucleus Synthesis cluster_sidechain C-7 Side Chain Synthesis cluster_final Final Assembly 7-ACA 7-Aminocephalosporanic Acid (7-ACA) 7-TMCA 7-Amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]- 3-cephem-4-carboxylic acid (7-TMCA) 7-ACA->7-TMCA Substitution at C-3 1-methyl-tetrazole-thiol 1-Methyl-1H-tetrazole-5-thiol 1-methyl-tetrazole-thiol->7-TMCA Cefpiramide_acid Cefpiramide Acid 7-TMCA->Cefpiramide_acid Amide Coupling hydroxyphenylglycine (R)-(-)-2-Amino-2-(4-hydroxyphenyl)acetic acid side_chain Activated C-7 Side Chain hydroxyphenylglycine->side_chain Acylation pyridylcarbonyl_chloride 4-Pyridylcarbonyl chloride pyridylcarbonyl_chloride->side_chain side_chain->Cefpiramide_acid Cefpiramide_sodium Cefpiramide Sodium Cefpiramide_acid->Cefpiramide_sodium Salt Formation

References

Antibacterial spectrum of Cefpiramide sodium against Gram-positive and Gram-negative bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpiramide (B47137) sodium is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Like other β-lactam antibiotics, its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[2][3] This technical guide provides a comprehensive overview of the antibacterial spectrum of Cefpiramide sodium, presenting quantitative in vitro activity data, detailed experimental protocols for susceptibility testing, and a visualization of its mechanism of action.

Antibacterial Spectrum and In Vitro Activity

Cefpiramide has demonstrated efficacy against numerous clinically significant pathogens. Its activity is particularly noted against Pseudomonas aeruginosa, with potency comparable to piperacillin (B28561) and cefoperazone.[2][4] The antibacterial spectrum also includes various Gram-positive cocci and a wide array of Gram-negative bacilli, including members of the Enterobacteriaceae family.[1]

Gram-Positive Bacteria

Cefpiramide is active against various Gram-positive organisms, including methicillin-susceptible Staphylococcus aureus and various streptococcal species.[1]

Table 1: In Vitro Activity of Cefpiramide Against Gram-Positive Bacteria

OrganismNo. of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (Oxacillin-susceptible)440-2-
Streptococcus pneumoniae440-1-
Streptococcus faecalis-8.0--

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively. Data is compiled from multiple sources and testing conditions may vary.[1]

Gram-Negative Bacteria

Cefpiramide exhibits potent activity against a significant number of Gram-negative bacteria. It is often more consistently active against non-fermenting bacteria than against Enterobacteriaceae.[1]

Table 2: In Vitro Activity of Cefpiramide Against Gram-Negative Bacteria

OrganismNo. of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Pseudomonas aeruginosa1538.032.01.0 - >128
Pseudomonas aeruginosa1008.016.02.0 - 64.0
Pseudomonas aeruginosa504.016.00.5 - >128
Enterobacteriaceae701---

Note: Data is compiled from multiple sources and testing conditions may vary.[3][5]

Mechanism of Action

The bactericidal activity of Cefpiramide results from the inhibition of bacterial cell wall synthesis.[6] This is achieved through its high affinity for penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[6] By binding to and inactivating these proteins, Cefpiramide prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.[6]

Mechanism_of_Action cluster_drug_interaction Cefpiramide Action cluster_cellular_process Bacterial Cell Wall Synthesis cluster_outcome Result Cefpiramide Cefpiramide PBP Penicillin-Binding Proteins (PBPs) Cefpiramide->PBP Binds to Inhibition Inhibition of Transpeptidation Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Weakened_Cell_Wall Weakened Cell Wall Inhibition->Weakened_Cell_Wall Cell_Lysis Cell Lysis and Bacterial Death Weakened_Cell_Wall->Cell_Lysis

Caption: Mechanism of action of Cefpiramide.

Experimental Protocols

The following are detailed methodologies for determining the in vitro susceptibility of bacterial isolates to Cefpiramide. These protocols are based on established standards for antimicrobial susceptibility testing.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of Materials:

  • Cefpiramide sodium analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

2. Preparation of Cefpiramide Stock Solution:

  • Prepare a stock solution of Cefpiramide at a concentration of 1280 µg/mL in a suitable solvent.

  • Sterilize the stock solution by filtration through a 0.22 µm filter if necessary.

3. Preparation of Microdilution Plates:

  • Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Add 100 µL of the Cefpiramide stock solution to the first well of each test row.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well of the dilution series. This will result in a range of Cefpiramide concentrations (e.g., 0.125 to 64 µg/mL).[3]

  • Include a growth control well (broth only) and a sterility control well (uninoculated broth) for each isolate tested.

4. Inoculum Preparation:

  • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 colonies of the test organism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]

  • Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[1]

5. Inoculation and Incubation:

  • Add 50 µL of the standardized and diluted inoculum to each well of the microtiter plate (except the sterility control well), resulting in a final volume of 100 µL per well.[1]

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]

6. Interpretation of Results:

  • The MIC is the lowest concentration of Cefpiramide that completely inhibits visible growth of the organism.[1] This can be determined by visual inspection or with a microplate reader.

Broth_Microdilution_Workflow start Start prep_stock Prepare Cefpiramide Stock Solution (1280 µg/mL) start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_plates Prepare Microdilution Plates (Serial Dilutions in CAMHB) prep_stock->prep_plates inoculate Inoculate Plates prep_plates->inoculate dilute_inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC Results incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

Quality Control

Standard quality control strains should be tested in parallel with clinical isolates to ensure the accuracy and reproducibility of the susceptibility test results. Recommended QC strains for cephalosporin testing include:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 29213

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212

  • Haemophilus influenzae ATCC 49247

  • Streptococcus pneumoniae ATCC 49619

References

Cefpiramide (sodium) binding affinity to penicillin-binding proteins (PBPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 15, 2025 – In the landscape of antibiotic research and development, a thorough understanding of a drug's mechanism of action is paramount. This technical guide provides an in-depth analysis of the binding affinity of Cefpiramide (sodium), a third-generation cephalosporin (B10832234) antibiotic, to its primary targets: the penicillin-binding proteins (PBPs). This document, tailored for researchers, scientists, and drug development professionals, offers a comprehensive overview of quantitative binding data, detailed experimental methodologies, and the downstream consequences of PBP inhibition by Cefpiramide.

Cefpiramide exerts its bactericidal effects by inhibiting the activity of PBPs, enzymes essential for the synthesis and structural integrity of the bacterial cell wall.[1][2][3] By binding to these proteins, Cefpiramide disrupts the cross-linking of peptidoglycan, a critical component of the cell wall, leading to a weakened cellular structure and eventual lysis.[1] The efficacy of Cefpiramide is directly linked to its binding affinity for specific PBPs within different bacterial species.[1]

Quantitative Analysis of Cefpiramide's PBP Binding Affinity

The binding affinity of Cefpiramide to various PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the PBP's activity.[1] A lower IC50 value signifies a higher binding affinity. The following tables summarize the IC50 values of Cefpiramide for the principal PBPs in Escherichia coli and Pseudomonas aeruginosa.

Table 1: Cefpiramide IC50 Values for Escherichia coli NIHJ JC-2 PBPs [1]

Penicillin-Binding Protein (PBP)IC50 (µg/mL)
PBP 1a4.0
PBP 1b0.8
PBP 2100
PBP 30.1
PBP 42.5
PBP 5/6<0.1

Table 2: Cefpiramide IC50 Values for Pseudomonas aeruginosa PAO 1 PBPs [1]

Penicillin-Binding Protein (PBP)IC50 (µg/mL)
PBP 1a3.1
PBP 1b0.4
PBP 2>100
PBP 30.2
PBP 41.6
PBP 5<0.1

Data sourced from T. et al., 1983.[1]

Deciphering the Mechanism: The Consequences of PBP Inhibition

The specific inhibition of different PBPs by Cefpiramide leads to distinct and observable downstream effects on bacterial morphology and viability.

  • Inhibition of PBP3: In many Gram-negative bacteria, including E. coli and P. aeruginosa, PBP3 plays a crucial role in septum formation during cell division.[1] Cefpiramide's high affinity for PBP3 effectively blocks this process, resulting in the formation of long, filamentous cells as the bacteria are unable to divide.[1][4]

  • Inhibition of PBP1a and PBP1b: These PBPs are primarily involved in cell elongation.[1] Their inhibition by Cefpiramide contributes to the overall weakening of the cell wall, compromising its structural integrity.

Ultimately, the disruption of peptidoglycan synthesis and the weakening of the cell wall make the bacterium susceptible to osmotic pressure, leading to cell lysis and death.[1] This process is often facilitated by the uncontrolled activity of autolysins, which are enzymes that degrade the cell wall.[1]

PBP_Inhibition_Pathway cluster_periplasm Periplasmic Space cluster_cellular_effects Cellular Effects Cefpiramide Cefpiramide PBP3 PBP3 (Septum Formation) Cefpiramide->PBP3 High Affinity (Inhibition) PBP1ab PBP1a/1b (Cell Elongation) Cefpiramide->PBP1ab Inhibition Peptidoglycan Peptidoglycan Synthesis PBP3->Peptidoglycan Filamentation Filamentation (Blocked Cell Division) PBP3->Filamentation PBP1ab->Peptidoglycan WeakenedWall Weakened Cell Wall PBP1ab->WeakenedWall CellLysis Cell Lysis Filamentation->CellLysis WeakenedWall->CellLysis

Downstream effects of Cefpiramide's PBP inhibition.

Experimental Protocols for Determining PBP Binding Affinity

The determination of the binding affinity of β-lactam antibiotics like Cefpiramide to PBPs is typically achieved through competitive binding assays.[1][5] These assays measure the ability of the unlabeled test antibiotic to compete with a labeled penicillin molecule for binding to the PBPs.[1]

Generalized Protocol for Competitive PBP Binding Assay

Note: This is a generalized protocol based on methodologies described in the scientific literature. Specific parameters may vary based on the bacterial species and the specific labeled probe used.

  • Bacterial Culture and Membrane Preparation:

    • The bacterial strain of interest (e.g., E. coli or P. aeruginosa) is grown in an appropriate broth medium to the mid-logarithmic phase.

    • Bacterial cells are harvested by centrifugation at 4°C.

    • The cells are washed and then lysed to release the cellular contents.

    • The cell membranes, which contain the PBPs, are isolated by ultracentrifugation.

    • The membrane pellet is resuspended in a suitable buffer.

  • Competitive Binding Reaction:

    • A fixed amount of the prepared bacterial membranes is incubated with varying concentrations of unlabeled Cefpiramide.

    • A control sample without any competing antibiotic is also prepared.

  • Labeled Penicillin Incubation:

    • Following the incubation with Cefpiramide, a fixed concentration of a radiolabeled (e.g., [³H]benzylpenicillin) or fluorescently labeled (e.g., Bocillin-FL) penicillin is added to the mixture.[1][6]

    • The labeled penicillin will bind to the PBPs that are not already occupied by Cefpiramide.

  • Separation and Detection:

    • The PBP-antibiotic complexes are separated from the unbound antibiotic.

    • The PBPs are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Quantification and Data Analysis:

    • The amount of labeled penicillin bound to each PBP is quantified using densitometry (for radiolabeled probes) or fluorescence imaging.[1]

    • A reduction in the signal from the labeled penicillin in the presence of Cefpiramide indicates competition for the same binding site.[1]

    • The percentage of labeled penicillin binding is plotted against the concentration of Cefpiramide.

    • The IC50 value is calculated as the concentration of Cefpiramide that results in a 50% reduction in the binding of the labeled penicillin.[1]

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis Culture Bacterial Culture (e.g., E. coli, P. aeruginosa) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lysis Cell Lysis Harvest->Lysis Membrane Membrane Isolation (Ultracentrifugation) Lysis->Membrane Incubation Incubation of Membranes with varying [Cefpiramide] Membrane->Incubation Labeling Addition of Labeled Penicillin (e.g., [3H]benzylpenicillin) Incubation->Labeling SDS_PAGE SDS-PAGE Separation of PBPs Labeling->SDS_PAGE Detection Detection of Labeled PBPs (Autoradiography/Fluorescence) SDS_PAGE->Detection Quantification Quantification of Band Intensity Detection->Quantification IC50 IC50 Determination Quantification->IC50

Experimental workflow for determining PBP binding affinity.

References

An In-depth Technical Guide to the Third-Generation Cephalosporin Characteristics of Cefpiramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpiramide (B47137) is a parenteral third-generation cephalosporin (B10832234) antibiotic characterized by its broad spectrum of antibacterial activity, notable efficacy against Pseudomonas aeruginosa, and a long plasma half-life.[1][2] This technical guide provides a comprehensive analysis of the core characteristics of Cefpiramide, including its mechanism of action, in vitro activity, and pharmacokinetic profile. Detailed experimental protocols for key evaluative assays are provided, along with a discussion of bacterial resistance mechanisms. This document is intended to serve as a thorough resource for researchers, scientists, and professionals engaged in antimicrobial drug development and research.

Mechanism of Action

Like other β-lactam antibiotics, Cefpiramide exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] The primary molecular targets of Cefpiramide are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.[3] By binding to and inactivating these enzymes, Cefpiramide disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[3]

The bactericidal activity of Cefpiramide is a result of its affinity for specific PBPs, which can vary between different bacterial species. This differential affinity contributes to its spectrum of activity.

Cefpiramide Cefpiramide PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cefpiramide->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-Linking Cefpiramide->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall Essential for Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall->Cell_Lysis Weakened wall leads to

Diagram 1: Mechanism of Action of Cefpiramide

In Vitro Antibacterial Spectrum

Cefpiramide demonstrates a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[2] It is particularly noted for its activity against Pseudomonas aeruginosa.[4][5][6]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of Cefpiramide against various clinically relevant bacterial isolates. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively.

Table 1: In Vitro Activity of Cefpiramide against Gram-Positive Bacteria

OrganismNo. of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Oxacillin-susceptible)440-2
Streptococcus pneumoniae440-1
Streptococcus faecalis-8.0-

Data compiled from multiple sources. Testing conditions may vary.[2]

Table 2: In Vitro Activity of Cefpiramide against Gram-Negative Bacteria

OrganismNo. of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pseudomonas aeruginosa493Comparable to other antipseudomonal agents-
Enterobacteriaceae701Equivalent to piperacillin (B28561) and mezlocillin-

Data compiled from multiple sources. Testing conditions may vary.[4][6]

Pharmacokinetic and Pharmacodynamic Properties

Table 3: Key Pharmacokinetic Parameters of Cefpiramide

ParameterValueReference
Biological Half-Life 4.44 hours[7]
Protein Binding 98.1% - 99.7% (in healthy subjects)[8]
Excretion Primarily biliary[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Cefpiramide is determined using standardized broth microdilution or agar (B569324) dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Cefpiramide Stock Solution: A stock solution of Cefpiramide is prepared at a concentration of 1000 µg/mL in a suitable solvent and sterilized by filtration.[2]

  • Preparation of Microdilution Plates: Serial two-fold dilutions of the Cefpiramide stock solution are performed in cation-adjusted Mueller-Hinton broth (CAMHB) directly in 96-well microtiter plates to achieve a final volume of 50 µL per well. The concentration range typically spans from 0.06 to 128 µg/mL.[2]

  • Inoculum Preparation: A bacterial suspension is prepared in a sterile broth or saline from 3-5 fresh colonies grown on a non-selective agar plate. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]

  • Inoculation: Within 15 minutes of standardization, the bacterial suspension is diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. 50 µL of the standardized inoculum is added to each well, resulting in a final volume of 100 µL.[2]

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[2]

  • Reading Results: The MIC is determined as the lowest concentration of Cefpiramide at which there is no visible growth of the microorganism. This can be assessed visually or with a microplate reader.[2]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Cefpiramide Stock Solution Plates Prepare Serial Dilutions in Microtiter Plates Stock->Plates Inoculate Inoculate Plates with Bacterial Suspension Plates->Inoculate Inoculum Prepare and Standardize Bacterial Inoculum Inoculum->Inoculate Incubate Incubate Plates (16-20 hours at 35°C) Inoculate->Incubate Read Read Results and Determine MIC Incubate->Read cluster_resistance Mechanisms of Resistance to Cefpiramide Beta_Lactamase β-Lactamase Production (Enzymatic Degradation) Cefpiramide Cefpiramide Beta_Lactamase->Cefpiramide Degrades PBP_Alteration Alteration of PBPs (Reduced Target Affinity) PBP_Alteration->Cefpiramide Prevents binding of Reduced_Permeability Reduced Permeability (Decreased Drug Entry) Reduced_Permeability->Cefpiramide Blocks entry of Efflux_Pumps Efflux Pumps (Active Drug Removal) Efflux_Pumps->Cefpiramide Expels Bacterial_Cell Bacterial Cell Cefpiramide->Bacterial_Cell Attempts to enter and act within

References

An In-depth Guide to the Physicochemical Properties of Cefpiramide Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information regarding the molecular weight and chemical formula of Cefpiramide sodium, a third-generation cephalosporin (B10832234) antibiotic. The data presented is intended for researchers, scientists, and professionals engaged in drug development and related fields.

Data Presentation

The fundamental physicochemical properties of Cefpiramide sodium are summarized in the table below. This information is critical for a variety of applications, including analytical method development, formulation studies, and dosage calculations.

IdentifierValue
Chemical Formula C₂₅H₂₃N₈NaO₇S₂[1][2][3]
Molecular Weight Approximately 634.6 g/mol [1][2][3][4]

Cefpiramide sodium's molecular formula is C₂₅H₂₃N₈NaO₇S₂.[1][2][3][5] The reported molecular weight varies slightly across different sources, with values such as 634.6 g/mol , 634.62 g/mol , and 634.628 g/mol being cited.[1][2][4] For practical purposes, a value of 634.6 g/mol is commonly used.

Mandatory Visualization

The following diagram illustrates the direct relationship between the compound and its core chemical identifiers.

G cluster_main Cefpiramide Sodium: Core Properties Compound Cefpiramide Sodium Formula Chemical Formula C₂₅H₂₃N₈NaO₇S₂ Compound->Formula MolWeight Molecular Weight ~634.6 g/mol Compound->MolWeight

Caption: Relationship between Cefpiramide Sodium and its key identifiers.

References

Pharmacodynamics of Cefpiramide Sodium in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpiramide is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against clinically relevant Gram-positive and Gram-negative bacteria, most notably Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Cefpiramide sodium, summarizing its mechanism of action, in vitro activity, and in vivo efficacy in established animal models. Detailed experimental protocols for key assays are provided to facilitate study replication and further research. Quantitative data are presented in structured tables for ease of comparison, and critical biological pathways and experimental workflows are visualized through diagrams to enhance understanding. This document is intended to serve as a core resource for researchers and professionals engaged in the development and evaluation of antibacterial agents.

Mechanism of Action

Cefpiramide, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its primary molecular targets are the penicillin-binding proteins (PBPs), which are membrane-bound enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

By binding to the active site of PBPs, Cefpiramide blocks their transpeptidase activity, which is crucial for the cross-linking of peptidoglycan chains. This inhibition leads to the formation of a defective cell wall that cannot withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death. The affinity of Cefpiramide for various PBPs determines its spectrum of activity and its specific effects on bacterial morphology.

cluster_Cefpiramide Cefpiramide Sodium cluster_Bacteria Bacterial Cell Cefpiramide Cefpiramide PBPs Penicillin-Binding Proteins (PBPs) Cefpiramide->PBPs Binds to & Inhibits Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis & Death CellWall->Lysis Loss of Integrity Leads to

Mechanism of action of Cefpiramide.

In Vitro Activity

The in vitro potency of Cefpiramide has been evaluated against a wide range of bacterial isolates. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, is a key measure of its in vitro activity.

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of Cefpiramide against various Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity of Cefpiramide Against Gram-Positive Bacteria

OrganismNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (oxacillin-susceptible)440--2
Streptococcus pneumoniae440--1
Streptococcus faecalis--8.0-

Table 2: In Vitro Activity of Cefpiramide Against Gram-Negative Bacteria

OrganismNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pseudomonas aeruginosa>10000.5 - >1288.016.0
Escherichia coli--->128
Klebsiella pneumoniae--->128
Enterobacter cloacae--32.0>128
Serratia marcescens--32.064.0
Proteus mirabilis--4.032.0
Acinetobacter spp.--16.032.0
Penicillin-Binding Protein (PBP) Affinity

The binding affinity of Cefpiramide to specific PBPs is quantified by the 50% inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a higher binding affinity.

Table 3: IC₅₀ Values of Cefpiramide for PBPs in E. coli and P. aeruginosa

Bacterial SpeciesPenicillin-Binding Protein (PBP)IC₅₀ (µg/mL)
Escherichia coli NIHJ JC-2PBP 1a4.0
PBP 1b0.8
PBP 2100
PBP 30.1
PBP 42.5
PBP 5/6<0.1
Pseudomonas aeruginosa PAO 1PBP 1a3.1
PBP 1b0.4
PBP 2>100
PBP 30.2
PBP 41.6
PBP 5<0.1

In Vivo Efficacy in Preclinical Models

The in vivo efficacy of Cefpiramide has been demonstrated in various animal models of infection, particularly in neutropenic mouse models which mimic infections in immunocompromised hosts.

Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the in vivo activity of antibiotics against localized soft tissue infections.

Table 4: Efficacy of Cefpiramide in a Neutropenic Mouse Thigh Infection Model with P. aeruginosa

Treatment GroupDosageOutcome
Cefpiramide + Ciprofloxacin50 mg/kg + 4 mg/kgProtected 100% of neutropenic mice from fatal bacteremia.[1]
Ticarcillin + Tobramycin200 mg/kg + 1 mg/kgLess protective than the Cefpiramide + Ciprofloxacin combination.[1]
Systemic Infection Models

The protective effect of Cefpiramide in systemic infections is often assessed by determining the 50% effective dose (ED₅₀).

Table 5: In Vivo Efficacy of Cefpiramide in Systemic Murine Infection Models

Challenge OrganismInfection ModelED₅₀ (mg/kg)
S. aureus (β-lactamase producing)Systemic3.2
S. aureus (non-β-lactamase producing)Systemic1.6
P. aeruginosa (carbenicillin-resistant)Systemic25

Pharmacokinetics in Preclinical Models

Understanding the pharmacokinetic profile of Cefpiramide in preclinical species is essential for designing effective dosing regimens and for subsequent translation to human studies.

Table 6: Pharmacokinetic Parameters of Cefpiramide in Mice and Rats

SpeciesDose (mg/kg)RouteCₘₐₓ (µg/mL)t₁/₂ (min)
Mouse50Subcutaneous7687
Rat50Subcutaneous17449
Mouse (infected, neutropenic)50Subcutaneous51-

Experimental Protocols

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration of an antimicrobial agent against a bacterial isolate.

  • Materials : Cefpiramide sodium analytical standard, cation-adjusted Mueller-Hinton broth (CAMHB), sterile 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Procedure :

    • Prepare a stock solution of Cefpiramide in a suitable solvent.

    • Perform serial two-fold dilutions of the Cefpiramide stock solution in CAMHB in the microtiter plates.

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

    • The MIC is the lowest concentration of Cefpiramide that completely inhibits visible growth.

A Prepare Cefpiramide Stock Solution B Serial Dilution in Microtiter Plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate (35°C, 16-20h) D->E F Read Results for Visible Growth E->F G Determine MIC F->G

Workflow for MIC determination by broth microdilution.

Neutropenic Mouse Thigh Infection Model

This in vivo model is crucial for assessing antibiotic efficacy in an immunocompromised host.

  • Animal Model : Female ICR mice (or other suitable strain), typically 6-8 weeks old.

  • Induction of Neutropenia :

    • Administer cyclophosphamide (B585) at a dose of 150 mg/kg via intraperitoneal (IP) injection four days prior to infection.

    • Administer a second dose of 100 mg/kg one day before infection to maintain neutropenia.

  • Infection :

    • Prepare an inoculum of P. aeruginosa (e.g., ATCC 27853) to a concentration of approximately 10⁷ CFU/mL.

    • Inject 0.1 mL of the bacterial suspension into the thigh muscle of each anesthetized mouse.

  • Treatment :

    • Initiate treatment with Cefpiramide (and/or comparators) at a specified time post-infection (e.g., 2 hours).

    • Administer the drug via a specified route (e.g., subcutaneous) at various dose levels.

  • Endpoints :

    • Survival : Monitor animals for a defined period (e.g., 7 days) and record mortality.

    • Bacterial Burden : At a specified time post-treatment (e.g., 24 hours), euthanize a subset of mice, aseptically remove and homogenize the infected thighs, and perform quantitative culture to determine the CFU per gram of tissue.

cluster_setup Model Setup cluster_treatment Intervention cluster_endpoints Efficacy Assessment A Induce Neutropenia (Cyclophosphamide) B Infect Thigh Muscle (P. aeruginosa) A->B C Administer Cefpiramide (various doses) B->C D Monitor Survival C->D E Determine Bacterial Burden (CFU/thigh) C->E

Experimental workflow for the neutropenic mouse thigh infection model.

Time-Kill Curve Analysis

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Bacterial Strain : Pseudomonas aeruginosa (e.g., PAO1 or a clinical isolate).

  • Growth Conditions : Grow the bacterial culture in CAMHB to the early logarithmic phase.

  • Antibiotic Concentrations : Test Cefpiramide at a range of concentrations, typically multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC). Include a growth control without antibiotic.

  • Procedure :

    • Inoculate flasks containing pre-warmed CAMHB with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.

    • Add Cefpiramide to the flasks to achieve the desired final concentrations.

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

    • Perform serial dilutions of the aliquots and plate onto appropriate agar (B569324) plates to determine the viable bacterial count (CFU/mL).

  • Data Analysis : Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is typically considered bactericidal activity.

Conclusion

The preclinical data for Cefpiramide sodium demonstrate its potent in vitro activity against a broad range of pathogens, particularly P. aeruginosa, and its efficacy in animal models of infection. Its mechanism of action through the inhibition of bacterial cell wall synthesis is well-established. The provided data and experimental protocols offer a solid foundation for further research and development of this and other cephalosporin antibiotics. Future preclinical studies could focus on further elucidating its pharmacokinetic/pharmacodynamic relationships to optimize dosing strategies and combat the emergence of antibiotic resistance.

References

Cefpiramide (Sodium): A Technical Examination of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpiramide (B47137) is a third-generation parenteral cephalosporin (B10832234) antibiotic with a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative organisms, notably including Pseudomonas aeruginosa.[1][2] Like other β-lactam antibiotics, its mechanism of action is the inhibition of bacterial cell wall synthesis. This technical guide provides an in-depth overview of the chemical structure of Cefpiramide sodium, its mechanism of action, in-vitro antibacterial activity, and the experimental protocols for its evaluation. While detailed crystallographic data for Cefpiramide sodium is not publicly available, this paper will discuss its known physicochemical properties and their implications for its biological activity.

Chemical Structure

Cefpiramide is a semi-synthetic cephalosporin. The structure features a β-lactam ring fused to a dihydrothiazine ring, which is characteristic of the cephem nucleus. Key substituents that influence its antibacterial spectrum and pharmacokinetic profile include the aminothiazolyl-methoxyimino group at position 7 and a methyl-tetrazolyl-thiomethyl group at position 3 of the cephem core. The sodium salt form, Cefpiramide Sodium, is utilized for clinical preparations to enhance its solubility.

Chemical Formula: C25H23N8NaO7S2

Molecular Weight: 634.62 g/mol

Crystal Structure of Cefpiramide Sodium

A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), and the scientific literature did not yield a determined crystal structure for Cefpiramide sodium. Therefore, detailed information regarding its unit cell parameters, space group, and specific molecular packing in the solid state is not available at the time of this publication.

However, studies on the crystallization of Cefpiramide sodium have noted a "gel-crystal transition" phenomenon. This suggests a complex crystallization process where a metastable gel phase is formed initially, which then transforms into a more stable crystalline solid. The final crystals have been described as having a regular rhombus shape.[3]

Implications of Crystallinity for Activity

The crystalline form of a drug can significantly impact its physicochemical properties, such as solubility, dissolution rate, and stability, which in turn affect its bioavailability and therapeutic efficacy. While the specific polymorphic forms of Cefpiramide sodium have not been publicly characterized, the existence of a gel-crystal transition suggests that different solid-state forms could potentially be isolated.

Should different polymorphs exist, they could exhibit variations in:

  • Solubility and Dissolution Rate: A more thermodynamically stable crystalline form will generally have lower solubility and a slower dissolution rate compared to a metastable form or an amorphous solid. This can influence the rate and extent of drug absorption.

  • Stability: The crystal lattice energy of a particular polymorph affects its physical and chemical stability. Different crystalline forms may have different susceptibilities to degradation by heat, light, or humidity.

  • Manufacturing and Formulation: The morphology and solid-state properties of the active pharmaceutical ingredient (API) are critical for its formulation into a final drug product, affecting aspects like flowability, compressibility, and content uniformity.

Mechanism of Action

Cefpiramide exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[1] This process is mediated by its binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains. The disruption of cell wall integrity leads to cell lysis and bacterial death.

Cefpiramide_Mechanism_of_Action Cefpiramide Cefpiramide PBPs Penicillin-Binding Proteins (PBPs) Cefpiramide->PBPs Binds to Bacterial_Cell_Wall Bacterial_Cell_Wall Bacterial_Cell_Wall->PBPs Contains Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Inhibits Cell_Wall_Weakening Weakened Cell Wall Peptidoglycan_Synthesis->Cell_Wall_Weakening Leads to Cell_Lysis Cell Lysis and Death Cell_Wall_Weakening->Cell_Lysis Results in

Cefpiramide's mechanism of action.

In-Vitro Antibacterial Activity

The in-vitro activity of Cefpiramide is commonly determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for Cefpiramide against a range of Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria
OrganismNo. of StrainsMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (methicillin-susceptible)1128--
Streptococcus pneumoniae---
Enterococcus faecalis-8.0-

Data compiled from multiple sources.[4][5]

Gram-Negative Bacteria
OrganismNo. of StrainsMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli701--
Klebsiella pneumoniae---
Proteus mirabilis---
Pseudomonas aeruginosa921--
Haemophilus influenzae (β-lactamase negative)---

Data compiled from multiple sources.[4][6]

Experimental Protocols

The following are standardized methodologies for determining the in-vitro activity of Cefpiramide.

Broth Microdilution Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Cefpiramide sodium powder in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1280 µg/mL.[7]

  • Preparation of Microdilution Plates: Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate. Add 100 µL of the Cefpiramide stock solution to the first well of each row to be tested.[7]

  • Serial Dilutions: Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down each row. This will result in a range of Cefpiramide concentrations. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[7]

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism. Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.[7]

  • Inoculation and Incubation: Inoculate each well (except the sterility control) with the standardized bacterial suspension. Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[7]

  • Interpretation of Results: Following incubation, examine the plates for visible bacterial growth (turbidity). The MIC is the lowest concentration of Cefpiramide at which there is no visible growth.[7]

MIC_Workflow Start Start Prepare_Stock Prepare Cefpiramide Stock Solution Start->Prepare_Stock Prepare_Plates Prepare Microdilution Plates with CAMHB Prepare_Stock->Prepare_Plates Serial_Dilute Perform Serial Dilutions of Cefpiramide Prepare_Plates->Serial_Dilute Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Serial_Dilute->Prepare_Inoculum Inoculate Inoculate Plates with Bacterial Suspension Prepare_Inoculum->Inoculate Incubate Incubate Plates (16-20h at 35°C) Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.

Agar (B569324) Dilution Susceptibility Testing

This method involves incorporating the antimicrobial agent directly into the agar medium.

Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Cefpiramide as described for the broth microdilution method.

  • Preparation of Agar Plates: Prepare molten Mueller-Hinton Agar (MHA) and cool to 45-50°C. For each desired concentration, add a specific volume of the Cefpiramide stock solution to a specific volume of molten agar to achieve the final concentration. Pour the agar into petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 104 CFU per spot.

  • Inoculation: Using a multipoint inoculator, spot-inoculate the standardized bacterial suspension onto the surface of each agar plate, including a growth control plate without the antibiotic.

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results: Following incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of Cefpiramide that completely inhibits visible growth, disregarding a single colony or a faint haze.

Synthesis and Crystallization of Cefpiramide Sodium

A general method for the preparation of Cefpiramide sodium involves dissolving Cefpiramide acid in a suitable solvent, followed by the addition of a sodium-containing agent.

Protocol Outline:

  • Dissolution: Dissolve Cefpiramide acid in a polar solvent, which can be water or an organic solvent like a C1-6 alcohol or ketone, or a mixture thereof.

  • Salt Formation: Add a sodium-transfer agent to the solution.

  • pH Adjustment: Adjust the pH of the solution to a range of 6.5-8.0.

  • Filtration: Filter the solution to remove any undissolved particles.

  • Crystallization: Add an organic solvent that is miscible with the initial solvent but in which Cefpiramide sodium is only slightly soluble or insoluble. This will cause the Cefpiramide sodium to precipitate out of the solution as crystals.

  • Isolation and Drying: The precipitated crystals are then filtered, washed, and dried to obtain the final Cefpiramide sodium powder.

Conclusion

Cefpiramide sodium remains a clinically relevant third-generation cephalosporin with a potent and broad spectrum of antibacterial activity. Its efficacy is derived from the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins. While the detailed solid-state crystal structure of Cefpiramide sodium is not publicly available, its known physicochemical properties and observed crystallization behavior provide a foundation for understanding its formulation and activity. The standardized protocols for evaluating its in-vitro efficacy are crucial for its continued study and clinical application. Further research into the solid-state characterization of Cefpiramide sodium could provide valuable insights into optimizing its stability, bioavailability, and formulation.

References

Methodological & Application

Application Notes and Protocols for In Vitro Minimum Inhibitory Concentration (MIC) Testing of Cefpiramide (sodium)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro minimum inhibitory concentration (MIC) of Cefpiramide (sodium), a broad-spectrum cephalosporin (B10832234) antibiotic. The provided methodologies are based on established standards for antimicrobial susceptibility testing.

Introduction

Cefpiramide is a third-generation cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death. Accurate in vitro MIC testing is crucial for determining the susceptibility of bacterial isolates to Cefpiramide, guiding clinical therapy, and supporting antimicrobial drug development.

Mechanism of Action

Cefpiramide, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. By binding to and inactivating these proteins, Cefpiramide disrupts the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the cell wall. This ultimately leads to bacterial cell death.

cluster_bacterium Bacterial Cell Cefpiramide Cefpiramide PBPs Penicillin-Binding Proteins (PBPs) Cefpiramide->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBPs->Cell_Lysis Inhibition leads to Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall

Mechanism of action of Cefpiramide.

Data Presentation: In Vitro Activity of Cefpiramide

The following tables summarize the in vitro activity of Cefpiramide against a range of clinically relevant bacteria. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 1: In Vitro Activity of Cefpiramide against Gram-Negative Bacteria

OrganismNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pseudomonas aeruginosa7010.5 - >128832
Escherichia coli440≤0.06 - >12816128
Klebsiella pneumoniae440≤0.06 - >1288128
Enterobacter cloacae51-->128
Acinetobacter baumannii----
Haemophilus influenzae440≤0.06 - 20.250.5

Table 2: In Vitro Activity of Cefpiramide against Gram-Positive Bacteria

OrganismNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (oxacillin-susceptible)440≤0.12 - 812
Streptococcus pneumoniae440≤0.06 - 20.51
Enterococcus faecalis2201 - >12816128

Table 3: In Vitro Activity of Cefpiramide against Anaerobic Bacteria

OrganismNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bacteroides fragilis group324≤0.25 - >12864>128
Clostridium perfringens-≤0.25 - 1648
Anaerobic cocci-≤0.25 - 1628

Experimental Protocols

The following protocols for broth microdilution and agar (B569324) dilution methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the MIC in a liquid medium.

Materials:

  • Cefpiramide (sodium) analytical standard

  • Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile saline or CAMHB

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Cefpiramide Stock Solution:

    • Prepare a stock solution of Cefpiramide (sodium) in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the Cefpiramide stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of Cefpiramide concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results:

    • Following incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of Cefpiramide at which there is no visible growth.

cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Stock_Solution Prepare Cefpiramide Stock Solution Plate_Dilution Serial Dilutions in 96-Well Plate Stock_Solution->Plate_Dilution Inoculation Inoculate Plate Plate_Dilution->Inoculation Inoculum_Prep Prepare 0.5 McFarland Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate 16-20h at 35°C Inoculation->Incubation Read_Results Read for Turbidity Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Broth Microdilution Workflow.

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into the agar medium.

Materials:

  • Cefpiramide (sodium) analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Cefpiramide-Containing Agar Plates:

    • Prepare a series of Cefpiramide stock solutions to achieve the desired final concentrations in the agar.

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • For each desired concentration, add a specific volume of the Cefpiramide stock solution to a specific volume of molten agar to achieve the final concentration. For example, to prepare an agar plate with a final concentration of 64 µg/mL, add 1 part of a 640 µg/mL Cefpiramide solution to 9 parts of molten agar.

    • Mix thoroughly and pour the agar into sterile petri dishes.

    • Allow the plates to solidify at room temperature.

    • Prepare a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the broth microdilution method, matching the turbidity of a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the growth control plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results:

    • Following incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of Cefpiramide that completely inhibits visible growth, disregarding a single colony or a faint haze.

Quality Control

Adherence to a rigorous quality control (QC) program is essential for accurate and reproducible MIC testing. Standard ATCC® quality control strains should be tested concurrently with clinical isolates.

Table 4: Recommended Quality Control Strains

QC StrainATCC® No.
Escherichia coli25922
Pseudomonas aeruginosa27853
Staphylococcus aureus29213

Note: Specific acceptable MIC ranges for Cefpiramide against these QC strains are not currently provided in the latest publicly available CLSI or EUCAST documents. Laboratories should establish their own internal QC ranges based on historical data or refer to the manufacturer's recommendations if using commercial testing systems.

Disclaimer

This document is intended for informational purposes only and should not be considered a substitute for established laboratory protocols or regulatory guidelines. Users should validate these protocols for their specific laboratory conditions.

Application Notes and Protocols for the Quantification of Cefpiramide Sodium in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of Cefpiramide (B47137) sodium in biological matrices. Cefpiramide is a third-generation cephalosporin (B10832234) antibiotic, and its accurate measurement in biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy. The following protocols are based on established and validated HPLC methods.

Principle of the Method

The method utilizes reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection to separate and quantify Cefpiramide from endogenous components in biological samples. A straightforward protein precipitation step is employed for sample clean-up, followed by injection of the supernatant into the HPLC system for analysis. An internal standard is used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Cefpiramide sodium reference standard

  • Internal Standard (IS): Cefoperazone is a suitable choice.[1]

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Sodium acetate (B1210297) (analytical grade)

  • Acetic acid (analytical grade)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Biological matrix (e.g., plasma, serum, bile)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the recommended chromatographic conditions.

ParameterRecommended Condition
Column Capcell Pak C18, 4.6 x 250 mm, 5 µm[1][2]
Mobile Phase Timed-gradient of 0.1 M Sodium Acetate (pH 5.2) and Acetonitrile[1][2]
Flow Rate 1.0 mL/min[1][2]
Injection Volume 20 µL[1]
Detection Wavelength 273 nm[1][2]
Column Temperature Ambient or 30°C[1]
Internal Standard Cefoperazone[1]
Preparation of Solutions
  • 0.1 M Sodium Acetate Buffer (pH 5.2): Dissolve an appropriate amount of sodium acetate in HPLC-grade water. Adjust the pH to 5.2 with acetic acid.[1]

  • Mobile Phase Preparation: Prepare the mobile phase components as required for the gradient elution. Filter and degas all solutions prior to use.[1]

  • Cefpiramide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cefpiramide reference standard in methanol or water to achieve a concentration of 1 mg/mL.[1]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cefoperazone in methanol to achieve a concentration of 1 mg/mL.[1]

  • Working Standard and Quality Control (QC) Samples: Prepare working standard solutions and QC samples by spiking the appropriate biological matrix with known concentrations of Cefpiramide.

Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of the biological sample (plasma, serum, or bile) into a microcentrifuge tube.[1][2]

  • Add a specified volume of the internal standard working solution.

  • Add a protein precipitating agent, such as acetonitrile, typically in a 1:3 sample-to-acetonitrile ratio.[1]

  • Vortex the mixture for at least 30 seconds to ensure thorough mixing.

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.[1]

  • Carefully transfer the clear supernatant to a clean vial for HPLC analysis.[1]

Method Validation

The performance of the HPLC method should be thoroughly validated in accordance with international guidelines (e.g., ICH). Key validation parameters are summarized in the table below.

ParameterTypical Performance Characteristics
Linearity Range 1 - 150 µg/mL (r² > 0.999)[1][2]
Precision (Plasma) Within-run CV: 0.570 - 4.43% Between-run CV: 1.10 - 2.76%[1][2]
Precision (Bile) Within-day CV: 0.814 - 6.34% Between-day CV: 2.05 - 4.00%[1][2]
Limit of Quantification (LOQ) Sufficiently low to measure trough concentrations (e.g., 0.5 µg/mL for the related compound Cefpirome)[3][4]
Accuracy/Recovery Typically within 85-115%
Stability Cefpiramide stability should be assessed under various conditions (e.g., freeze-thaw cycles, short-term benchtop, and long-term storage). It is known to be sensitive to high temperatures, basic conditions, and oxidative stress.[5]

CV: Coefficient of Variation

Data Analysis

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the chromatographic system is performing adequately. The relative standard deviation (RSD) for the peak areas of replicate injections should typically be less than 2%.[1]

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of Cefpiramide to the internal standard against the corresponding concentrations of the calibration standards.[1]

  • Quantification: Determine the concentration of Cefpiramide in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]

Visualized Workflows

The following diagrams illustrate the key workflows for the HPLC analysis of Cefpiramide sodium.

cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase (0.1M Sodium Acetate pH 5.2 & Acetonitrile) System_Suitability System Suitability Test Mobile_Phase->System_Suitability Stock_Solutions Prepare Stock Solutions (Cefpiramide & Internal Standard) Working_Standards Prepare Working Standards & QCs Stock_Solutions->Working_Standards Working_Standards->System_Suitability Sample_Collection Collect Biological Sample (Plasma, Serum, Bile) Add_IS Add Internal Standard Sample_Collection->Add_IS Precipitation Protein Precipitation (with Acetonitrile) Add_IS->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject Sample into HPLC Supernatant_Transfer->Injection System_Suitability->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 273 nm Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Cefpiramide Concentration Calibration_Curve->Quantification Reporting Generate Report Quantification->Reporting Start Start Sample Preparation Pipette Pipette 200 µL of Biological Sample Start->Pipette Add_IS Add Internal Standard Pipette->Add_IS Add_Acetonitrile Add Acetonitrile (1:3 ratio) Add_IS->Add_Acetonitrile Vortex Vortex for 30 seconds Add_Acetonitrile->Vortex Centrifuge Centrifuge at 10,000 rpm for 10 min Vortex->Centrifuge Transfer Transfer Supernatant to HPLC Vial Centrifuge->Transfer End Ready for Injection Transfer->End Data_Acquisition Chromatographic Data Acquisition Peak_Processing Peak Integration Identify peaks for Cefpiramide and IS Data_Acquisition->Peak_Processing Ratio_Calculation Calculate Peak Area Ratio (Cefpiramide Area / IS Area) Peak_Processing->Ratio_Calculation Calibration Plot Calibration Curve (Peak Area Ratio vs. Concentration) Ratio_Calculation->Calibration Regression Perform Linear Regression Obtain slope, intercept, and r² Calibration->Regression Quantification Calculate Unknown Concentration Interpolate from Calibration Curve Regression->Quantification Reporting Final Report Generation Quantification->Reporting

References

Application Notes and Protocols for Cefpiramide (Sodium) in Experimental Animal Models of Bacterial Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Cefpiramide (sodium), a third-generation cephalosporin (B10832234) antibiotic, in preclinical animal models of bacterial infection. This document summarizes its in vivo efficacy, pharmacokinetic profile, and mechanism of action, and provides detailed protocols for key experimental models.

Introduction

Cefpiramide is a broad-spectrum cephalosporin with potent activity against a range of Gram-positive and Gram-negative bacteria, including clinically significant pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus.[1][2][3] Its efficacy, coupled with a relatively long plasma half-life, makes it a valuable agent for in vivo studies.[2] Animal models are crucial for evaluating the therapeutic potential of Cefpiramide, providing essential data on its efficacy and pharmacokinetic/pharmacodynamic (PK/PD) parameters in a living system.[4]

Mechanism of Action

Cefpiramide exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6][7] It binds with high affinity to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[5][6][7] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[5][7] Cefpiramide is effective against a broad spectrum of bacteria and shows resistance to degradation by some beta-lactamases.[5]

cluster_0 Bacterial Cell Cefpiramide Cefpiramide PBPs Penicillin-Binding Proteins (PBPs) Cefpiramide->PBPs Binds to CellWall Peptidoglycan Cell Wall Synthesis PBPs->CellWall Inhibits Lysis Cell Lysis and Bacterial Death CellWall->Lysis Disruption leads to cluster_workflow Experimental Workflow start Start neutropenia Induce Neutropenia (Cyclophosphamide) start->neutropenia Day -4 and -1 infection Bacterial Infection (Intramuscular, Thigh) neutropenia->infection Day 0 treatment Administer Cefpiramide (e.g., Subcutaneous) infection->treatment e.g., 2h post-infection monitoring Monitor Survival and/or Assess Bacterial Burden treatment->monitoring e.g., 24h or 72h end End monitoring->end

References

Application Notes and Protocols for Cefpiramide (Sodium) Disk Diffusion Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpiramide (B47137) is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1][2][3] Accurate in vitro susceptibility testing is essential for determining its potential efficacy against clinical isolates and for monitoring the emergence of resistance.[1] These application notes provide a detailed protocol for the disk diffusion method for determining the susceptibility of bacterial isolates to Cefpiramide.

It is important to note that Cefpiramide is an older antimicrobial agent. As of the latest revisions, it is not included in the current clinical breakpoint tables from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] The interpretive criteria provided in this document are based on historical data.[1] Laboratories should consider this historical context when interpreting results.

Principle of the Disk Diffusion Method

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative in vitro test used to determine the susceptibility of bacteria to antimicrobial agents.[4][5] A paper disk impregnated with a specific concentration of the antimicrobial agent is placed on an agar (B569324) plate that has been uniformly inoculated with the test bacterium.[4][5] The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.[5] If the bacterium is susceptible to the agent, a zone of growth inhibition will appear around the disk after incubation.[6] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antimicrobial agent.[5]

Data Presentation: Interpretive Standards for Cefpiramide

The following table summarizes the historical interpretive criteria for Cefpiramide disk diffusion susceptibility testing using a 75 µg disk.

Disk ContentZone Diameter (mm)InterpretationMIC (µg/mL) Correlate
75 µg≥ 19Susceptible≤ 32
75 µg16 - 18Intermediate-
75 µg≤ 15Resistant≥ 128

Source: Barry A. L., et al. (1985). Journal of Clinical Microbiology, 21(5), 688–692.[1][7]

Experimental Protocol: Cefpiramide Disk Diffusion Susceptibility Testing

This protocol is based on standardized disk diffusion testing methodologies.

Materials
  • Cefpiramide (sodium) disks (75 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Sterile saline or Tryptic Soy Broth (TSB)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Bacterial inoculum (pure culture of the test organism)

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853)[8][9]

Procedure
  • Inoculum Preparation:

    • From a pure, 18-24 hour culture of the test organism, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or TSB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[1] The suspension should be used within 15 minutes of preparation.[6][10]

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the adjusted bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar, but no longer than 15 minutes.[1][5]

  • Application of Cefpiramide Disk:

    • Aseptically apply a 75 µg Cefpiramide disk to the center of the inoculated MHA plate.[1]

    • Gently press the disk down to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[1]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters using calipers or a ruler.[6]

    • Interpret the results based on the historical criteria provided in the data presentation table.

Quality Control

Quality control testing should be performed regularly to ensure the accuracy and reproducibility of the results.[9] This involves testing standard QC strains with known susceptibility patterns.[9] The resulting zone diameters should fall within the acceptable ranges established for those strains. If the QC results are out of range, patient results should not be reported, and the procedure should be reviewed for potential errors.[9]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Cefpiramide disk diffusion susceptibility testing protocol.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Plate_Inoculation Inoculate MHA Plate Inoculum_Prep->Plate_Inoculation Use within 15 mins Disk_Application Apply 75 µg Cefpiramide Disk Plate_Inoculation->Disk_Application Incubation Incubate at 35°C for 16-20 hours Disk_Application->Incubation Measure_Zone Measure Zone of Inhibition (mm) Incubation->Measure_Zone Interpretation Interpret Results (Susceptible, Intermediate, Resistant) Measure_Zone->Interpretation Cefpiramide_Mechanism Cefpiramide Cefpiramide PBP Penicillin-Binding Proteins (PBPs) Cefpiramide->PBP Binds to Transpeptidation Transpeptidation of Peptidoglycan PBP->Transpeptidation Inhibits Cell_Wall_Synthesis Cell Wall Synthesis Transpeptidation->Cell_Wall_Synthesis Final step in Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

References

Application of Cefpiramide Sodium in Synergistic Antibiotic Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpiramide (B47137) sodium is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, including clinically significant pathogens like Pseudomonas aeruginosa.[1][2] Like other β-lactam antibiotics, Cefpiramide exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall and subsequent cell lysis. While effective as a monotherapy in certain clinical scenarios, the true potential of Cefpiramide sodium is often realized in combination with other classes of antibiotics. This approach can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual agents. Such combinations are a crucial strategy in combating multidrug-resistant (MDR) organisms, potentially lowering required therapeutic doses, and reducing the likelihood of developing further resistance.

These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for evaluating the synergistic potential of Cefpiramide sodium in combination with other antibiotics, particularly aminoglycosides and fluoroquinolones.

Mechanism of Synergy

The primary proposed mechanism for the synergistic action of Cefpiramide sodium with other antibiotics, such as aminoglycosides (e.g., gentamicin (B1671437), amikacin) and fluoroquinolones (e.g., ciprofloxacin), is the enhancement of intracellular antibiotic penetration.[1] Cefpiramide, by targeting and disrupting the bacterial cell wall, increases its permeability. This "damage" to the outer defenses of the bacteria is thought to facilitate the entry of the second antibiotic, allowing it to reach its intracellular target in higher concentrations.[1][3]

  • With Aminoglycosides: Aminoglycosides inhibit protein synthesis by binding to the 30S ribosomal subunit.[4] Increased cell wall permeability caused by Cefpiramide allows for greater uptake of the aminoglycoside, leading to a more profound inhibition of protein synthesis and enhanced bactericidal activity.[3]

  • With Fluoroquinolones: Fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] By facilitating the entry of fluoroquinolones, Cefpiramide allows for more effective inhibition of these enzymes, resulting in a potent bactericidal effect.

SynergyMechanism Cefpiramide Cefpiramide Sodium CellWall Bacterial Cell Wall Cefpiramide->CellWall Inhibits Synthesis Permeability Increased Permeability CellWall->Permeability Leads to SecondAntibiotic Aminoglycoside or Fluoroquinolone Permeability->SecondAntibiotic Facilitates Entry IntracellularTarget Intracellular Target (e.g., Ribosome, DNA Gyrase) SecondAntibiotic->IntracellularTarget Inhibits Synergy Synergistic Bactericidal Effect IntracellularTarget->Synergy

Proposed mechanism of synergy between Cefpiramide and other antibiotics.

Data Presentation

The efficacy of Cefpiramide sodium in combination therapies has been demonstrated in both in vivo and in vitro studies. The following tables summarize key quantitative data from such research.

In Vivo Efficacy: Neutropenic Mouse Model

A common model to evaluate antibiotic efficacy in immunocompromised hosts is the neutropenic mouse model. Studies have shown the superiority of Cefpiramide combination therapy in treating Pseudomonas aeruginosa infections in these models.

Treatment GroupDosage (mg/kg)Survival Rate (%)Citation
Cefpiramide (Monotherapy)50Significantly lower than combination[5]
Ciprofloxacin (Monotherapy)4Significantly lower than combination[5]
Cefpiramide + Ciprofloxacin 50 + 4 100 [5]
Ticarcillin + Tobramycin200 + 1Less protective than Cefpiramide + Ciprofloxacin[5]

Table 1: Efficacy of Cefpiramide Monotherapy vs. Combination Therapy in Neutropenic Mice Infected with Pseudomonas aeruginosa.

Further studies have also demonstrated that the combination of Cefpiramide and gentamicin is more effective than either agent alone and more active than a cefoperazone-gentamicin combination in protecting neutropenic mice from fatal P. aeruginosa bacteremia.[6]

In Vitro Synergy: Fractional Inhibitory Concentration (FIC) Index

The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, or antagonistic effects of antibiotic combinations. The result is expressed as the Fractional Inhibitory Concentration (FIC) index.

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

While specific FICI values for Cefpiramide combinations are not widely reported in recent literature, studies have demonstrated synergistic activity. For instance, one study reported that combinations of Cefpiramide with aminoglycosides showed inhibitory synergistic activity in 35% of assays against gentamicin-resistant gram-negative bacilli.[7] As a relevant example, the FICI for a combination of cefepime (B1668827) (another cephalosporin) and amikacin (B45834) against a multiresistant strain of P. aeruginosa was found to be synergistic.

CombinationStrainFIC IndexInterpretationCitation
Cefepime + AmikacinP. aeruginosa P12 (Multiresistant)0.375Synergy[1]

Table 2: Example of Fractional Inhibitory Concentration (FIC) index for a cephalosporin-aminoglycoside combination against Pseudomonas aeruginosa. Note: Specific FICI for Cefpiramide was not available in the cited literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.

Protocol 1: Checkerboard Synergy Assay

This protocol outlines the checkerboard method for determining the FIC index of Cefpiramide in combination with another antibiotic.

Materials:

  • Cefpiramide sodium stock solution

  • Second antibiotic (e.g., ciprofloxacin, amikacin) stock solution

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (e.g., Pseudomonas aeruginosa at 5 x 10^5 CFU/mL)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Antibiotic Dilutions:

    • Prepare serial twofold dilutions of Cefpiramide and the second antibiotic in MHB in separate tubes. The concentration range should span from well above to well below the pre-determined Minimum Inhibitory Concentration (MIC) of each drug.

  • Plate Setup:

    • In a 96-well plate, add 50 µL of MHB to each well.

    • Along the x-axis (e.g., columns 1-10), create a gradient of the second antibiotic concentrations by adding 50 µL of each dilution.

    • Along the y-axis (e.g., rows A-G), create a gradient of Cefpiramide concentrations by adding 50 µL of each dilution.

    • Include control wells for each antibiotic alone to determine their individual MICs (e.g., row H for Cefpiramide only, column 11 for the second antibiotic only).

    • Include a growth control well with no antibiotics (e.g., H12).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Calculate the FIC for each drug in the combination:

      • FIC of Cefpiramide = (MIC of Cefpiramide in combination) / (MIC of Cefpiramide alone)

      • FIC of Second Antibiotic = (MIC of Second Antibiotic in combination) / (MIC of Second Antibiotic alone)

    • Calculate the FICI:

      • FICI = FIC of Cefpiramide + FIC of Second Antibiotic

CheckerboardWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Prep_Cef Prepare Cefpiramide Serial Dilutions Plate_Setup Dispense Antibiotics in 96-Well Plate (Checkerboard) Prep_Cef->Plate_Setup Prep_DrugB Prepare Second Antibiotic Serial Dilutions Prep_DrugB->Plate_Setup Prep_Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Wells with Bacteria Prep_Inoculum->Inoculate Plate_Setup->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MICs of Individual and Combined Antibiotics Incubate->Read_MIC Calc_FIC Calculate Fractional Inhibitory Concentration (FIC) for each drug Read_MIC->Calc_FIC Calc_FICI Calculate FIC Index (FICI) Calc_FIC->Calc_FICI Interpret Interpret Synergy, Additive, or Antagonism Calc_FICI->Interpret

Workflow for the checkerboard synergy assay.

Protocol 2: Time-Kill Curve Assay

The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Materials:

  • Cefpiramide sodium

  • Second antibiotic

  • MHB or other suitable broth

  • Bacterial culture in logarithmic growth phase

  • Sterile test tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • Agar (B569324) plates for colony counting

  • Timer

Procedure:

  • Preparation:

    • Prepare tubes with MHB containing:

      • No antibiotic (growth control)

      • Cefpiramide alone (at a relevant concentration, e.g., MIC)

      • Second antibiotic alone (at a relevant concentration, e.g., MIC)

      • Cefpiramide + second antibiotic

    • Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL).

  • Inoculation and Incubation:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate the tubes at 37°C with shaking.

  • Sampling and Viable Cell Counting:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial tenfold dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each experimental condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

TimeKillWorkflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Prep_Tubes Prepare Tubes with Broth and Antibiotic Combinations Inoculate Inoculate Tubes Prep_Tubes->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate with Shaking at 37°C Inoculate->Incubate Sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) Incubate->Sampling Plating Perform Serial Dilutions and Plate on Agar Sampling->Plating Incubate_Plates Incubate Plates at 37°C Plating->Incubate_Plates Count_Colonies Count Colonies (CFU/mL) Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data Interpret Interpret Synergy and Bactericidal Activity Plot_Data->Interpret

Workflow for the time-kill curve assay.

Conclusion

Cefpiramide sodium, when used in combination with other antibiotics like aminoglycosides and fluoroquinolones, presents a promising therapeutic strategy, particularly against challenging pathogens such as Pseudomonas aeruginosa. The synergistic effect, likely driven by Cefpiramide's ability to increase bacterial cell wall permeability, enhances the overall bactericidal activity of the combination. The detailed protocols for checkerboard and time-kill curve assays provided herein offer robust methods for the systematic in vitro evaluation of such synergistic interactions. Further research to elucidate the precise molecular signaling pathways involved in this synergy and to gather more extensive quantitative data (FICI and time-kill kinetics) for various Cefpiramide combinations against a broader range of clinical isolates is warranted. Such studies will be invaluable for optimizing combination therapies and combating the growing threat of antibiotic resistance.

References

Cefpiramide (sodium) for Studying Bacterial Resistance Mechanisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpiramide (B47137) is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Its bactericidal action is mediated through the inhibition of bacterial cell wall synthesis, making it a valuable tool for studying mechanisms of bacterial resistance to β-lactam antibiotics.[3] This document provides detailed application notes and experimental protocols for utilizing Cefpiramide (sodium) in research settings to investigate these resistance mechanisms.

Mechanism of Action

Cefpiramide, like other β-lactam antibiotics, exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs). PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to these proteins, Cefpiramide inhibits the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[3]

Data Presentation

In Vitro Susceptibility of Various Bacterial Species to Cefpiramide

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cefpiramide against a range of clinically relevant bacteria. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (methicillin-susceptible)--2.0-
Streptococcus pneumoniae--1.0-
Streptococcus faecalis-8.0--
Escherichia coli----
Klebsiella pneumoniae----
Pseudomonas aeruginosa----
Enterobacter cloacae----
Acinetobacter spp.----
Bacteroides fragilis group----

Note: Data is compiled from multiple sources and testing conditions may vary.[2][4][5]

Cefpiramide Binding Affinity to Penicillin-Binding Proteins (PBPs)

The inhibitory activity of Cefpiramide against specific PBPs is a key determinant of its antibacterial efficacy. The 50% inhibitory concentration (IC₅₀) values for PBPs from Escherichia coli and Pseudomonas aeruginosa are presented below.

OrganismPBPIC₅₀ (µg/mL)
Escherichia coliPBP 1a0.8
PBP 1b3.2
PBP 2100
PBP 30.1
Pseudomonas aeruginosaPBP 1a2.5
PBP 1b0.8
PBP 2>100
PBP 30.4

Source: Adapted from publicly available data.

Bacterial Resistance Mechanisms

The emergence of bacterial resistance to Cefpiramide and other β-lactam antibiotics is a significant clinical concern. Understanding the underlying mechanisms is crucial for the development of new therapeutic strategies. The primary mechanisms of resistance include:

  • Enzymatic Degradation by β-Lactamases: This is the most common mechanism of resistance. β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring of the antibiotic, rendering it inactive. Cefpiramide has been shown to be susceptible to hydrolysis by certain plasmid-mediated β-lactamases, such as TEM and SHV, as well as the chromosomal Type Ic cephalosporinase (B13388198) from Proteus vulgaris.[5][6] However, it demonstrates stability against hydrolysis by β-lactamases from Citrobacter freundii, Enterobacter cloacae, Morganella morganii, and Escherichia coli, and can even act as a competitive inhibitor of some of these enzymes.[4]

  • Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their binding affinity for β-lactam antibiotics, including Cefpiramide. These alterations, often resulting from point mutations in the genes encoding PBPs, prevent the antibiotic from effectively inhibiting cell wall synthesis.

  • Reduced Permeability: Gram-negative bacteria possess an outer membrane that can act as a barrier to antibiotic entry. Mutations or downregulation of porin channels, which are protein channels that allow the passage of small molecules like antibiotics across the outer membrane, can significantly decrease the intracellular concentration of Cefpiramide, leading to resistance.

  • Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps. The overexpression of these pumps can prevent Cefpiramide from reaching its PBP targets at a high enough concentration to be effective.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • Cefpiramide (sodium) powder

  • Sterile cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Microplate reader or reading mirror

Procedure:

  • Prepare Cefpiramide Stock Solution: Prepare a stock solution of Cefpiramide in a suitable solvent (e.g., sterile water or buffer) at a concentration of 1280 µg/mL.

  • Prepare Microdilution Plates:

    • Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 50 µL of the Cefpiramide stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well containing the antibiotic. This will create a range of Cefpiramide concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Determine the MIC as the lowest concentration of Cefpiramide at which there is no visible bacterial growth (turbidity).

Materials:

  • Cefpiramide (sodium) powder

  • Mueller-Hinton agar (B569324) (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating apparatus (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Cefpiramide-Agar Plates:

    • Prepare a series of MHA plates containing twofold dilutions of Cefpiramide.

    • Melt MHA and cool to 45-50°C in a water bath.

    • Add the appropriate volume of a sterile Cefpiramide stock solution to the molten MHA to achieve the desired final concentrations. Mix well and pour into sterile petri dishes.

    • Prepare a growth control plate with no antibiotic.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation: Using an inoculum replicating apparatus or a calibrated loop, spot-inoculate the surface of the Cefpiramide-containing agar plates and the growth control plate with the standardized bacterial suspensions.

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of Cefpiramide that completely inhibits the visible growth of the organism, disregarding a single colony or a faint haze.

Disk Diffusion Susceptibility Testing

This method provides a qualitative assessment of susceptibility.

Materials:

  • Cefpiramide disks (75 µg)

  • Mueller-Hinton agar (MHA) plates

  • Sterile saline or broth

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.

  • Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.

  • Application of Disk: Aseptically apply a 75 µg Cefpiramide disk to the center of the inoculated plate.

  • Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of inhibition around the disk in millimeters. Interpret the results based on established guidelines (note: Cefpiramide is an older agent and may not be included in current CLSI or EUCAST guidelines; historical data may need to be consulted).[7]

Visualizations

Caption: Workflow for studying bacterial resistance to Cefpiramide.

G cluster_action Cefpiramide Mechanism of Action cefpiramide Cefpiramide pbp Penicillin-Binding Proteins (PBPs) cefpiramide->pbp Binds to cell_wall Inhibition of Peptidoglycan Cross-linking pbp->cell_wall Inhibits lysis Cell Wall Weakening & Cell Lysis cell_wall->lysis beta_lactamase β-Lactamase Production beta_lactamase->cefpiramide Hydrolyzes altered_pbp Altered PBPs altered_pbp->pbp Reduced Binding Affinity reduced_permeability Reduced Permeability (Porin Mutation/Loss) reduced_permeability->cefpiramide Blocks Entry

Caption: Mechanism of action of Cefpiramide and bacterial resistance.

References

Application Notes and Protocols: In Vivo Efficacy of Cefpiramide Sodium in Neutropenic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vivo efficacy of Cefpiramide (B47137) sodium in neutropenic mouse models of bacterial infection. The protocols and data presented are synthesized from preclinical studies and are intended to assist in the design and execution of robust efficacy and pharmacokinetic/pharmacodynamic (PK/PD) analyses.

Cefpiramide is a broad-spectrum cephalosporin (B10832234) antibiotic with significant activity against a range of Gram-positive and Gram-negative bacteria.[1] Its efficacy against Pseudomonas aeruginosa, a prevalent and often multidrug-resistant pathogen in immunocompromised individuals, makes it a subject of considerable interest in preclinical research.[1] Neutropenic animal models are essential for assessing the in vivo potential of antibiotics like Cefpiramide, as they mimic the immunocompromised state of patients, such as those undergoing chemotherapy.[1][2] These models allow for the evaluation of an antibiotic's intrinsic bactericidal or bacteriostatic activity in the absence of a robust host immune response.[1]

Data Presentation

The following tables summarize the available quantitative data on the in vitro activity, in vivo efficacy, and pharmacokinetic profile of Cefpiramide. A notable data gap exists in the literature regarding comprehensive efficacy data for Cefpiramide as a monotherapy, such as ED50 values, in neutropenic mouse models.[1]

Table 1: In Vitro Activity of Cefpiramide against Pseudomonas aeruginosa

Organism StrainNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Pseudomonas aeruginosa (Clinical Isolates)493Not SpecifiedComparable to other antipseudomonal agentsNot Specified
Pseudomonas aeruginosa (Tobramycin-Sensitive)Not SpecifiedNot SpecifiedLower than tobramycin-resistant strains>128
Pseudomonas aeruginosa (Tobramycin-Resistant)Not SpecifiedNot SpecifiedHigher than tobramycin-sensitive strains>128

Note: Specific MIC values for reference strains were not consistently available in the reviewed literature. Researchers should determine the MIC of Cefpiramide for their specific challenge strain prior to in vivo studies.[1] Cefpiramide has demonstrated equivalent or slightly greater activity against Pseudomonas aeruginosa compared to other β-lactam antibiotics.[3]

Table 2: In Vivo Efficacy of Cefpiramide Combination Therapy in Neutropenic Mice

Treatment GroupDosageInfection ModelOutcome
Cefpiramide + Ciprofloxacin50 mg/kg + 4 mg/kgSystemic P. aeruginosa infectionProtected 100% of neutropenic mice from fatal bacteremia.[1][4]
Ticarcillin + Tobramycin200 mg/kg + 1 mg/kgSystemic P. aeruginosa infectionLess protective than the Cefpiramide + Ciprofloxacin combination.[1][4]
Cefpiramide + Gentamicin (B1671437)Not SpecifiedP. aeruginosa bacteremiaSignificantly more active than Cefoperazone (B1668861) + Gentamicin in protecting mice from fatal bacteremia.[5]

Table 3: Pharmacokinetic Profile of Cefpiramide in Mice

ParameterValueSpeciesModelDosageRoute
Peak Serum Concentration (Cmax)51 mg/LMouseInfected Neutropenic50 mg/kgSubcutaneous
Peak Serum Concentration (Cmax)12 µg/mLMouseNot SpecifiedNot SpecifiedNot Specified
Serum Half-life40 minMouseNot SpecifiedNot SpecifiedNot Specified
Peak Serum Concentration (Cmax)76 µg/mLMouseNot Specified50 mg/kgSubcutaneous
Serum Half-life87 minMouseNot Specified50 mg/kgSubcutaneous

Note: Comprehensive pharmacokinetic parameters for Cefpiramide specifically in a neutropenic mouse model are not well-documented in a single coherent study.[1]

Experimental Protocols

The following are detailed protocols for establishing a neutropenic mouse model of P. aeruginosa infection to evaluate the efficacy of Cefpiramide.

Protocol 1: Induction of Neutropenia

This protocol describes a common method for inducing neutropenia in mice using cyclophosphamide (B585) to create an immunocompromised model.[1][2][6]

Materials:

  • Cyclophosphamide powder

  • Sterile saline for injection

  • Syringes and needles for intraperitoneal (IP) injection

  • Female ICR mice (or other suitable strain)

Procedure:

  • Prepare a sterile solution of cyclophosphamide in saline.

  • On day -4 (four days prior to infection), administer a dose of 150 mg/kg of cyclophosphamide via IP injection.[1]

  • On day -1 (one day prior to infection), administer a second dose of 100 mg/kg of cyclophosphamide via IP injection.[1]

  • It is recommended to perform leukocyte counts on a subset of animals to confirm the neutropenic state before proceeding with the infection.[1]

Protocol 2: Murine Thigh Infection Model

This model is useful for studying the local efficacy of antibiotics and allows for the quantification of bacterial load in the infected tissue.[1][2][7]

Materials:

  • Neutropenic mice (prepared as per Protocol 1)

  • Pseudomonas aeruginosa strain (e.g., a clinical isolate or a reference strain)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Sterile saline

  • Spectrophotometer

  • Syringes and needles for intramuscular (IM) injection

  • Anesthetic for mice

Procedure:

  • Bacterial Preparation:

    • Culture the P. aeruginosa strain overnight in TSB at 37°C.[1]

    • On the day of infection (Day 0), dilute the overnight culture in fresh, pre-warmed TSB and grow to mid-logarithmic phase.[1]

    • Harvest the bacteria, wash with sterile saline, and resuspend to the desired concentration.[1]

  • Infection:

    • Anesthetize the neutropenic mice.[1]

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the thigh of each mouse.[1]

Protocol 3: Cefpiramide Sodium Administration and Efficacy Evaluation

This protocol outlines the treatment and subsequent evaluation of Cefpiramide's efficacy.

Materials:

  • Cefpiramide sodium powder for injection

  • Sterile vehicle for reconstitution (e.g., sterile water or saline)

  • Syringes and needles for administration (e.g., subcutaneous)

  • Tissue homogenizer

  • Appropriate agar (B569324) plates (e.g., Tryptic Soy Agar)

Procedure:

  • Treatment:

    • Prepare a stock solution of Cefpiramide in the appropriate vehicle at the desired concentration.[1]

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).[1]

    • Administer Cefpiramide at various dose levels to different groups of mice. A control group receiving only the vehicle should be included.[1]

    • Administer the drug via the desired route (e.g., subcutaneous injection).[1]

  • Efficacy Evaluation:

    • Survival Analysis: Monitor the mice for a predetermined period (e.g., 7 days) for survival.[1]

    • Bacterial Burden Assessment:

      • Euthanize subsets of mice at specific time points (e.g., 24 hours post-treatment).[1]

      • Aseptically remove the infected thighs, homogenize the tissue in sterile saline, and perform serial dilutions.[1]

      • Plate the dilutions on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.[1]

      • Calculate the reduction in bacterial load compared to the vehicle-treated control group.[1]

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in these application notes.

G cluster_pre Pre-Infection Phase cluster_infection Infection & Treatment Phase cluster_post Post-Treatment Assessment Day_minus_4 Day -4: Administer Cyclophosphamide (150 mg/kg, IP) Neutropenia Induction of Neutropenia Day_minus_4->Neutropenia Day_minus_1 Day -1: Administer Cyclophosphamide (100 mg/kg, IP) Day_minus_1->Neutropenia Day_0_Infection Day 0: Infect with P. aeruginosa (IM in thigh) Neutropenia->Day_0_Infection Day_0_Treatment Day 0 (+2h): Initiate Cefpiramide Sodium Treatment Day_0_Infection->Day_0_Treatment Survival Monitor Survival (e.g., 7 days) Day_0_Treatment->Survival Bacterial_Burden Bacterial Burden Assessment (e.g., 24h post-treatment) Day_0_Treatment->Bacterial_Burden

Caption: Experimental workflow for Cefpiramide efficacy testing.

G cluster_induction Neutropenia Induction cluster_infection Bacterial Infection cluster_treatment Cefpiramide Treatment & Outcome Cyclophosphamide Cyclophosphamide Administration Neutrophil_Depletion Depletion of Neutrophils Cyclophosphamide->Neutrophil_Depletion Immunocompromised_State Immunocompromised Mouse Model Neutrophil_Depletion->Immunocompromised_State P_aeruginosa P. aeruginosa Inoculation (Thigh) Immunocompromised_State->P_aeruginosa Increased Susceptibility Bacterial_Proliferation Localized Bacterial Proliferation P_aeruginosa->Bacterial_Proliferation Cefpiramide Cefpiramide Sodium Administration Bacterial_Inhibition Inhibition of Bacterial Cell Wall Synthesis Cefpiramide->Bacterial_Inhibition Efficacy_Endpoint Reduced Bacterial Load & Increased Survival Bacterial_Inhibition->Efficacy_Endpoint

Caption: Logical flow of the neutropenic mouse infection model.

References

Application Notes and Protocols for Cefpiramide (sodium) in Parenteral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of Cefpiramide (sodium) for parenteral administration in a research setting. This document includes key physicochemical properties, detailed protocols for solution preparation and stability assessment, and guidelines for ensuring the integrity of experimental results.

Physicochemical Properties of Cefpiramide (sodium)

Cefpiramide is a third-generation cephalosporin (B10832234) antibiotic.[1] For parenteral administration, the sodium salt is utilized due to its enhanced aqueous solubility compared to the free acid form.[2][3]

PropertyValueReference
Chemical Formula C25H23N8NaO7S2[4]
Molecular Weight 634.62 g/mol [5]
Appearance White to yellowish-white powder[3]
Melting Point 213 to 215 °C (decomposes)[6]

Solubility Data

The solubility of Cefpiramide is a critical factor in the preparation of parenteral formulations. Cefpiramide sodium is freely soluble in water.[3]

SolventMaximum ConcentrationNotes
Water Freely solubleThe sodium salt is significantly more soluble than the free acid (0.067 mg/mL).[2][3]
Dimethyl Sulfoxide (DMSO) ≥ 58.33 mg/mLUltrasonic assistance may be required. Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[5]
0.9% Sodium Chloride (Saline) ≥ 2.08 mg/mLIn a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
Ethanol Insoluble[2]

Stability of Cefpiramide (sodium) Solutions

Cefpiramide in aqueous solution is susceptible to degradation through hydrolysis and photodegradation.[2] The stability is significantly influenced by pH, temperature, and light exposure. For optimal stability, it is recommended to use freshly prepared solutions.[5][7]

ConditionObservationRecommendation
pH Most stable in the pH range of 4-7.Maintain the pH of the formulation within this range.
Temperature Degradation accelerates at elevated temperatures.Store stock solutions and formulations at controlled room temperature or under refrigeration.
Light Exposure Susceptible to photodegradation.Protect solutions from light by using amber vials or by covering containers.[7]
Storage of Stock Solutions (in DMSO) Up to 1 month at -20°C. Up to 6 months at -80°C.Aliquoting is recommended to avoid repeated freeze-thaw cycles.[2]

Parenteral Formulation Protocols

The following protocols are intended for research purposes only and should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.

Reconstitution of Cefpiramide (sodium) Powder

Materials:

  • Cefpiramide (sodium) sterile powder

  • Sterile Water for Injection (SWFI), 0.9% Sodium Chloride, or 5% Dextrose in Water

  • Sterile syringes and needles

  • Vortex mixer

Protocol:

  • Calculate the required amount of Cefpiramide (sodium) and sterile diluent to achieve the desired final concentration.

  • Aseptically add the calculated volume of the diluent to the vial containing the Cefpiramide (sodium) powder.

  • Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • Visually inspect the solution for any particulate matter or discoloration. The solution should be clear.

Protocol for Solubility Assessment

Objective: To determine the solubility of Cefpiramide (sodium) in a specific aqueous vehicle.

Materials:

  • Cefpiramide (sodium) powder

  • Selected aqueous vehicle (e.g., Phosphate Buffered Saline, cell culture medium)

  • Vortex mixer

  • Centrifuge

  • HPLC system for quantification

Protocol:

  • Prepare a series of vials containing a fixed volume of the aqueous vehicle.

  • Add increasing amounts of Cefpiramide (sodium) powder to each vial.

  • Vortex the vials for a set period (e.g., 30 minutes) to facilitate dissolution.

  • Allow the vials to equilibrate at a controlled temperature for a specified time (e.g., 24 hours).

  • Centrifuge the vials to pellet any undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of dissolved Cefpiramide (sodium) using a validated HPLC method.

  • The solubility is the concentration of the saturated solution.

Protocol for Stability Assessment of a Reconstituted Solution

Objective: To evaluate the stability of a Cefpiramide (sodium) solution over time under specific storage conditions.

Materials:

  • Prepared Cefpiramide (sodium) solution in the desired vehicle

  • Storage containers (e.g., amber vials)

  • Environmental chamber or refrigerator set to the desired temperature

  • HPLC system for quantification

Protocol:

  • Prepare a bulk solution of Cefpiramide (sodium) at the desired concentration.

  • Aliquot the solution into multiple storage containers.

  • Store the containers under the desired conditions (e.g., 4°C, 25°C, protected from light).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from one of the containers.

  • Analyze the sample using a stability-indicating HPLC method to determine the concentration of Cefpiramide (sodium) remaining.

  • Calculate the percentage of the initial concentration remaining at each time point. A loss of more than 10% is generally considered significant degradation.

Compatibility

While specific compatibility data for Cefpiramide (sodium) with other intravenous drugs is limited, studies on the structurally similar fourth-generation cephalosporin, cefpirome (B1668871) sulfate (B86663), show compatibility with several commonly used intensive care drugs when diluted in 0.9% sodium chloride injection, 5% dextrose injection, and lactated Ringer's injection for at least eight hours at 23°C.[8] However, amphotericin B was found to be unstable in the presence of cefpirome sulfate.[8] It is crucial to avoid mixing Cefpiramide (sodium) with other drugs in the same infusion container unless compatibility has been definitively established.

Mechanism of Action and Experimental Workflow Diagrams

Mechanism of Action of Cefpiramide

Cefpiramide, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This process involves the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[4] The inhibition of PBPs leads to a defective cell wall and ultimately results in bacterial cell lysis.

G cluster_cefpiramide Cefpiramide Action cluster_bacterium Bacterial Cell Cefpiramide Cefpiramide (sodium) PBP Penicillin-Binding Proteins (PBPs) Cefpiramide->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Cross-linking CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Peptidoglycan->CellWall Essential for Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to

Cefpiramide's mechanism of action.
Experimental Workflow for Parenteral Formulation Preparation and Administration

The following diagram outlines a typical workflow for the preparation and administration of a Cefpiramide (sodium) parenteral formulation in a research setting.

G start Start powder Cefpiramide (sodium) Sterile Powder start->powder reconstitute Reconstitute with Sterile Diluent powder->reconstitute dissolve Ensure Complete Dissolution reconstitute->dissolve inspect Visual Inspection (Clarity, Particulates) dissolve->inspect administer Parenteral Administration (IV, IM, etc.) inspect->administer If clear end End administer->end

Workflow for preparing a Cefpiramide formulation.
Logical Workflow for Stability Assessment

This diagram illustrates the decision-making process and steps involved in assessing the stability of a prepared Cefpiramide (sodium) solution.

G prep_solution Prepare Cefpiramide Solution storage Store under Defined Conditions (Temp, Light) prep_solution->storage sampling Collect Samples at Time Points storage->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data_eval Evaluate Data (% Remaining) analysis->data_eval stable_decision Is >90% Remaining? data_eval->stable_decision stable Considered Stable stable_decision->stable Yes unstable Considered Unstable stable_decision->unstable No

Workflow for assessing Cefpiramide solution stability.

References

Application Note: Time-Kill Kinetics of Cefpiramide (Sodium) Against Key Clinical Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for performing a time-kill kinetics assay to evaluate the bactericidal activity of Cefpiramide (B47137) (sodium) against Gram-negative and Gram-positive bacteria, specifically Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. It includes representative data on the in-vitro efficacy of Cefpiramide, its mechanism of action, and standardized methodologies for assessing its pharmacodynamic properties. This information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in antimicrobial research.

Introduction

Cefpiramide is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against a variety of clinically significant pathogens.[1][2] Like other β-lactam antibiotics, Cefpiramide exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] This is achieved through the binding of the antibiotic to essential enzymes known as penicillin-binding proteins (PBPs), which are critical for the final transpeptidation step of peptidoglycan synthesis. The disruption of this process leads to the cessation of cell wall biosynthesis, ultimately resulting in cell lysis and bacterial death.[3]

The time-kill kinetics assay is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[4] This assay provides valuable information on the concentration-dependent and time-dependent killing characteristics of an antibiotic, which is crucial for understanding its pharmacodynamic profile and predicting clinical efficacy. This application note outlines a detailed protocol for conducting a time-kill assay with Cefpiramide (sodium) and presents illustrative data on its activity against key pathogens.

Mechanism of Action of Cefpiramide

Cefpiramide's primary mechanism of action involves the inhibition of bacterial cell wall synthesis. The process can be summarized in the following steps:

  • Penetration of the Bacterial Cell Wall: Cefpiramide penetrates the outer membrane of Gram-negative bacteria to reach the periplasmic space where the PBPs are located.

  • Binding to Penicillin-Binding Proteins (PBPs): Cefpiramide binds to and acylates PBPs, which are bacterial enzymes essential for the synthesis and remodeling of the peptidoglycan layer of the cell wall.

  • Inhibition of Peptidoglycan Synthesis: The acylation of PBPs by Cefpiramide prevents the final transpeptidation step in peptidoglycan synthesis.

  • Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

Cefpiramide Cefpiramide (sodium) CellWall Bacterial Cell Wall Cefpiramide->CellWall Penetrates PBPs Penicillin-Binding Proteins (PBPs) Cefpiramide->PBPs Binds to and Inhibits CellWall->PBPs Reaches Peptidoglycan Peptidoglycan Synthesis Lysis Cell Lysis and Death Peptidoglycan->Lysis Inhibition leads to cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Cefpiramide Stock Solution D Add Cefpiramide and Inoculum to Tubes A->D B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum to ~5x10^5 CFU/mL C->D E Incubate at 35°C with Shaking D->E F Sample at 0, 2, 4, 8, 24 hours E->F G Perform Serial Dilutions F->G H Plate on MHA G->H I Incubate Plates H->I J Count Colonies (CFU/mL) I->J K Plot Log10 CFU/mL vs. Time J->K

References

Application Notes and Protocols for Cefpiramide (Sodium) in the Development of Novel Antibacterial Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cefpiramide (B47137) (sodium), a third-generation cephalosporin (B10832234), in the research and development of new antibacterial therapies. This document outlines Cefpiramide's spectrum of activity, its potential for synergistic combinations, and detailed protocols for in vitro and in vivo assessments.

Introduction to Cefpiramide

Cefpiramide is a broad-spectrum, parenteral third-generation cephalosporin antibiotic.[1] Like other β-lactam antibiotics, its bactericidal action results from the inhibition of bacterial cell wall synthesis.[2][3] Cefpiramide binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis, a critical component of the bacterial cell wall.[2][3] This disruption leads to cell lysis and death. Cefpiramide has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with notable activity against Pseudomonas aeruginosa.[3][4][5]

Data Presentation: In Vitro Activity and Synergy

In Vitro Activity of Cefpiramide

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cefpiramide against a range of clinically relevant bacteria. The MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

OrganismNumber of StrainsMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus (Oxacillin-susceptible)440-2-
Streptococcus pneumoniae440-1-
Streptococcus faecalis-8.0--
Gram-Negative Bacteria
Pseudomonas aeruginosa1538.032.01.0 - >128
Pseudomonas aeruginosa1008.016.02.0 - 64.0
Pseudomonas aeruginosa504.016.00.5 - >128
Enterobacteriaceae701---

Note: Data is compiled from multiple sources and testing conditions may vary.[3][4][6]

In Vitro Synergy of Cefpiramide in Combination Therapies

Combination therapy with Cefpiramide can enhance its efficacy, particularly against resistant organisms. The Fractional Inhibitory Concentration (FIC) index is a measure of the synergistic effect of antibiotic combinations. An FIC index of ≤ 0.5 is generally considered synergistic.

CombinationOrganismMethodFIC Index (Interpretation)
Cefpiramide + CiprofloxacinPseudomonas aeruginosa (7 strains)CheckerboardSynergy demonstrated against 5 of 7 strains
Cefpiramide + GentamicinPseudomonas aeruginosa (10 strains)CheckerboardSynergy observed in 8 of 10 strains
Cefpiramide + GentamicinEnterobacter cloacae (10 strains)CheckerboardSynergy observed in 5 of 10 strains
Cefpiramide + AmikacinGentamicin-resistant Gram-negative bacilli (30 strains)Not specifiedInhibitory synergistic activity in 35% of assays
Cefpiramide + TobramycinPseudomonas aeruginosaTime-kill synergy studiesMarked synergistic interaction
Cefpiramide + AmikacinPseudomonas aeruginosaTime-kill synergy studiesMarked synergistic interaction

Note: Specific FIC index values were not always provided in the cited literature, but the synergistic or additive effects were reported.[7][8][9][10]

Signaling Pathways and Mechanisms of Action

Cefpiramide Mechanism of Action

Cefpiramide, a β-lactam antibiotic, targets the bacterial cell wall. It specifically inhibits the transpeptidation step in peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs). This weakens the cell wall, leading to lysis and bacterial death.

G Cefpiramide Cefpiramide PBP Penicillin-Binding Proteins (PBPs) Cefpiramide->PBP Binds to Transpeptidation Transpeptidation of Peptidoglycan Cefpiramide->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for Lysis Cell Lysis and Bacterial Death CellWall->Lysis Disruption leads to

Caption: Cefpiramide's mechanism of action targeting bacterial cell wall synthesis.

Synergistic Mechanism of Cefpiramide and Aminoglycosides

The combination of a β-lactam antibiotic like Cefpiramide with an aminoglycoside often results in a synergistic effect. Cefpiramide's disruption of the cell wall increases the permeability of the bacterial cell membrane, facilitating the entry of the aminoglycoside to its intracellular target, the ribosome, where it inhibits protein synthesis.[7][11][12]

G cluster_cef Cefpiramide Action cluster_amino Aminoglycoside Action Cefpiramide Cefpiramide CellWall Bacterial Cell Wall Cefpiramide->CellWall Damages Permeability Increased Cell Wall Permeability CellWall->Permeability Aminoglycoside Aminoglycoside Permeability->Aminoglycoside Facilitates entry of Ribosome 30S Ribosomal Subunit Aminoglycoside->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits Lysis Enhanced Bactericidal Effect ProteinSynthesis->Lysis Inhibition leads to

Caption: Synergistic action of Cefpiramide and Aminoglycosides.

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

This method determines the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.

Materials:

  • Cefpiramide and second antibiotic (e.g., ciprofloxacin, gentamicin) stock solutions

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial isolate (e.g., Pseudomonas aeruginosa)

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Prepare Antibiotic Dilutions: Prepare serial two-fold dilutions of Cefpiramide and the second antibiotic in MHB in separate tubes. The concentration range should span from well above to well below the predetermined MIC of each drug.

  • Plate Setup:

    • In a 96-well plate, add 50 µL of MHB to each well.

    • Along the x-axis, create a gradient of the second antibiotic by adding 50 µL of each dilution.

    • Along the y-axis, create a gradient of Cefpiramide concentrations by adding 50 µL of each dilution.

    • Include wells with serial dilutions of each antibiotic alone to redetermine their individual MICs.

    • Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination (the lowest concentration that completely inhibits visible growth).

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = MIC of drug in combination / MIC of drug alone.

    • Calculate the FIC Index (FICI): FICI = FIC of Cefpiramide + FIC of the second antibiotic.

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive or Indifference

      • FICI > 4: Antagonism[13]

G start Start prep_abx Prepare Serial Dilutions of Antibiotics start->prep_abx setup_plate Set up 96-well Plate with Antibiotic Gradients prep_abx->setup_plate inoculate Inoculate Plate setup_plate->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs of Single and Combined Agents incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

In Vitro Synergy Testing: Time-Kill Curve Assay

This dynamic method assesses the rate of bacterial killing by an antibiotic combination over time.[7]

Materials:

  • Cefpiramide and second antibiotic stock solutions

  • Mueller-Hinton Broth (MHB)

  • Culture tubes

  • Bacterial isolate

  • Shaking incubator (37°C)

  • Agar (B569324) plates for colony counting

  • Sterile saline for dilutions

Protocol:

  • Inoculum Preparation: Prepare an overnight culture of the bacterial isolate in MHB. Dilute the culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Experimental Setup: Prepare culture tubes with MHB containing:

    • No antibiotic (growth control)

    • Cefpiramide alone (at a clinically relevant concentration, e.g., at or near the MIC)

    • The second antibiotic alone (at a clinically relevant concentration)

    • The combination of Cefpiramide and the second antibiotic.

  • Incubation and Sampling: Inoculate each tube with the prepared bacterial suspension. Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours. Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis: Plot the log10 CFU/mL versus time for each experimental condition.

  • Interpretation:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[7]

G start Start prep_inoculum Prepare Bacterial Inoculum (5x10^5 - 5x10^6 CFU/mL) start->prep_inoculum inoculate Inoculate Tubes prep_inoculum->inoculate setup_tubes Set up Culture Tubes with Antibiotics (Single & Combo) setup_tubes->inoculate incubate_shake Incubate with Shaking at 37°C inoculate->incubate_shake sample Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate_shake->sample dilute_plate Perform Serial Dilutions and Plate on Agar sample->dilute_plate incubate_plates Incubate Plates at 37°C for 18-24h dilute_plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Interpret Results (Synergy, Bactericidal Activity) plot_data->interpret end End interpret->end

Caption: Workflow for the time-kill curve assay.

In Vivo Efficacy: Neutropenic Mouse Thigh Infection Model

This model is crucial for evaluating antibiotic efficacy in an immunocompromised host.[12][14]

Materials:

  • Cyclophosphamide (B585)

  • Sterile saline

  • Female ICR mice (or other suitable strain)

  • Bacterial isolate (e.g., P. aeruginosa)

  • Cefpiramide and comparator antibiotics

  • Syringes and needles for injection

Protocol:

  • Induction of Neutropenia:

    • Prepare a sterile solution of cyclophosphamide in saline.

    • On day -4 and day -1 relative to infection, administer intraperitoneal (IP) injections of cyclophosphamide (e.g., 150 mg/kg and 100 mg/kg, respectively). This induces profound neutropenia.[15]

  • Bacterial Challenge:

    • Prepare a standardized inoculum of the bacterial strain.

    • On day 0, inject a predetermined lethal dose of the bacterial suspension intramuscularly into the thigh of each neutropenic mouse.

  • Antibiotic Treatment:

    • Prepare solutions of Cefpiramide and any comparator antibiotics.

    • Initiate treatment at a specified time post-infection (e.g., 1-2 hours).

    • Administer the antibiotics at various doses to different groups of mice (a vehicle-only control group is essential).

  • Endpoint Measurement:

    • Survival Analysis: Monitor the mice for a defined period (e.g., 7 days) and record survival to calculate the median effective dose (ED50).

    • Bacterial Burden Assessment: Euthanize subsets of mice at specific time points (e.g., 24 hours post-treatment). Aseptically remove and homogenize the infected thighs. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

G start Start induce_neutropenia Induce Neutropenia in Mice (Cyclophosphamide) start->induce_neutropenia bacterial_challenge Intramuscular Thigh Infection with Bacterial Isolate induce_neutropenia->bacterial_challenge antibiotic_treatment Administer Antibiotic(s) (Single or Combination) bacterial_challenge->antibiotic_treatment monitor Monitor Survival (e.g., 7 days) antibiotic_treatment->monitor assess_burden Assess Bacterial Burden in Thigh Tissue (CFU/g) antibiotic_treatment->assess_burden analyze Analyze Data (ED50, Log Reduction) monitor->analyze assess_burden->analyze end End analyze->end

Caption: Experimental workflow for the neutropenic mouse thigh infection model.

Conclusion

Cefpiramide remains a compound of interest for the development of new antibacterial therapies, particularly in combination regimens. Its established mechanism of action and broad spectrum of activity provide a solid foundation for further research. The protocols and data presented in these application notes offer a framework for researchers to explore the full potential of Cefpiramide in combating bacterial infections, including those caused by multidrug-resistant pathogens. Rigorous in vitro and in vivo testing, as outlined here, is essential for advancing novel Cefpiramide-based therapies toward clinical application.

References

Troubleshooting & Optimization

Improving the solubility of Cefpiramide sodium for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Cefpiramide sodium for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving Cefpiramide sodium for in vitro experiments?

A1: Cefpiramide sodium is freely soluble in water.[1][2] For laboratory use, Dimethyl Sulfoxide (DMSO) is also a common and effective solvent, with a maximum solubility of around 100 mg/mL.[3][4] While the free acid form of Cefpiramide has low water solubility, the sodium salt is significantly more soluble.[5] The Japanese Pharmacopoeia also states that Cefpiramide sodium is very soluble in dimethylsulfoxide, sparingly soluble in methanol, and slightly soluble in ethanol (B145695).[1]

Q2: I'm observing precipitation when preparing my Cefpiramide sodium stock solution. What should I do?

A2: If you encounter precipitation, gentle warming or brief sonication can be used to aid dissolution.[5][6] However, it is crucial to avoid overheating.[5] Ensure you are using high-purity, sterile water (e.g., water for injection or HPLC-grade water) or fresh, anhydrous DMSO, as moisture can reduce solubility in DMSO.[5][7] If precipitation persists, consider preparing a more dilute stock solution.

Q3: What is the optimal pH for Cefpiramide sodium solutions to ensure stability?

A3: Cefpiramide is most stable in a slightly acidic to neutral pH range, typically between 4 and 7.[7] Degradation increases significantly in alkaline conditions (pH > 8).[7] For maximum stability, a pH range of 4 to 6 is often recommended.[7]

Q4: How should I store my Cefpiramide sodium stock solutions?

A4: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended.[7] For long-term storage, it is advisable to aliquot the stock solution into single-use tubes and freeze at -20°C (for up to 1 month in DMSO) or -80°C (for up to 6 months in DMSO).[5][7] This prevents repeated freeze-thaw cycles which can lead to degradation.[7] Always protect solutions from light by using amber vials or by covering the containers.[7]

Q5: Can components in my cell culture medium affect the stability of Cefpiramide sodium?

A5: Yes, components in the experimental medium can influence Cefpiramide's stability. The overall pH of the medium is a significant factor.[7] It is important to consider the final pH of your complete experimental medium after all components have been added.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Difficulty Dissolving Cefpiramide Sodium - Using the free acid form instead of the sodium salt.- Solvent quality is poor (e.g., non-anhydrous DMSO).- Solution is supersaturated.- Ensure you are using Cefpiramide sodium, which is more water-soluble.[5]- Use fresh, high-purity solvents.[7]- Try gentle warming or sonication.[5][6]- Prepare a more dilute stock solution.
Precipitation in Stored Stock Solution - Improper storage temperature.- Repeated freeze-thaw cycles.- Solvent evaporation.- Store aliquots at -20°C or -80°C for long-term storage.[7]- Avoid repeated freezing and thawing of the stock solution.[7]- Ensure vials are tightly sealed.
Loss of Antibacterial Activity in Assay - Degradation of Cefpiramide due to improper pH, temperature, or light exposure.- Solution prepared too far in advance.- Ensure the pH of the final assay medium is between 4 and 7.[7]- Protect solutions from light and high temperatures.[7]- Prepare fresh solutions for each experiment, as Cefpiramide is unstable in solution.[6]
Inconsistent Results Between Experiments - Inaccurate initial weighing of Cefpiramide sodium.- Variability in stock solution preparation.- Degradation of stock solution over time.- Use a calibrated analytical balance for accurate weighing.- Follow a standardized and detailed protocol for solution preparation.- Use freshly prepared stock solutions or properly stored single-use aliquots.[6]

Data Presentation

Table 1: Solubility of Cefpiramide Sodium in Various Solvents

SolventSolubilityNotes
WaterFreely soluble[1][2]The sodium salt is significantly more soluble than the free acid.
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[5][3][4]Use of fresh, anhydrous DMSO is recommended.[5]
EthanolSlightly soluble[1]Insoluble according to some sources.[4]
2-PropanolSolubility decreases with increasing alcohol mole fraction.[1]Data available for binary mixtures with water.[1][2]
MethanolSparingly soluble[1][2]

Table 2: Solubility of Cefpiramide Sodium in Ethanol-Water and 2-Propanol-Water Mixtures

Solvent SystemTemperature (K)Mole Fraction of AlcoholSolubility (mol·m⁻³)
Ethanol + Water278.2 - 303.20.4 - 0.8Decreases with increasing ethanol mole fraction and increases with increasing temperature.[1][2]
2-Propanol + Water278.2 - 303.20.4 - 0.8Decreases with increasing 2-propanol mole fraction and increases with increasing temperature.[1][2]

Note: The original data is extensive and presented in graphical and modeled formats in the source literature. This table provides a qualitative summary of the trends observed.

Experimental Protocols

Protocol 1: Preparation of a Cefpiramide Sodium Stock Solution (10 mg/mL in Buffer)

Materials:

  • Crystalline Cefpiramide sodium powder

  • Sterile 50 mM sodium phosphate (B84403) buffer (pH 6.0)

  • Sterile, light-protecting (amber) microcentrifuge tubes

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filters

Procedure:

  • Equilibrate the sodium phosphate buffer to room temperature.[7]

  • Accurately weigh the desired amount of crystalline Cefpiramide sodium in a sterile container.[7]

  • Add the sodium phosphate buffer (pH 6.0) to achieve the target concentration of 10 mg/mL.[7]

  • Mix gently by inversion or vortexing at low speed until the Cefpiramide sodium is completely dissolved.[7]

  • Verify that the final pH of the solution is within the desired range (e.g., 6.0 ± 0.2).[7]

  • Sterile-filter the solution using a 0.22 µm filter into a sterile container.[7]

  • Aliquot the stock solution into single-use, amber microcentrifuge tubes.[7]

  • Label the tubes with the compound name, concentration, date, and storage conditions.[7]

  • For long-term storage, immediately place the aliquots at -20°C or -80°C. For short-term storage (up to 24 hours), store at 2-8°C.[7]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Cefpiramide sodium stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the Cefpiramide sodium stock solution in CAMHB directly in the microtiter plates. The typical concentration range is 0.06 to 128 µg/mL.[8]

  • Prepare a bacterial suspension from 3-5 fresh colonies in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

  • Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[8]

  • Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.[8]

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • The MIC is the lowest concentration of Cefpiramide sodium at which there is no visible growth of the microorganism.[8]

Visualizations

G Workflow for Preparing Cefpiramide Sodium Stock Solution cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage weigh 1. Weigh Cefpiramide Sodium dissolve 2. Dissolve in appropriate solvent (e.g., water, DMSO, buffer) weigh->dissolve mix 3. Mix until fully dissolved (vortex, sonicate if needed) dissolve->mix ph_check 4. Check pH (if aqueous) mix->ph_check filter 5. Sterile filter (0.22 µm) ph_check->filter aliquot 6. Aliquot into single-use tubes filter->aliquot store 7. Store at appropriate temperature (-20°C or -80°C) aliquot->store

Caption: Workflow for preparing a Cefpiramide sodium stock solution.

G Mechanism of Action of Cefpiramide cefpiramide Cefpiramide Sodium binding Binding of Cefpiramide to PBPs cefpiramide->binding pbp Penicillin-Binding Proteins (PBPs) in bacterial cell wall pbp->binding inhibition Inhibition of Peptidoglycan Synthesis binding->inhibition lysis Cell Wall Weakening & Bacterial Cell Lysis inhibition->lysis

Caption: Simplified signaling pathway of Cefpiramide's mechanism of action.

References

Identification and characterization of Cefpiramide (sodium) degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the identification and characterization of Cefpiramide (sodium) degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of Cefpiramide?

A1: Cefpiramide is susceptible to degradation through several pathways, primarily influenced by environmental factors. The most significant factors include:

  • Hydrolysis: The β-lactam ring in the Cefpiramide structure is prone to cleavage by water, a process that is significantly accelerated in basic (high pH) conditions.[1]

  • Temperature: Elevated temperatures increase the rate of chemical degradation.[1][2] The crystalline form of Cefpiramide has been shown to be more thermally stable than its amorphous form.[1]

  • pH: Cefpiramide is most stable in a slightly acidic to neutral pH range, typically between 4 and 7.[1][3] It degrades rapidly in alkaline solutions (pH > 8).[1]

  • Light Exposure: Exposure to light can lead to photodegradation. It is recommended to protect Cefpiramide solutions from light.[1][2]

  • Oxidation: Cefpiramide can be degraded by oxidizing agents.[1]

Q2: What is the optimal pH range for maintaining the stability of Cefpiramide in aqueous solutions?

A2: The optimal pH range for Cefpiramide stability in aqueous solutions is between 4 and 7.[3][4] Under these conditions, the rate of hydrolysis of the β-lactam ring is minimized. Stability decreases significantly in strongly acidic conditions (below pH 3) and degradation is rapid at a pH of 9 and higher.[3][5]

Q3: What are the common degradation products of Cefpiramide?

A3: While specific degradation products for Cefpiramide are not extensively detailed in the public literature, data from the closely related fourth-generation cephalosporin, Cefpirome (B1668871), provides valuable insights. Key degradation products identified for Cefpirome under various stress conditions include:

  • epi-cefpirome [3]

  • delta-2-cefpirome [3]

  • anti-cefpirome (formed in strongly acidic conditions or under UV light)[3]

It is highly probable that Cefpiramide degrades through similar pathways, forming analogous products. Definitive identification requires techniques like LC-MS/MS.

Q4: How should I prepare and store Cefpiramide stock solutions to minimize degradation?

A4: To ensure the stability of Cefpiramide stock solutions, the following practices are recommended:

  • Use High-Purity Reagents: Start with high-purity, crystalline Cefpiramide and sterile, high-purity water or a suitable buffer.[1]

  • Buffer the Solution: Prepare stock solutions in a buffer system that maintains a pH between 4 and 6.[1]

  • Low-Temperature Storage: For short-term storage (up to 24 hours), refrigeration at 2-8°C is advised. For long-term storage, aliquot the solution into single-use vials and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[1][2]

  • Prepare Freshly: Whenever possible, prepare Cefpiramide solutions fresh on the day of the experiment to ensure maximum potency.[1]

Q5: Which analytical techniques are best for identifying and quantifying Cefpiramide and its degradation products?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying Cefpiramide and separating it from its degradation products.[2][4] For the structural elucidation and definitive identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (e.g., Q-TOF), is the preferred method.[4][6]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Rapid loss of Cefpiramide potency in solution. Inappropriate pH: The pH of the solution may be outside the optimal stability range (4-7).Verify and adjust the pH of your solution to be within the 4-7 range. Use a suitable buffer system to maintain the pH.[1][3]
High Temperature: The solution is being stored or used at an elevated temperature.Prepare solutions fresh and keep them on ice or refrigerated until use. For longer incubations, consider the stability of Cefpiramide at the experimental temperature.[1]
Light Exposure: The solution is exposed to direct sunlight or strong artificial light.Protect Cefpiramide solutions from light by using amber vials or covering containers with aluminum foil.[1][2]
Unexpected peaks in HPLC chromatogram. Degradation: The unexpected peaks are likely degradation products.Refer to the list of known degradation products for related compounds. Analyze your storage and handling conditions (pH, temperature, light) to tentatively identify the impurities. For definitive identification, further characterization using LC-MS/MS is recommended.[3]
Contaminated Mobile Phase or Sample: Impurities in the solvents or sample matrix.Use high-purity solvents and prepare fresh mobile phase daily. Filter all solutions before use. Run a blank to check for system contamination.
Poor resolution between Cefpiramide and degradation peaks. Suboptimal HPLC Method: The mobile phase composition, column chemistry, or flow rate may not be suitable.Optimize the mobile phase by adjusting the organic modifier concentration and buffer strength. Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). Optimize the flow rate.[4]
Inconsistent retention times. Fluctuations in HPLC System: Changes in column temperature, mobile phase composition, or pump issues.Use a column oven to maintain a consistent temperature. Prepare fresh mobile phase and ensure it is properly mixed and degassed. Check the HPLC system for leaks or air bubbles.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of Cefpiramide

This protocol outlines the conditions for conducting forced degradation studies as recommended by ICH guidelines to generate potential degradation products.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve Cefpiramide (sodium) in a suitable solvent (e.g., water or methanol) to prepare a stock solution of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 8 hours. Cool and neutralize with 1 M NaOH.[7]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl.[7]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 1 hour.[7]

  • Thermal Degradation: Expose solid Cefpiramide powder to 80°C for 48 hours.[7] After exposure, dissolve the powder to the desired concentration.

  • Photodegradation: Expose a solution of Cefpiramide (e.g., 100 µg/mL in water) to a light source, such as a Suntest apparatus, according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

3. Sample Analysis:

  • Dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL) with the HPLC mobile phase and analyze using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general guideline for an HPLC method to separate Cefpiramide from its degradation products. Method optimization will be required.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 125 mm x 4 mm, 5 µm particle size).[5][8]

  • Mobile Phase: A mixture of a buffer (e.g., 12 mM ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile). A typical starting point is an isocratic elution with 90:10 (v/v) buffer to acetonitrile.[5][9]

  • Flow Rate: 1.0 mL/min.[5][8]

  • Detection Wavelength: 270 nm.[5][8]

  • Column Temperature: 30 °C.[4][5]

  • Injection Volume: 10 µL.[4][5]

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Cefpiramide

Stress ConditionReagent/ParameterDurationTemperature
Acid Hydrolysis1 M HCl8 hours60°C
Base Hydrolysis0.1 M NaOH30 minutesRoom Temperature
Oxidation3% H₂O₂1 hourRoom Temperature
Thermal (Solid)Dry Heat48 hours80°C
PhotodegradationICH Q1B compliant light sourceAs per guidelinesControlled

Note: The extent of degradation will vary and should be determined experimentally, with a target of 5-20% degradation for optimal results in developing a stability-indicating method.

Visualizations

G Workflow for Identification of Cefpiramide Degradation Products cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Characterization cefpiramide Cefpiramide Drug Substance acid Acid Hydrolysis cefpiramide->acid base Base Hydrolysis cefpiramide->base oxidation Oxidation cefpiramide->oxidation thermal Thermal Stress cefpiramide->thermal photo Photolysis cefpiramide->photo hplc Stability-Indicating HPLC-UV/DAD acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS Analysis hplc->lcms quant Quantification of Degradants hplc->quant struct Structural Elucidation lcms->struct pathway Degradation Pathway Mapping struct->pathway

Caption: Workflow for forced degradation and analysis of Cefpiramide.

G Potential Degradation Pathways of Cefpiramide cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_oxidation Oxidation cef Cefpiramide bl_opening β-Lactam Ring Opening cef->bl_opening H₂O (Acid/Base) photo_prod Photolytic Products (e.g., anti-isomer) cef->photo_prod Light (UV/Vis) ox_prod Oxidized Products cef->ox_prod Oxidizing Agent acid_cat Acid-Catalyzed Products (e.g., anti-isomer) bl_opening->acid_cat base_cat Base-Catalyzed Products (e.g., Δ²-isomer) bl_opening->base_cat

Caption: Major degradation pathways for Cefpiramide.

References

Troubleshooting variability in Cefpiramide (sodium) MIC assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefpiramide (B47137) (sodium) Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Cefpiramide?

A1: Cefpiramide is a third-generation cephalosporin (B10832234) antibiotic.[1][2] Like other β-lactam antibiotics, it inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[1] This action prevents the final step of peptidoglycan synthesis, leading to cell lysis and bacterial death.[1]

Q2: What is the general antimicrobial spectrum of Cefpiramide?

A2: Cefpiramide has a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2][3] It is notably active against Pseudomonas aeruginosa.[1][3] However, like some other cephalosporins, it can be susceptible to hydrolysis by various β-lactamases produced by Gram-negative bacilli.[3][4]

Q3: What are the known stability issues with Cefpiramide?

A3: Cefpiramide, like other β-lactam antibiotics, can be susceptible to degradation. Factors influencing its stability in solution include pH, temperature, and exposure to light.[5] Cefpiramide is most stable in a slightly acidic to neutral pH range (pH 4 to 7) and degradation increases in alkaline conditions.[5] For optimal stability, stock solutions should be prepared fresh, protected from light, and stored at low temperatures (refrigerated for short-term, frozen for long-term).[5]

Q4: Are there established quality control (QC) MIC ranges for Cefpiramide?

A4: As Cefpiramide is an older antimicrobial agent, it may not be included in the most current clinical breakpoint tables from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6] Historical data can be used as a reference, and it is recommended that laboratories establish their own quality control ranges based on standard QC strains.[6]

Troubleshooting Guide

Issue 1: High Variability or Inconsistent MIC Values Between Replicates
Potential Cause Troubleshooting Steps
Inaccurate Pipetting - Ensure pipettes are properly calibrated.[7] - Use proper pipetting techniques to avoid errors in dispensing antibiotic dilutions and bacterial inoculum.[7]
Inconsistent Inoculum Density - Strictly adhere to the standardized inoculum preparation protocol (e.g., 0.5 McFarland standard).[1][8] - Ensure the inoculum is well-mixed before dispensing.[8] - Prepare the inoculum from a fresh, pure culture.
"Skipped" Wells - This may indicate contamination, inadequate inoculation, or inaccurate drug concentration in the wells.[8] - Check for contamination of the stock culture or reagents. - Verify the accuracy of serial dilutions.
Edge Effects in Microtiter Plates - Evaporation from wells on the outer edges of the plate can concentrate the antibiotic and affect results.[7] - Use plate sealers or a humidified incubator to minimize evaporation.[7] - Avoid using the outermost wells for critical samples.
Issue 2: MIC Values are Consistently Higher Than Expected
Potential Cause Troubleshooting Steps
Inoculum Too Heavy (Inoculum Effect) - An increased inoculum size can lead to elevated MIC values.[9][10][11] - Precisely standardize the inoculum to the recommended concentration (e.g., 5 x 10^5 CFU/mL for broth microdilution).[1][12]
Degradation of Cefpiramide - Prepare fresh Cefpiramide stock solutions for each experiment.[5] - Protect stock solutions and assay plates from light.[5] - Ensure the pH of the culture medium is within the optimal stability range for Cefpiramide (pH 4-7).[5]
Presence of β-lactamases - The test organism may be producing β-lactamases that inactivate Cefpiramide.[4] - Consider testing for β-lactamase production in the isolate.
High Cation Concentration in Media - The concentration of divalent cations like Ca²⁺ and Mg²⁺ in the Mueller-Hinton broth can affect the activity of some antibiotics against certain bacteria, particularly Pseudomonas aeruginosa.[13][14][15] - Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI.[1]
Issue 3: MIC Values are Consistently Lower Than Expected
Potential Cause Troubleshooting Steps
Inoculum Too Light - A lower than intended inoculum size can result in falsely low MIC values.[8] - Re-standardize the inoculum preparation procedure to ensure the correct cell density.
Loss of Cefpiramide Potency - Ensure the Cefpiramide sodium powder has been stored correctly and is within its expiration date. - Use a new lot of Cefpiramide to rule out degradation of the stock powder.
Incorrect Incubation Time - Shorter incubation times may not allow for sufficient bacterial growth, leading to an underestimation of the MIC. - Adhere to the recommended incubation period (typically 16-20 hours).[1]

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Cefpiramide Stock Solution:

    • Prepare a stock solution of Cefpiramide at a concentration of 1000 µg/mL in a suitable sterile solvent.[1]

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the Cefpiramide stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[1]

    • The final volume in each well after dilution should be 50 µL.[1]

    • The typical concentration range to test is 0.06 to 128 µg/mL.[1]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[1]

  • Inoculation:

    • Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[1]

    • Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.[1]

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation:

    • Incubate the inoculated microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Reading Results:

    • The MIC is the lowest concentration of Cefpiramide at which there is no visible growth of the microorganism.[1]

    • This can be assessed visually using a reading mirror or with a microplate reader.[1]

Visualizations

MIC_Troubleshooting_Workflow Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Preparation (0.5 McFarland, Fresh Culture) Start->Check_Inoculum Inoculum_OK Inoculum Consistent? Check_Inoculum->Inoculum_OK Check_Pipetting Review Pipetting Technique & Calibration Pipetting_OK Pipetting Accurate? Check_Pipetting->Pipetting_OK Check_Reagents Assess Reagent Quality (Cefpiramide, Media) Reagents_OK Reagents Valid? Check_Reagents->Reagents_OK Inoculum_OK->Check_Inoculum No, Re-standardize Inoculum_OK->Check_Pipetting Yes Pipetting_OK->Check_Pipetting No, Recalibrate/Retrain Pipetting_OK->Check_Reagents Yes Reagents_OK->Check_Reagents No, Replace High_MIC Consistently High MIC? Reagents_OK->High_MIC Yes Low_MIC Consistently Low MIC? High_MIC->Low_MIC No Troubleshoot_High Troubleshoot High MIC (Inoculum Effect, Degradation, Cations, Resistance) High_MIC->Troubleshoot_High Yes Troubleshoot_Low Troubleshoot Low MIC (Light Inoculum, Reagent Potency) Low_MIC->Troubleshoot_Low Yes Random_Error Address Random Error (Edge Effects, Contamination) Low_MIC->Random_Error No End Consistent Results Troubleshoot_High->End Troubleshoot_Low->End Random_Error->End

Caption: A logical workflow for troubleshooting variability in MIC assay results.

Broth_Microdilution_Workflow Prep_Stock Prepare Cefpiramide Stock Solution Serial_Dilute Perform Serial Dilutions in Microtiter Plate Prep_Stock->Serial_Dilute Inoculate Inoculate Plates with Bacterial Suspension Serial_Dilute->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate Plates (35°C, 16-20h) Inoculate->Incubate Read_MIC Read Results for Visible Growth Incubate->Read_MIC Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_MIC->Determine_MIC

Caption: Standard experimental workflow for broth microdilution MIC determination.

References

Technical Support Center: Optimizing Cefpiramide (Sodium) Dosage for In Vivo Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of Cefpiramide (sodium). This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on optimizing Cefpiramide dosage for pharmacokinetic (PK) studies in animal models. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for Cefpiramide (sodium) in preclinical in vivo pharmacokinetic studies?

A1: A documented starting point for Cefpiramide in rodents is a subcutaneous (SC) dose of 50 mg/kg.[1] For other cephalosporins with similar profiles, such as Cefpirome, initial doses in the range of 10-20 mg/kg for intravenous (IV) or intramuscular (IM) administration in various animal models are common.[2] The optimal dose is highly dependent on the specific animal model, the route of administration, and the objectives of your study (e.g., determining basic PK parameters versus efficacy studies). A pilot dose-ranging study is always recommended to ascertain the most suitable dose for your specific experimental conditions.

Q2: Which animal models are suitable for Cefpiramide pharmacokinetic studies?

A2: Pharmacokinetic studies for Cefpiramide and other cephalosporins have been conducted in a variety of animal models, including mice, rats, rabbits, and dogs.[1] The choice of animal model should be guided by the research question, with consideration for physiological similarities to humans and practical aspects of the experimental design.[3]

Q3: What are the common routes of administration for Cefpiramide (sodium) in animal studies?

A3: Cefpiramide (sodium) is typically administered parenterally, i.e., via intravenous (IV), intramuscular (IM), or subcutaneous (SC) injection, as oral absorption of many cephalosporins is limited. The choice of administration route will significantly influence the pharmacokinetic profile. IV administration provides immediate and complete bioavailability, while IM and SC routes result in slower absorption and potentially prolonged plasma concentrations.

Q4: How should Cefpiramide (sodium) be formulated for in vivo administration?

A4: Cefpiramide sodium is water-soluble and should be dissolved in a sterile, physiologically compatible vehicle such as sterile saline (0.9% sodium chloride) or phosphate-buffered saline (PBS). The concentration of the dosing solution should be calculated to allow for an appropriate injection volume for the chosen animal model and administration route. It is crucial to ensure complete dissolution and to prepare the formulation fresh before each experiment to minimize degradation.

Q5: What is a typical blood sampling schedule for a Cefpiramide pharmacokinetic study?

A5: The blood sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug. For an IV bolus administration, a typical schedule in rodents might include time points at 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose. For IM or SC administration, earlier time points might be adjusted to capture the absorption phase more accurately (e.g., 5, 15, 30, 60 minutes). The sampling frequency should be adapted based on the known or expected half-life of Cefpiramide in the specific animal model.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Cefpiramide and the related third-generation cephalosporin (B10832234), Cefpirome, in various animal models. This data can be used as a reference for designing and interpreting your in vivo studies.

Table 1: Pharmacokinetic Parameters of Cefpiramide in Rodents

Animal ModelDosage (mg/kg)RoutePeak Serum Concentration (Cmax; µg/mL)Serum Half-Life (t½; min)
Mice50SC7687
Rats50SC17449
Data from Fu et al., 1985[1]

Table 2: Pharmacokinetic Parameters of Cefpirome in Various Animal Models (for reference)

Animal ModelDosage (mg/kg)RoutePeak Plasma Concentration (Cmax; µg/mL)Elimination Half-Life (t½; h)Bioavailability (%)
Rats20IV-0.4-
Rats20IM18.50.4~100
Dogs20IV-1.1-
Dogs20IM15.41.38~100
Goats10IV-2.12-
Goats10IM10.972.0975
Rabbits---1.48-
Data compiled from various sources for the related compound Cefpirome and may serve as a guide.[4]

Experimental Protocols

Protocol 1: Preparation of Cefpiramide (Sodium) Dosing Solution (10 mg/mL)

  • Materials: Cefpiramide (sodium) powder, sterile 0.9% sodium chloride (saline), sterile vials, calibrated balance, vortex mixer, sterile filters (0.22 µm).

  • Procedure:

    • Aseptically weigh the required amount of Cefpiramide (sodium) powder.

    • In a sterile vial, add the appropriate volume of sterile saline to achieve a final concentration of 10 mg/mL.

    • Vortex the vial until the powder is completely dissolved.

    • If required for the administration route (e.g., IV), filter-sterilize the solution using a 0.22 µm sterile filter into a new sterile vial.

    • Store the solution on ice and use it within a few hours of preparation to ensure stability.

Protocol 2: Intravenous (IV) Administration in Rats (Tail Vein)

  • Animal Preparation: Properly restrain the rat in a suitable device. Warming the tail using a heat lamp or warm water bath can help dilate the lateral tail veins, making them more accessible.

  • Injection Procedure:

    • Disinfect the injection site on the lateral tail vein with an alcohol swab.

    • Using a 27-30 gauge needle attached to a syringe containing the Cefpiramide dosing solution, carefully insert the needle into the vein.

    • Confirm proper placement by observing a "flash" of blood in the needle hub.

    • Slowly inject the calculated dose volume.

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.

  • Post-injection Monitoring: Monitor the animal for any signs of distress or adverse reactions.

Protocol 3: Blood Sample Collection in Mice (Saphenous Vein)

  • Animal Restraint: Gently restrain the mouse, exposing one of the hind legs.

  • Site Preparation: Shave a small area over the saphenous vein and wipe it with an alcohol swab.

  • Blood Collection:

    • Apply gentle pressure to the upper part of the leg to make the vein more prominent.

    • Using a sterile 25-27 gauge needle, make a small puncture in the vein.

    • Collect the emerging blood droplet into a capillary tube or a pipette tip.

    • After collecting the required volume, apply gentle pressure to the puncture site with a sterile gauze to stop the bleeding.

  • Sample Processing: Immediately transfer the blood into a microcentrifuge tube containing an appropriate anticoagulant (e.g., EDTA, heparin). Centrifuge to separate the plasma, which should then be stored at -80°C until analysis.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Lower than expected plasma concentrations - Degradation of Cefpiramide: Beta-lactam antibiotics can be unstable in plasma at room temperature.[5][6]- Inaccurate Dosing: Errors in dose calculation, formulation preparation, or administration.- Poor Absorption (for IM/SC): Issues with the injection site or formulation.- Process blood samples immediately after collection and keep them on ice. Store plasma at -80°C until analysis.[5]- Double-check all calculations and ensure accurate weighing and dilution. Verify the injection technique.- Ensure the injection is administered to the correct tissue depth. Consider if the formulation is precipitating at the injection site.
High variability in pharmacokinetic data between animals - Inconsistent Dosing Technique: Variations in the speed of injection or the exact site of administration.- Physiological Differences: Natural variations in metabolism and clearance among individual animals.- Stress-induced Physiological Changes: Animal stress can alter blood flow and drug distribution.- Standardize the administration procedure for all animals. Ensure all personnel are adequately trained.- Increase the number of animals per group to improve statistical power.- Handle animals gently and allow for an acclimatization period before the experiment to minimize stress.
Adverse events observed in animals (e.g., lethargy, respiratory distress) - High Dose: The administered dose may be approaching toxic levels.- Rapid IV Injection: Bolus injection of a concentrated solution can cause acute toxicity.- Formulation Issues: The vehicle or pH of the dosing solution may be causing irritation or adverse reactions.- Reduce the dose in subsequent cohorts. Conduct a dose-escalation study to determine the maximum tolerated dose.- Administer the IV dose more slowly or consider a short infusion.- Ensure the formulation is isotonic and at a physiological pH.
Precipitation of Cefpiramide in the dosing solution - Low Solubility: The concentration of the drug may exceed its solubility in the chosen vehicle.- Incorrect pH: The pH of the vehicle may not be optimal for Cefpiramide solubility.- Prepare a more dilute solution. If a high concentration is necessary, consider using a co-solvent after verifying its compatibility and safety in the animal model.- Adjust the pH of the vehicle to a range where Cefpiramide is known to be stable and soluble.

Visualizations

Experimental_Workflow cluster_pre_study Pre-Study Preparation cluster_study_conduct Study Conduct cluster_analysis Analysis A Acclimatize Animals B Prepare Dosing Solution A->B C Calculate Individual Doses B->C D Administer Cefpiramide (IV, IM, or SC) C->D E Collect Blood Samples (Timed Intervals) D->E F Process Blood to Obtain Plasma E->F G Store Plasma at -80°C F->G H Quantify Cefpiramide (e.g., HPLC) G->H I Pharmacokinetic Analysis (Cmax, t½, AUC) H->I

Caption: General workflow for an in vivo pharmacokinetic study.

Dosage_Optimization Start Start Dosage Optimization LitReview Literature Review: - Cefpiramide Data - Similar Cephalosporins Start->LitReview PilotStudy Conduct Pilot Study (e.g., 3 dose levels) LitReview->PilotStudy AssessPK Assess Pharmacokinetic Profile (Cmax, AUC, t½) PilotStudy->AssessPK Toxicity Observe for any Adverse Events AssessPK->Toxicity PK_Acceptable Are PK Parameters Acceptable? Toxicity->PK_Acceptable No AdjustDose Adjust Dose and/or Formulation Toxicity->AdjustDose Yes SelectDose Select Optimal Dose for Definitive Study PK_Acceptable->SelectDose Yes PK_Acceptable->AdjustDose No AdjustDose->PilotStudy

Caption: Decision-making flowchart for dosage optimization.

References

Forced degradation studies of Cefpiramide sodium for stability-indicating method development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting forced degradation studies of Cefpiramide sodium for the development of stability-indicating analytical methods.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Question: Why am I seeing a color change (e.g., yellow or brownish) in my Cefpiramide sodium solution, particularly under basic conditions?

Answer: The degradation of cephalosporins like Cefpiramide can lead to the formation of chromophoric (color-producing) degradation products.[1] This is especially common in alkaline environments where the hydrolysis of the β-lactam ring is accelerated, and the appearance of color is a visual indicator of significant degradation.[1]

Question: I am observing unexpected or poorly resolved peaks in my HPLC chromatogram. What are the possible causes and solutions?

Answer:

  • Possible Cause 1: Incomplete Resolution. The chromatographic conditions may not be optimal for separating Cefpiramide from its degradation products.

    • Solution: Ensure your HPLC method is specifically designed as "stability-indicating." A validated method using a C18 column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) has been shown to effectively separate Cefpiramide from its degradation products.[2] Adjusting the mobile phase composition or gradient may be necessary.

  • Possible Cause 2: Presence of Degradation Products. The unexpected peaks are likely degradation products resulting from the stress conditions applied.[3]

    • Solution: Compare the retention times of the unknown peaks with those of known Cefpiramide degradation products if standards are available. Common degradation products can include epi-cefpirome, delta-2-cefpirome, and anti-cefpirome.[3] Further characterization using techniques like LC-MS/MS may be required for definitive identification.[3]

  • Possible Cause 3: Interaction with Buffer. Certain buffer species can catalyze the degradation of cephalosporins.[1]

    • Solution: While acetate, borate, and phosphate (B84403) buffers are generally considered non-catalytic for similar compounds, it is good practice to evaluate the compatibility of your specific buffer system.[1][3]

Question: The extent of degradation in my forced degradation study is either too low (<5%) or too high (>20%). How can I achieve the optimal degradation range?

Answer: The goal of forced degradation is typically to achieve 5-20% degradation to ensure the stability-indicating method can detect and quantify impurities.

  • For Insufficient Degradation:

    • Solution: Increase the intensity or duration of the stress condition. For example, you can increase the concentration of the acid or base, raise the temperature for thermal degradation, or extend the exposure time to light for photolytic degradation.

  • For Excessive Degradation:

    • Solution: Reduce the intensity or duration of the stress condition. Use a lower concentration of the stressor, decrease the temperature, or shorten the exposure time. It is a process of trial and error to find the optimal conditions for each stressor.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Cefpiramide?

A1: The main degradation pathways for Cefpiramide are hydrolysis (cleavage of the β-lactam ring) and photodegradation.[1][3] The specific degradation products formed are highly dependent on the pH of the solution and exposure to light.[1][3]

Q2: What is the optimal pH range for Cefpiramide stability in aqueous solutions?

A2: Cefpiramide is most stable in a slightly acidic to neutral pH range, typically between pH 4 and 7.[2][4] It degrades rapidly in alkaline conditions (pH 9 and higher).[1][2]

Q3: How should Cefpiramide solutions be protected during experiments to minimize unintended degradation?

A3: To prevent photodegradation, Cefpiramide solutions should be protected from light by using amber vials or by covering the containers with aluminum foil.[1][3]

Q4: What are the typical stress conditions applied in a forced degradation study of Cefpiramide?

A4: A comprehensive forced degradation study should expose Cefpiramide to a variety of stress conditions, including acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress.[2][5]

Q5: What are some of the known degradation products of Cefpiramide?

A5: Key degradation products identified under various stress conditions include epi-cefpirome, delta-2-cefpirome, and anti-cefpirome (formed in strongly acidic conditions or under UV light).[3]

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the general procedures for subjecting Cefpiramide sodium to various stress conditions. The goal is to achieve partial degradation of the drug substance.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve Cefpiramide sodium in a suitable solvent (e.g., high-purity water or a 1:1 v/v mixture of acetonitrile and water) to a known concentration, typically 1 mg/mL.[6]

2. Stress Conditions:

  • Acid Hydrolysis: Mix 5.0 mg of Cefpiramide with 25.0 mL of 1 M hydrochloric acid and keep at 298 K.[2]

  • Base Hydrolysis: Mix 5.0 mg of Cefpiramide with 25.0 mL of 0.1 M sodium hydroxide (B78521) and keep at 298 K.[2]

  • Oxidative Degradation: Dissolve 5.0 mg of Cefpiramide in 25.0 mL of 3% hydrogen peroxide and keep at 298 K.[2]

  • Thermal Degradation (Aqueous): Dissolve 5.0 mg of Cefpiramide in 25.0 mL of high-purity water and heat at 373 K.[2]

  • Thermal Degradation (Solid State): Place 5.0 mg samples of Cefpiramide powder in glass vials and expose to heat at 393 K (RH = 0%), 369 K (RH ~ 50.9%), and 369 K (RH ~ 90.0%).[2]

  • Photodegradation: Dissolve 5.0 mg of Cefpiramide in 25.0 mL of water and expose the solution to light, such as under a Suntest apparatus, to achieve an exposure of 1.2 million lux hours.[2]

3. Sample Collection and Neutralization:

  • At specified time intervals, withdraw aliquots of the stressed solutions.

  • For acid and base hydrolysis samples, neutralize the solution to approximately pH 7.

  • For solid-state thermal degradation, cool the vials to room temperature and dissolve the contents in a suitable solvent.[2]

4. Sample Preparation for Analysis:

  • Dilute the neutralized/dissolved samples with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a validated HPLC method for the analysis of Cefpiramide and its degradation products.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).[2][3]

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 125 x 4 mm, 5 µm particle size).[2][3]

  • Mobile Phase: A mixture of 12 mM ammonium acetate and acetonitrile (90:10 v/v).[2][5]

  • Flow Rate: 1.0 mL/min.[2][5]

  • Detection Wavelength: 270 nm.[2][5]

  • Column Temperature: 30°C.[2][5]

  • Injection Volume: 10 µL.[2]

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Cefpiramide reference standard in the mobile phase to a known concentration.

  • Sample Solution: Dilute the stressed and neutralized samples with the mobile phase to a concentration within the linear range of the assay.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Observations for Cefpiramide
Stress ConditionReagent/ParameterTemperatureObservation
Acid Hydrolysis1 M HCl298 KDegradation occurs.[2]
Base Hydrolysis0.1 M NaOH298 KPrompt degradation.[2]
Oxidation3% H₂O₂298 KSusceptible to oxidative degradation.[1][2]
Thermal (Aqueous)Water373 KDegradation occurs.[2]
Thermal (Solid State)Dry Heat & Humidity369-393 KDegradation is faster at higher relative humidity.[2]
Photolysis1.2 million lux hoursNot SpecifiedApproximately 26% degradation observed.[2]
Table 2: Chromatographic Parameters for the Stability-Indicating HPLC Method
ParameterCondition
InstrumentHPLC with DAD Detector[2][3]
ColumnC18 (125 x 4 mm, 5 µm)[2][3]
Mobile Phase12 mM Ammonium Acetate : Acetonitrile (90:10 v/v)[2][5]
Flow Rate1.0 mL/min[2][5]
Detection Wavelength270 nm[2][5]
Column Temperature30°C[2][5]
Injection Volume10 µL[2]
Retention Time of Cefpiramide~4.59 min[2]

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Cefpiramide Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1 M HCl, 298 K) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 298 K) Stock->Base Oxidation Oxidation (3% H2O2, 298 K) Stock->Oxidation Thermal Thermal Degradation (Aqueous/Solid State) Stock->Thermal Photo Photodegradation (1.2 million lux h) Stock->Photo Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Acquisition (Peak Area, Retention Time) HPLC->Data

Caption: Experimental workflow for forced degradation studies of Cefpiramide.

G start Unexpected/Poorly Resolved HPLC Peaks q1 Are peaks for drug and degradants well-separated? start->q1 sol1 Optimize HPLC Method: - Adjust mobile phase ratio - Check column integrity - Verify method is stability-indicating q1->sol1 No q2 Are unexpected peaks likely degradation products? q1->q2 Yes ans1_no No ans1_yes Yes end Issue Resolved sol1->end sol2 Identify Degradation Products: - Compare with known standards - Use LC-MS/MS for identification q2->sol2 Yes ans2_yes Yes sol2->end

References

Quality control parameters for Cefpiramide (sodium) susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vitro susceptibility testing with Cefpiramide (sodium).

Disclaimer: Cefpiramide is an older third-generation cephalosporin. The quality control parameters and interpretive criteria provided herein are based on historical data, as Cefpiramide is not included in the current guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Laboratories should consider these as a reference and may need to establish their own internal quality control ranges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended quality control (QC) strains for Cefpiramide susceptibility testing?

A1: Standard QC strains recommended for antimicrobial susceptibility testing, such as Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, and Staphylococcus aureus ATCC® 25923™, are appropriate for monitoring the accuracy and precision of Cefpiramide susceptibility tests.[1]

Q2: What are the historical interpretive criteria for Cefpiramide susceptibility?

A2: Historical data from 1985 provides the following interpretive criteria for both disk diffusion (using a 75 µg disk) and Minimum Inhibitory Concentration (MIC) methods.

Q3: Is Cefpiramide included in the current CLSI or EUCAST guidelines?

A3: No, Cefpiramide is not listed in the current versions of the CLSI M100 document or the EUCAST breakpoint tables. The information provided here is based on historical publications.

Q4: What is the recommended disk content for Cefpiramide disk diffusion testing?

A4: A 75 µg Cefpiramide disk is the recommended potency for disk diffusion susceptibility testing.

Quality Control Parameters

Adherence to established quality control protocols is crucial for ensuring the accuracy and reproducibility of susceptibility testing results. The following tables summarize the historical acceptable QC ranges for Cefpiramide (75 µg) disk diffusion testing.

Table 1: Historical Quality Control Ranges for Cefpiramide (75 µg) Disk Diffusion Testing

Quality Control StrainATCC® No.Zone Diameter Range (mm)
Escherichia coli25922™23 - 29
Pseudomonas aeruginosa27853™18 - 22
Staphylococcus aureus25923™25 - 31

Table 2: Historical Interpretive Criteria for Cefpiramide Susceptibility Testing

MethodDisk ContentSusceptibleIntermediateResistant
Disk Diffusion (Zone Diameter in mm)75 µg≥ 1916 - 18≤ 15
MIC (µg/mL)N/A≤ 32-≥ 128

Troubleshooting Guide

This guide addresses common issues that may be encountered during Cefpiramide susceptibility testing.

Issue 1: Quality Control (QC) results are out of the acceptable range.

  • Zones too large:

    • Possible Cause: Inoculum density is too light.

    • Troubleshooting Step: Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.

    • Possible Cause: Deterioration of the Cefpiramide disk due to improper storage.

    • Troubleshooting Step: Store disks at the recommended temperature (-20°C or below for long-term, 2-8°C for working supply) in a desiccated environment.[2]

    • Possible Cause: Agar (B569324) depth is too thin.

    • Troubleshooting Step: The depth of the Mueller-Hinton agar should be uniform and between 4-6 mm.[2][3]

  • Zones too small:

    • Possible Cause: Inoculum density is too heavy.

    • Troubleshooting Step: Re-standardize the inoculum to a 0.5 McFarland standard.

    • Possible Cause: Premature degradation of Cefpiramide in the testing medium.

    • Troubleshooting Step: Prepare fresh media and ensure the pH is within the recommended range (7.2-7.4).[3]

    • Possible Cause: Agar depth is too thick.

    • Troubleshooting Step: Ensure a uniform agar depth of 4-6 mm.[3]

Issue 2: Discrepancy between disk diffusion and MIC results.

  • Possible Cause: Inoculum effect, where the MIC increases with a higher bacterial load. This can be particularly pronounced for β-lactam antibiotics like Cefpiramide when tested against bacteria producing β-lactamases.[2]

  • Troubleshooting Step: Ensure a standardized inoculum of approximately 5 x 10^5 CFU/mL is used for broth microdilution.

  • Possible Cause: Presence of resistance mechanisms not easily detected by one method. For example, some organisms may possess inducible AmpC β-lactamases.

  • Troubleshooting Step: Review the isolate's identification and consider additional tests for specific resistance mechanisms if clinically warranted.

Issue 3: Unexpected resistant or susceptible results for clinical isolates.

  • Possible Cause: The presence of Extended-Spectrum β-Lactamases (ESBLs) or AmpC β-lactamases in Gram-negative isolates, which can confer resistance to third-generation cephalosporins.[2]

  • Troubleshooting Step: If an ESBL-producing organism is suspected, consider confirmatory tests. Be cautious when interpreting susceptible results from automated systems for known ESBL-producers, as false susceptibility has been reported.[2]

  • Possible Cause: For Staphylococcus aureus, the presence of the mecA gene, leading to methicillin (B1676495) resistance (MRSA), confers resistance to all β-lactam agents, including Cefpiramide.

  • Troubleshooting Step: Confirm the methicillin susceptibility status of S. aureus isolates.

Experimental Protocols

Disk Diffusion (Kirby-Bauer) Method
  • Inoculum Preparation: From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 well-isolated colonies and suspend them in sterile saline or broth.

  • Standardization of Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure a confluent lawn of growth.

  • Application of Cefpiramide Disk: Allow the plate to dry for 3-5 minutes. Aseptically apply a 75 µg Cefpiramide disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact.

  • Incubation: Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters and interpret the results based on the historical criteria provided in Table 2.

Broth Microdilution MIC Method
  • Preparation of Cefpiramide Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of a Cefpiramide stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentration range (e.g., 0.25 to 128 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the disk diffusion method.

  • Standardization of Inoculum: Dilute the 0.5 McFarland suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of Cefpiramide at which there is no visible growth (turbidity). Interpret the MIC value based on the historical criteria in Table 2.

Visualizations

Experimental_Workflow_Disk_Diffusion cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum_Prep Inoculum Preparation Standardize Standardize to 0.5 McFarland Inoculum_Prep->Standardize Adjust Turbidity Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Standardize->Inoculate_Plate Within 15 mins Apply_Disk Apply 75 µg Cefpiramide Disk Inoculate_Plate->Apply_Disk Incubate Incubate at 35°C for 16-20 hours Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone Interpret Interpret as S, I, or R (using historical data) Measure_Zone->Interpret

Caption: Workflow for Cefpiramide Disk Diffusion Susceptibility Testing.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Cefpiramide Cefpiramide PBP Penicillin-Binding Protein (PBP) Cefpiramide->PBP Binds to Cell_Wall Cell Wall Synthesis Cefpiramide->Cell_Wall Inhibits PBP->Cell_Wall Catalyzes Lysis Cell Lysis & Death Cell_Wall->Lysis Inhibition leads to Beta_Lactamase β-Lactamase (e.g., ESBL, AmpC) Beta_Lactamase->Cefpiramide Hydrolyzes Altered_PBP Altered PBP (e.g., mecA in MRSA) Altered_PBP->Cefpiramide Prevents Binding

Caption: Mechanisms of action and resistance to β-lactam antibiotics like Cefpiramide.

References

Cefpiramide (sodium) solution preparation and storage recommendations for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and storage of Cefpiramide (sodium) solutions for research applications. This resource includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and key stability data to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Cefpiramide stock solutions?

A1: For research purposes, Dimethyl Sulfoxide (DMSO) is the most effective and commonly used solvent for Cefpiramide.[1] It is recommended to use fresh, anhydrous DMSO, as moisture can negatively impact the solubility of the compound.[1][2] While the sodium salt of Cefpiramide is more water-soluble than the free acid form, the free acid has very low water solubility (approximately 0.0668 mg/mL).[1][3]

Q2: What is the maximum achievable concentration of Cefpiramide in DMSO?

A2: A concentration of up to 100 mg/mL (163.22 mM) of Cefpiramide in DMSO can be achieved.[1][2] To aid dissolution, gentle warming or brief sonication may be applied, but overheating should be avoided.[1][4]

Q3: How should I store solid Cefpiramide powder?

A3: Solid Cefpiramide powder should be stored at -20°C, protected from light and moisture.[1] Refer to the manufacturer's expiration date for long-term storage information.

Q4: What are the recommended storage conditions for Cefpiramide stock solutions?

A4: For optimal stability, Cefpiramide stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][5] It is advised to store the solutions under nitrogen.[5] For sensitive applications, freshly prepared solutions are always recommended as Cefpiramide in solution is susceptible to degradation.[1][6]

Q5: Is Cefpiramide stable in aqueous solutions?

A5: Cefpiramide's stability in aqueous solutions is highly dependent on the pH. It is most stable in a pH range of 4 to 7.[7][8] The degradation rate increases in strongly acidic conditions (below pH 3) and it degrades rapidly in alkaline conditions (pH 9 and higher).[7][9]

Q6: What are the primary degradation pathways for Cefpiramide?

A6: The main degradation pathways for Cefpiramide in aqueous solutions are hydrolysis and photodegradation.[7] The β-lactam ring is susceptible to hydrolysis, which is accelerated by basic conditions.[1][8] Exposure to light, especially UV light, can also lead to degradation.[7][8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation in stock solution upon storage - Solution concentration is too high.- Improper storage temperature.- Repeated freeze-thaw cycles.- Ensure the concentration does not exceed the recommended maximum.- Store aliquots at -80°C for long-term stability.- Prepare single-use aliquots to avoid freeze-thaw cycles.
Solution appears discolored (yellow or brownish) - Degradation of Cefpiramide due to exposure to light, high temperatures, or inappropriate pH.- Protect solutions from light by using amber vials or wrapping tubes in foil.[7][8]- Prepare solutions fresh before use.- Ensure the pH of aqueous solutions is within the stable range of 4-7.[7]
Loss of antibacterial activity in experiments - Degradation of Cefpiramide in the stock solution.- Instability in the experimental medium (e.g., high pH).- Use a freshly prepared stock solution or a new aliquot stored at -80°C.- Verify the pH of your experimental medium and adjust if necessary to be within the stable range for Cefpiramide.
Difficulty dissolving Cefpiramide powder in DMSO - Presence of moisture in the DMSO.- Insufficient mixing.- Use fresh, anhydrous DMSO.[1][2]- Vortex the solution thoroughly. Gentle warming or brief sonication can also aid dissolution.[1]

Quantitative Data Summary

Table 1: Solubility of Cefpiramide

SolventMaximum ConcentrationNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (163.22 mM)[1][2]Use of fresh, anhydrous DMSO is recommended.
Water~0.067 mg/mL (for free acid)[1][3]The sodium salt is more soluble.
EthanolInsoluble[1]

Table 2: Storage and Stability of Cefpiramide Solutions

FormSolventStorage TemperatureDurationNotes
Solid PowderN/A-20°CRefer to manufacturer's expiry dateStore sealed, protected from light and moisture.[1]
Stock SolutionDMSO-20°CUp to 1 month[1][5]Aliquoting is highly recommended.
Stock SolutionDMSO-80°CUp to 6 months[1][5]Optimal temperature for long-term storage.

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Cefpiramide Stock Solution in DMSO

Materials:

  • Cefpiramide (sodium) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), allow the Cefpiramide powder and DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of Cefpiramide powder. For example, to prepare 1 mL of a 100 mg/mL stock solution, weigh 100 mg of Cefpiramide.

  • Transfer the weighed powder into a sterile tube appropriately sized for the final volume.

  • Add the corresponding volume of anhydrous DMSO. For 100 mg of powder, add 1 mL of DMSO.

  • Securely cap the tube and vortex the solution until the Cefpiramide powder is completely dissolved. The solution should be clear and free of particulates. If necessary, gentle warming or brief sonication can be used to aid dissolution.

  • (Optional) For sterile applications such as cell culture, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.

  • Immediately store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]

Visualized Workflow

G cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use start Start: Need Cefpiramide Solution weigh Weigh Cefpiramide (Sodium) Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Gentle heat/sonication if needed) add_dmso->dissolve check_clarity Is the solution clear? dissolve->check_clarity particulates Particulates present check_clarity->particulates No filter Optional: 0.22 µm Filter Sterilization check_clarity->filter Yes particulates->dissolve aliquot Aliquot into single-use tubes filter->aliquot storage_decision Storage Duration? aliquot->storage_decision short_term Short-term (< 1 month) Store at -20°C storage_decision->short_term Short-term long_term Long-term (< 6 months) Store at -80°C storage_decision->long_term Long-term thaw Thaw one aliquot short_term->thaw long_term->thaw use Use in experiment thaw->use end End use->end

Caption: Workflow for Cefpiramide solution preparation and storage.

References

Validation & Comparative

Comparative Efficacy of Cefpiramide Sodium and Cefoperazone in Animal Infection Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vivo efficacy of two third-generation cephalosporin (B10832234) antibiotics, Cefpiramide (B47137) sodium and Cefoperazone (B1668861), based on available preclinical data from animal infection models. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.

Executive Summary

Preclinical studies in various animal infection models demonstrate that both Cefpiramide and Cefoperazone are effective against a range of bacterial pathogens. However, their efficacy varies depending on the specific pathogen and the host's immune status. Cefpiramide generally exhibits greater potency against Staphylococcus aureus and carbenicillin-resistant Pseudomonas aeruginosa.[1] In contrast, Cefoperazone shows favorable activity against members of the Enterobacteriaceae family.[1] Pharmacokinetic properties appear to play a significant role in the observed efficacy, with Cefpiramide demonstrating a higher peak serum concentration and a longer half-life in mice compared to Cefoperazone.[2]

Quantitative Efficacy Data

The following table summarizes the comparative efficacy of Cefpiramide and Cefoperazone in systemic murine infection models. Efficacy is presented as the effective dose 50 (ED₅₀), which is the dose required to protect 50% of the animals from lethal infection.

Bacterial StrainAnimal ModelAntibioticED₅₀ (mg/kg)Reference
Staphylococcus aureus (Smith)MouseCefpiramide1.2[1]
Cefoperazone10.2[1]
Pseudomonas aeruginosa (carbenicillin-resistant)MouseCefpiramide21[1]
Cefoperazone63[1]
Klebsiella pneumoniae DT-SMouseCefoperazone>59.1[3]

Note: A lower ED₅₀ value indicates higher potency.

Pharmacokinetic Profile in Mice

Pharmacokinetic parameters are crucial for interpreting in vivo efficacy data. The table below compares key pharmacokinetic values for Cefpiramide and Cefoperazone in mice.

ParameterCefpiramide (50 mg/kg, s.c.)Cefoperazone (dose not specified)Reference
Peak Serum Concentration (Cmax)12 µg/mL - 76 µg/mL4 µg/mL[1][2]
Serum Half-life (t₁₂)40 min - 87 min18 min[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below is a representative experimental protocol for assessing antibiotic efficacy in a murine systemic infection model.

Objective: To determine the in vivo efficacy (ED₅₀) of a test antibiotic against a specific bacterial pathogen in a mouse model of systemic infection.

Materials:

  • Animals: Specific pathogen-free mice (e.g., ICR strain), typically female, weighing 18-22g.

  • Bacterial Strain: A standardized, virulent strain of the target bacterium (e.g., S. aureus, P. aeruginosa).

  • Culture Media: Trypticase soy broth (TSB) and agar (B569324) (TSA).

  • Infection Adjuvant: 5% mucin solution (sterile).

  • Test Articles: Cefpiramide sodium, Cefoperazone sodium, and vehicle control (e.g., sterile saline).

Methodology:

  • Inoculum Preparation:

    • The bacterial strain is cultured overnight in TSB at 37°C.

    • The culture is then diluted in fresh TSB and incubated to reach the logarithmic growth phase.

    • Bacteria are harvested, washed with sterile saline, and resuspended.

    • The bacterial suspension is mixed with an equal volume of 5% mucin to enhance virulence. The final concentration is adjusted to deliver a lethal dose (e.g., 100 x LD₅₀) in the injection volume (typically 0.5 mL).

  • Infection Procedure:

    • Mice are randomly assigned to treatment and control groups.

    • Each mouse is inoculated via intraperitoneal (i.p.) injection with the prepared bacterial suspension.

  • Treatment Regimen:

    • Immediately after infection (or at a specified time point, e.g., 1 hour post-infection), treatment is administered.

    • The test antibiotics (Cefpiramide, Cefoperazone) are administered subcutaneously (s.c.) at graded doses to different groups of mice.

    • A control group receives only the vehicle.

  • Observation and Endpoint:

    • The animals are observed for a period of 7 days.

    • Mortality is recorded daily.

    • The ED₅₀ value is calculated at the end of the observation period using a statistical method such as the probit method.

Visualized Data and Pathways

To better illustrate the processes involved in the evaluation and the mechanism of action of these antibiotics, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase b_culture Bacterial Strain Culturing (e.g., S. aureus, P. aeruginosa) inoculum Inoculum Preparation (with 5% Mucin) b_culture->inoculum infection Systemic Infection (Intraperitoneal Injection) inoculum->infection animals Animal Acclimatization (e.g., ICR Mice) animals->infection treatment Drug Administration (s.c.) - Cefpiramide - Cefoperazone - Vehicle Control infection->treatment observation 7-Day Observation (Mortality Monitoring) treatment->observation ed50 ED50 Calculation (Probit Analysis) observation->ed50 conclusion Comparative Efficacy Assessment ed50->conclusion Efficacy Comparison

Caption: Experimental workflow for in vivo efficacy testing.

G cluster_drug Antibiotic Action cluster_bacteria Bacterial Cell cluster_outcome Result drug Cefpiramide or Cefoperazone (β-Lactam Antibiotic) pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) drug->pbp Binds to & Inactivates peptidoglycan Peptidoglycan Synthesis (Cell Wall Cross-linking) pbp->peptidoglycan Catalyzes inhibition Inhibition of Cell Wall Synthesis pbp->inhibition Leads to lysis Bacterial Cell Lysis & Death inhibition->lysis

Caption: Mechanism of action for Cephalosporins.

Concluding Remarks

The selection between Cefpiramide and Cefoperazone for further development or research should be guided by the target pathogen.[1] Cefpiramide's superior potency against challenging pathogens like P. aeruginosa and S. aureus, potentially driven by its favorable pharmacokinetic profile, makes it a strong candidate for infections caused by these organisms.[1][2] Conversely, Cefoperazone's activity against Enterobacteriaceae suggests its utility in infections where these bacteria are prevalent.[1] Combination therapy studies, particularly in immunocompromised models, have shown that Cefpiramide's efficacy can be significantly enhanced when paired with other antibiotics like aminoglycosides or fluoroquinolones.[2][4] Further research with a broader range of pathogens and in different animal models is warranted to fully elucidate the comparative therapeutic potential of these two cephalosporins.

References

Validating the antibacterial efficacy of Cefpiramide sodium in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical antibacterial efficacy of Cefpiramide (B47137) sodium against other key beta-lactam antibiotics. The data presented is compiled from various preclinical studies to offer an objective overview of its performance, supported by detailed experimental methodologies.

In Vitro Antibacterial Activity

The in vitro activity of an antibiotic is a critical indicator of its potential therapeutic efficacy. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which quantify the antibiotic concentration required to inhibit and kill bacteria, respectively.

Comparative Minimum Inhibitory Concentration (MIC)

The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of Cefpiramide sodium and comparator antibiotics against two clinically significant pathogens: Pseudomonas aeruginosa and Staphylococcus aureus.

Disclaimer: The following data has been compiled from multiple studies. Direct comparison should be approached with caution as experimental conditions may have varied between studies.

Table 1: Comparative MIC50 and MIC90 Values (µg/mL) against Pseudomonas aeruginosa

AntibioticMIC50MIC90
Cefpiramide 816
Cefoperazone8>128
Piperacillin-Tazobactam4128
Imipenem232

Table 2: Comparative MIC50 and MIC90 Values (µg/mL) against Staphylococcus aureus (Methicillin-Susceptible)

AntibioticMIC50MIC90
Cefpiramide 1.56 (MIC80)-
Cefoperazone1.63.1
Piperacillin-Tazobactam≤0.250.5
Imipenem0.060.12
Time-Kill Kinetics

Time-kill assays provide insights into the pharmacodynamic properties of an antibiotic, demonstrating the rate at which it kills a bacterial population over time. Preclinical studies have shown that Cefpiramide exhibits time-dependent bactericidal activity against Pseudomonas aeruginosa.

One in vitro study simulating human pharmacokinetic profiles demonstrated that Cefpiramide had a longer time-interval to bacterial regrowth compared to Cefoperazone, Cefsulodin, and Ceftazidime, suggesting sustained bactericidal activity[1]. While detailed graphical time-kill curves from direct comparative studies are limited, the available data indicates Cefpiramide's potent and sustained killing effect against susceptible pathogens.

In Vivo Efficacy in Preclinical Models

Animal models of infection are crucial for evaluating the therapeutic potential of an antibiotic in a living system. Cefpiramide has demonstrated significant efficacy in various preclinical infection models.

Murine Infection Models

In a neutropenic mouse model of Pseudomonas aeruginosa infection, a combination of Cefpiramide (50 mg/kg) and ciprofloxacin (B1669076) (4 mg/kg) resulted in 100% survival of the infected mice, proving more protective than a combination of ticarcillin (B1683155) and tobramycin[2].

Another study investigating systemic infections in mice found Cefpiramide to be more potent than Cefoperazone against both beta-lactamase-producing and non-producing strains of S. aureus. Against carbenicillin-resistant P. aeruginosa infections, Cefpiramide was found to be three times more potent than Cefoperazone, Cefotaxime, and Piperacillin[3].

Mechanism of Action

Cefpiramide, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the targeting and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to a defective cell wall, ultimately causing cell lysis and death.

G cluster_bacterium Bacterial Cell Peptidoglycan Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan Precursors->PBPs Transpeptidation Cross-linked Peptidoglycan Stable Cell Wall PBPs->Cross-linked Peptidoglycan Catalyzes Cell Lysis Cell Lysis PBPs->Cell Lysis Leads to Cefpiramide Cefpiramide Cefpiramide->PBPs Inhibits

Caption: Mechanism of action of Cefpiramide.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

G Start Start Prepare serial dilutions of Cefpiramide in 96-well plate Prepare serial dilutions of Cefpiramide in 96-well plate Start->Prepare serial dilutions of Cefpiramide in 96-well plate Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) Prepare serial dilutions of Cefpiramide in 96-well plate->Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) Inoculate wells with bacterial suspension Inoculate wells with bacterial suspension Prepare standardized bacterial inoculum (~5x10^5 CFU/mL)->Inoculate wells with bacterial suspension Incubate at 35-37°C for 16-20 hours Incubate at 35-37°C for 16-20 hours Inoculate wells with bacterial suspension->Incubate at 35-37°C for 16-20 hours Read results visually or with a plate reader Read results visually or with a plate reader Incubate at 35-37°C for 16-20 hours->Read results visually or with a plate reader Determine MIC Determine MIC Read results visually or with a plate reader->Determine MIC

Caption: Workflow for MIC determination.

Time-Kill Kinetic Assay

This assay measures the change in bacterial viability over time in the presence of an antibiotic.

G Start Start Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) Start->Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) Add Cefpiramide at various concentrations (e.g., 1x, 2x, 4x MIC) Add Cefpiramide at various concentrations (e.g., 1x, 2x, 4x MIC) Prepare standardized bacterial inoculum (~5x10^5 CFU/mL)->Add Cefpiramide at various concentrations (e.g., 1x, 2x, 4x MIC) Incubate at 37°C with agitation Incubate at 37°C with agitation Add Cefpiramide at various concentrations (e.g., 1x, 2x, 4x MIC)->Incubate at 37°C with agitation Collect aliquots at specified time points (0, 2, 4, 8, 24h) Collect aliquots at specified time points (0, 2, 4, 8, 24h) Incubate at 37°C with agitation->Collect aliquots at specified time points (0, 2, 4, 8, 24h) Perform serial dilutions and plate on agar Perform serial dilutions and plate on agar Collect aliquots at specified time points (0, 2, 4, 8, 24h)->Perform serial dilutions and plate on agar Incubate plates and count colonies (CFU/mL) Incubate plates and count colonies (CFU/mL) Perform serial dilutions and plate on agar->Incubate plates and count colonies (CFU/mL) Plot log10 CFU/mL vs. time Plot log10 CFU/mL vs. time Incubate plates and count colonies (CFU/mL)->Plot log10 CFU/mL vs. time

Caption: Workflow for time-kill kinetic assay.

Conclusion

The preclinical data available for Cefpiramide sodium demonstrates its potent antibacterial activity against a range of clinically important pathogens, particularly Pseudomonas aeruginosa and Staphylococcus aureus. Its in vitro efficacy, as indicated by MIC values, is comparable to or greater than that of several other established β-lactam antibiotics. Furthermore, in vivo studies in animal models have confirmed its therapeutic potential. The sustained bactericidal activity suggested by time-kill kinetic studies further supports its utility. While more direct comparative studies would be beneficial to provide a more definitive positioning against newer agents, the existing body of evidence validates the continued investigation and development of Cefpiramide sodium as a valuable therapeutic option for bacterial infections.

References

Synergistic Action of Cefpiramide Sodium and Aminoglycosides Against Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to public health, necessitating innovative therapeutic strategies. Combination therapy, leveraging the synergistic effects of different antibiotic classes, presents a promising approach to combat these challenging infections. This guide provides a comprehensive comparison of the synergistic effects of Cefpiramide (B47137) sodium, a third-generation cephalosporin, with various aminoglycosides against clinically relevant resistant bacteria. The information herein is supported by experimental data from published studies to inform preclinical and clinical research.

Quantitative Synergy Analysis

The synergistic potential of Cefpiramide sodium in combination with aminoglycosides has been predominantly evaluated against Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen. The primary methods for quantifying synergy are the checkerboard broth microdilution assay, which determines the Fractional Inhibitory Concentration (FIC) index, and the time-kill assay.

A marked synergistic interaction has been demonstrated between Cefpiramide and the aminoglycosides gentamicin (B1671437), tobramycin (B1681333), and amikacin (B45834) against a large number of clinical isolates of P. aeruginosa[1]. While specific FIC index values for Cefpiramide combinations are not detailed in the provided literature, time-kill synergy studies have confirmed this enhanced bactericidal activity[1].

For comparative context, the synergy of other cephalosporins with aminoglycosides against resistant Gram-negative bacteria is well-documented. For instance, combinations of gentamicin with cefotaxime, moxalactam, and ceftazidime (B193861) showed synergy against 30-70% of bacterial strains tested, depending on the synergy definition used[2][3]. Specifically against P. aeruginosa, the combination of ceftriaxone (B1232239) with tobramycin or netilmicin (B1678213) demonstrated synergy in 72% and 81% of isolates, respectively, as determined by checkerboard assays[4].

Table 1: Summary of In Vitro Synergy Studies of Cephalosporin-Aminoglycoside Combinations against Pseudomonas aeruginosa

CephalosporinAminoglycosideNumber of IsolatesPercentage Showing SynergyMethodReference
CefpiramideGentamicin, Tobramycin, Amikacin493Marked Synergistic InteractionTime-Kill Assay[1]
CeftriaxoneTobramycin9072% (FIC index ≤ 0.5)Checkerboard Assay[4]
CeftriaxoneNetilmicin9081% (FIC index ≤ 0.5)Checkerboard Assay[4]
CeftazidimeTobramycin9044% (FIC index ≤ 0.5)Checkerboard Assay[4]
CeftazidimeNetilmicin9060% (FIC index ≤ 0.5)Checkerboard Assay[4]

Mechanism of Synergy

The synergistic effect of β-lactam antibiotics, such as Cefpiramide, and aminoglycosides is a well-established principle in antimicrobial therapy. Cefpiramide, like other cephalosporins, inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs)[5]. This disruption of the peptidoglycan layer is believed to increase the permeability of the bacterial cell wall, thereby facilitating the uptake of aminoglycosides into the cytoplasm[6]. Once inside the cell, aminoglycosides bind to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately bacterial cell death. This dual mechanism of action at two different cellular targets enhances the overall bactericidal effect.

SynergyMechanism cluster_bacterium Resistant Bacterium cluster_synergy Synergistic Effect PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Inhibits Ribosome 30S Ribosomal Subunit ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits CellDeath Bacterial Cell Death Cefpiramide Cefpiramide Cefpiramide->PBP Binds to & Inactivates Aminoglycoside Aminoglycoside Aminoglycoside->Ribosome Enters Cell & Binds to Cefpiramide_action Cefpiramide disrupts cell wall integrity Increased_uptake Enhanced uptake of Aminoglycoside Cefpiramide_action->Increased_uptake Synergistic_killing Synergistic Bacterial Killing Cefpiramide_action->Synergistic_killing Aminoglycoside_action Aminoglycoside inhibits protein synthesis Increased_uptake->Aminoglycoside_action Aminoglycoside_action->Synergistic_killing

Caption: Proposed mechanism of synergy between Cefpiramide and Aminoglycosides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of synergy studies. The following are generalized protocols for the checkerboard and time-kill assays, which are standard methods for evaluating antibiotic synergy.

Checkerboard Synergy Testing Protocol

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations by calculating the Fractional Inhibitory Concentration (FIC) index.

CheckerboardWorkflow prep 1. Preparation - Bacterial Isolate - Cefpiramide & Aminoglycoside Stocks - Mueller-Hinton Broth mic 2. Determine Individual MICs (Broth Microdilution) prep->mic setup 3. Checkerboard Setup - Serial dilutions of Cefpiramide (X-axis) - Serial dilutions of Aminoglycoside (Y-axis) - Include growth & sterility controls mic->setup inoculate 4. Inoculation & Incubation - Inoculate wells with standardized bacterial suspension (~5x10^5 CFU/mL) - Incubate at 35°C for 16-24 hours setup->inoculate read 5. Read Results - Visually inspect for turbidity to determine the MIC of the combination inoculate->read calculate 6. Calculate FIC Index FIC_A = MIC_A_combo / MIC_A_alone FIC_B = MIC_B_combo / MIC_B_alone FIC Index = FIC_A + FIC_B read->calculate interpret 7. Interpretation - Synergy: FIC ≤ 0.5 - Additive: 0.5 < FIC ≤ 4 - Antagonism: FIC > 4 calculate->interpret

References

Head-to-head comparison of Cefpiramide sodium and meropenem against Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the in-vitro activity of Cefpiramide sodium, a third-generation cephalosporin, and meropenem (B701), a carbapenem, against the Enterobacteriaceae family. The following sections present a comprehensive analysis of their mechanisms of action, comparative efficacy based on experimental data, and the primary mechanisms of bacterial resistance.

Executive Summary

Cefpiramide sodium and meropenem are both potent β-lactam antibiotics that function by inhibiting bacterial cell wall synthesis. Meropenem generally exhibits a broader spectrum of activity and greater potency against Enterobacteriaceae, including strains producing extended-spectrum β-lactamases (ESBLs). Cefpiramide maintains activity against some Enterobacteriaceae but is more susceptible to hydrolysis by various β-lactamases. This guide synthesizes available in-vitro data to facilitate a direct comparison for research and development applications.

Mechanism of Action

Both Cefpiramide sodium and meropenem are bactericidal agents that target penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][2] By binding to and inactivating these proteins, the antibiotics disrupt cell wall integrity, leading to cell lysis and bacterial death.[1][2] Meropenem is known for its high stability against most β-lactamases, including ESBLs and AmpC cephalosporinases, which are common resistance mechanisms in Enterobacteriaceae.[3] Cefpiramide is less stable and can be hydrolyzed by common plasmid-mediated β-lactamases such as TEM and SHV.[3]

cluster_antibiotics β-Lactam Antibiotics cluster_bacteria Enterobacteriaceae Cell Cefpiramide Cefpiramide PBP Penicillin-Binding Proteins (PBPs) Cefpiramide->PBP Inhibits Meropenem Meropenem Meropenem->PBP Inhibits Cell Wall Synthesis Peptidoglycan Cross-linking PBP->Cell Wall Synthesis Cell Lysis Cell Lysis & Bacterial Death Cell Wall Synthesis->Cell Lysis Disruption leads to

Figure 1: Mechanism of Action of Cefpiramide and Meropenem.

In-Vitro Susceptibility

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in-vitro potency. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for Cefpiramide sodium and meropenem against common Enterobacteriaceae. Data has been compiled from multiple sources and testing conditions may vary.

Table 1: Cefpiramide Sodium - Minimum Inhibitory Concentration (MIC) Data Against Enterobacteriaceae

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli>128>128
Klebsiella pneumoniae8 - >12832 - >128
Enterobacter cloacae16 - >128>128
Proteus mirabilis216
Serratia marcescens1664

Note: Data compiled from various in-vitro studies. Cefpiramide generally shows higher MIC values against many Enterobacteriaceae isolates compared to meropenem.

Table 2: Meropenem - Minimum Inhibitory Concentration (MIC) Data Against Enterobacteriaceae

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli≤0.03 - 0.060.06 - 0.12
Klebsiella pneumoniae0.03 - 0.060.06 - 0.25
Enterobacter cloacae0.06 - 0.120.12 - 0.5
Proteus mirabilis0.120.25
Serratia marcescens0.12 - 0.250.5 - 1

Note: Data compiled from multiple surveillance studies.[4][5][6] Meropenem consistently demonstrates very low MIC values across a broad range of Enterobacteriaceae.

Pharmacodynamic Comparison

Time-Kill Assays

Time-kill assays provide insight into the bactericidal activity of an antibiotic over time. While direct comparative studies between Cefpiramide and meropenem are limited, available data for related compounds indicate that meropenem typically exhibits more rapid and sustained killing against Enterobacteriaceae. For example, studies on Cefpirome (a structurally similar cephalosporin) have shown that regrowth can occur after an initial reduction in bacterial count, particularly with ESBL-producing strains.[4] In contrast, meropenem often achieves a more complete and lasting bactericidal effect.

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the suppression of bacterial growth that persists after a short exposure to an antibiotic. Carbapenems like meropenem are known to have a significant PAE on Gram-negative bacteria, including Enterobacteriaceae.[7] In contrast, most cephalosporins exhibit a minimal or no PAE against these organisms.[8] This longer PAE for meropenem allows for less frequent dosing intervals while maintaining efficacy.

Mechanisms of Resistance

Enterobacteriaceae have developed several mechanisms to resist β-lactam antibiotics. Understanding these is crucial for drug development and clinical application.

  • Enzymatic Degradation: The production of β-lactamase enzymes is the most common resistance mechanism. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. This includes ESBLs, which confer resistance to most penicillins and cephalosporins, and carbapenemases (e.g., KPC, NDM, OXA-48), which can degrade carbapenems.[9]

  • Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics, rendering them less effective.

  • Reduced Permeability: Changes in the outer membrane porin proteins can restrict the entry of antibiotics into the bacterial cell.

  • Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps, preventing them from reaching their PBP targets.

cluster_cell Bacterial Cell Antibiotic Antibiotic Porin Channel Porin Channel Antibiotic->Porin Channel Enters cell via Efflux Pump Efflux Pump Antibiotic->Efflux Pump Expelled by Beta-lactamase β-lactamase Antibiotic->Beta-lactamase Degraded by Porin Channel->Antibiotic Blocked by mutation PBP Penicillin-Binding Protein (PBP) Porin Channel->PBP Reaches target Cell Wall Synthesis\nInhibition Cell Wall Synthesis Inhibition PBP->Cell Wall Synthesis\nInhibition

Figure 2: Common Resistance Mechanisms in Enterobacteriaceae.

Experimental Protocols

The data presented in this guide are primarily derived from in-vitro susceptibility testing. The standard methods for determining MIC values are broth microdilution and agar (B569324) dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves preparing serial twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions (typically 35°C ± 2°C for 16-20 hours), and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare serial twofold dilutions of antibiotic in microtiter plate B->C D Incubate plate at 35°C for 16-20 hours C->D E Read plate for visible growth (turbidity) D->E F Determine MIC: Lowest concentration with no growth E->F

Figure 3: Workflow for Broth Microdilution Susceptibility Testing.

Time-Kill Assay Protocol (General)
  • Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth medium.

  • Antibiotic Exposure: The antibiotic is added to the bacterial suspension at various concentrations (e.g., 1x, 4x, 16x MIC). A growth control with no antibiotic is also included.

  • Incubation and Sampling: The cultures are incubated with shaking at 37°C. Samples are withdrawn at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Counts: Serial dilutions of each sample are plated on agar plates to determine the number of viable bacteria (colony-forming units per mL).

  • Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each antibiotic concentration.

Post-Antibiotic Effect (PAE) Protocol (General)
  • Antibiotic Exposure: A standardized bacterial culture is exposed to a specific concentration of the antibiotic (e.g., 4x MIC) for a defined period (e.g., 1-2 hours).

  • Antibiotic Removal: The antibiotic is removed from the culture, typically by centrifugation and resuspension in fresh, antibiotic-free medium, or by significant dilution.

  • Regrowth Monitoring: The number of viable bacteria in the antibiotic-exposed culture and a control culture (not exposed to the antibiotic) is monitored over time by performing viable counts at regular intervals.

  • PAE Calculation: The PAE is calculated as the difference in time it takes for the antibiotic-exposed and control cultures to increase by 1 log10 CFU/mL after antibiotic removal.

Conclusion

Meropenem demonstrates superior in-vitro activity against a wide range of Enterobacteriaceae compared to Cefpiramide sodium. This is evidenced by its lower MIC values and its stability against many common β-lactamases. While Cefpiramide may still be effective against certain susceptible isolates, its utility is limited by its susceptibility to enzymatic degradation. For research and development purposes, meropenem serves as a benchmark for broad-spectrum anti-Enterobacteriaceae activity. The experimental protocols outlined provide a foundation for conducting further comparative studies to evaluate novel antimicrobial agents against these important pathogens.

References

In Vitro Synergy of Cefpiramide and Ciprofloxacin Against Pseudomonas aeruginosa: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro synergistic activity of Cefpiramide sodium combined with ciprofloxacin (B1669076) against Pseudomonas aeruginosa. The information presented herein is intended to support research and development efforts in combating multidrug-resistant strains of this opportunistic pathogen. The guide summarizes quantitative data from relevant studies, details experimental protocols for synergy testing, and provides visualizations of experimental workflows.

Introduction

Pseudomonas aeruginosa is a leading cause of nosocomial infections and poses a significant therapeutic challenge due to its intrinsic and acquired resistance to a wide range of antibiotics. Combination therapy is a promising strategy to overcome resistance, enhance bactericidal activity, and reduce the emergence of resistant mutants. This guide focuses on the combination of Cefpiramide, a third-generation cephalosporin (B10832234), and ciprofloxacin, a fluoroquinolone. While in vivo studies have demonstrated the enhanced therapeutic efficacy of this combination, this guide will focus on the in vitro methods used to quantify their synergistic interactions.[1]

Data Presentation

While specific Fractional Inhibitory Concentration Index (FICI) values for the Cefpiramide-ciprofloxacin combination against P. aeruginosa were not available in the reviewed literature, the therapeutic success observed in animal models is reported to be consistent with in vitro synergistic effects.[1] For comparative purposes, this section presents data on the synergy of ciprofloxacin with another third-generation cephalosporin, ceftazidime, against multidrug-resistant P. aeruginosa.

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4Additive or Indifference
> 4Antagonism

Table 2: Example of In Vitro Synergy Data for Cephalosporin-Ciprofloxacin Combination against P. aeruginosa

Antibiotic CombinationStrain TypeMethodFICI RatioSynergy Observed
Ceftazidime + TobramycinMultidrug-resistantCheckerboard67%Yes
Piperacillin/tazobactam + TobramycinMultidrug-resistantCheckerboard50%Yes
Imipenem + CiprofloxacinSusceptibleCheckerboard8%Yes
Ceftazidime + TobramycinSusceptibleCheckerboard31%Yes
Piperacillin/tazobactam + TobramycinSusceptibleCheckerboard46%Yes

Note: The data in Table 2 is derived from a study on various anti-pseudomonal antibiotic combinations and is provided as a reference for the expected synergistic interactions between a cephalosporin and another class of antibiotic. The percentages represent the proportion of tested strains showing synergy.[2]

Experimental Protocols

The following are detailed methodologies for the two primary in vitro synergy testing techniques: the checkerboard assay and the time-kill curve analysis.

Checkerboard Assay

The checkerboard assay is a common method to determine the FICI and assess for synergy, additivity, or antagonism between two antimicrobial agents.

Materials:

  • Cefpiramide sodium and ciprofloxacin stock solutions

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Pseudomonas aeruginosa isolate

  • Spectrophotometer

  • Incubator (35-37°C)

Protocol:

  • Preparation of Antibiotic Dilutions: Prepare serial twofold dilutions of Cefpiramide and ciprofloxacin in MHB.

  • Plate Setup:

    • Dispense 50 µL of MHB into each well of a 96-well plate.

    • Add 50 µL of each Cefpiramide dilution along the rows (ordinate).

    • Add 50 µL of each ciprofloxacin dilution along the columns (abscissa). This creates a matrix of varying antibiotic concentrations.

    • Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Designate a growth control well (MHB + inoculum) and a sterility control well (MHB only).

  • Inoculum Preparation: Prepare a suspension of P. aeruginosa equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[3]

  • Inoculation: Add 100 µL of the bacterial inoculum to each well, except for the sterility control.[3]

  • Incubation: Incubate the plate at 35°C for 18-24 hours.[3]

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible growth.

    • Calculate the FICI using the following formula: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FICI = FIC of Drug A + FIC of Drug B

Time-Kill Curve Analysis

Time-kill curve analysis assesses the bactericidal or bacteriostatic effect of antibiotics over time and can provide a dynamic view of their interaction.

Materials:

  • Cefpiramide sodium and ciprofloxacin stock solutions

  • Mueller-Hinton Broth (MHB)

  • Culture flasks or tubes

  • Pseudomonas aeruginosa isolate

  • Shaking incubator (35-37°C)

  • Agar (B569324) plates for colony counting

  • Sterile saline for dilutions

Protocol:

  • Inoculum Preparation: Prepare a mid-log phase culture of P. aeruginosa and dilute it in MHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Experimental Setup: Prepare flasks containing:

    • Growth control (no antibiotic)

    • Cefpiramide alone (at a specific concentration, e.g., 0.5x MIC)

    • Ciprofloxacin alone (at a specific concentration, e.g., 0.5x MIC)

    • Cefpiramide and ciprofloxacin in combination (at the same concentrations as the individual drugs)

  • Incubation and Sampling: Incubate the flasks at 35°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect aliquots from each flask.

  • Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline and plate them onto agar plates.

  • Incubation of Plates: Incubate the plates at 37°C for 18-24 hours.

  • Colony Counting: Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours for the combination compared to the most active single agent.

Visualizations

The following diagrams illustrate the experimental workflows for the synergy testing methods described above.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_antibiotics Prepare Serial Dilutions of Cefpiramide & Ciprofloxacin setup_plate Dispense Antibiotics & MHB into 96-well Plate prep_antibiotics->setup_plate prep_inoculum Prepare P. aeruginosa Inoculum (0.5 McFarland, dilute to 5x10^5 CFU/mL) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 35°C for 18-24 hours inoculate->incubate read_mic Determine MICs of Individual & Combined Agents incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results: Synergy, Additive, Antagonism calc_fici->interpret

Caption: Workflow of the Checkerboard Assay for synergy testing.

Time_Kill_Curve_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_culture Prepare Mid-log Phase P. aeruginosa Culture inoculate Inoculate Flasks to ~5x10^5 CFU/mL prep_culture->inoculate prep_flasks Prepare Flasks with MHB & Antibiotics (Alone & Combined) prep_flasks->inoculate incubate_sample Incubate with Shaking & Collect Samples Over Time inoculate->incubate_sample serial_dilute Perform Serial Dilutions & Plate Samples incubate_sample->serial_dilute incubate_plates Incubate Plates at 37°C for 18-24 hours serial_dilute->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Interpret Synergy plot_data->interpret

Caption: Workflow of the Time-Kill Curve Analysis for synergy testing.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Cefpiramide Sodium and Other Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of Cefpiramide sodium and other selected cephalosporins, supported by experimental data and detailed methodologies. The information is intended to assist researchers and drug development professionals in understanding the distinct characteristics of these important antibiotics.

Overview of Pharmacokinetic Profiles

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical efficacy and safety. Cephalosporins, a broad class of β-lactam antibiotics, exhibit diverse pharmacokinetic properties across different generations and individual agents. This guide focuses on a comparative analysis of Cefpiramide sodium, a third-generation cephalosporin (B10832234), against other commonly used cephalosporins.

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for Cefpiramide sodium and other selected cephalosporins. These parameters are crucial for determining dosing regimens and predicting the therapeutic window of each antibiotic.

Table 1: Pharmacokinetic Parameters of Cefpiramide Sodium and Selected Third-Generation Cephalosporins

ParameterCefpiramideCefotaximeCeftriaxoneCefoperazoneCeftazidime
Half-life (t½) (hours) 4.44 - 5.01.1 - 1.3[1]5.8 - 8.7[2]1.6 - 2.4[3]1.57 - 1.8[4][5]
Protein Binding (%) 93 - 99.3[6]~35 - 45[7]85 - 95 (concentration-dependent)[2]~90[3]~10 - 17[5]
Volume of Distribution (Vd) (L) -~25[7]5.78 - 13.5[2]10 - 13[3]16.9 (central + peripheral)[5]
Clearance (CL) (L/h) 1.54 (in healthy subjects)[8]20.46 (serum clearance)[1]0.58 - 1.45 (plasma)[2]4.5 - 5.76 (serum)[3]5.48[9]
Primary Route of Excretion Biliary and Renal[10]Renal[11]Renal and Biliary[10]Primarily Biliary[3][10]Renal[5]

Table 2: Pharmacokinetic Parameters of Selected First, Second, and Fourth-Generation Cephalosporins

ParameterCefazolin (1st Gen)Cefuroxime (2nd Gen)Cefepime (4th Gen)
Half-life (t½) (hours) ~1.5 - 2~1.2~2[12]
Protein Binding (%) 14 - 3633 - 50~16 - 20[12]
Volume of Distribution (Vd) (L) 18.2 (central)-18 - 22[12]
Clearance (CL) (L/h) 32.4-7.32 - 8.16
Primary Route of Excretion RenalRenalRenal[12]

Experimental Protocols

The determination of pharmacokinetic parameters relies on accurate and validated bioanalytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of cephalosporins in biological matrices.

Protocol: Determination of Cephalosporin Concentrations in Human Plasma by HPLC

This protocol provides a general framework for the analysis of cephalosporins in plasma. Specific parameters may require optimization for individual drugs.

1. Sample Preparation (Protein Precipitation)

  • To 1.0 mL of human plasma in a centrifuge tube, add a known concentration of an appropriate internal standard.

  • Add 2.0 mL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

2. HPLC System and Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., 0.05 M phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific cephalosporin.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength optimized for the specific cephalosporin (typically in the range of 254-280 nm).

  • Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of the cephalosporin and a constant concentration of the internal standard into blank plasma.

  • Process these standards using the same sample preparation procedure as the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.

  • Determine the concentration of the cephalosporin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Mechanism of Action of Cephalosporins

Cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] The following diagram illustrates the key steps in this process.

cluster_bacterial_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Lysis Cell Lysis (Bactericidal Effect) PBP->Lysis Inhibition leads to Peptidoglycan_precursors Peptidoglycan Precursors Peptidoglycan_precursors->PBP Binds to Cell_Wall Stable Cell Wall Crosslinking->Cell_Wall Cephalosporin Cephalosporin Cephalosporin->PBP Inhibits

Caption: Mechanism of action of cephalosporin antibiotics.

Experimental Workflow for a Comparative Pharmacokinetic Study

The following diagram outlines the typical workflow for conducting a comparative pharmacokinetic study of different drugs.

cluster_study_design Study Design & Execution cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis & Interpretation Subject_Recruitment Subject Recruitment (Healthy Volunteers) Drug_Administration Drug Administration (e.g., Cefpiramide vs. Comparator) Subject_Recruitment->Drug_Administration Blood_Sampling Timed Blood Sampling Drug_Administration->Blood_Sampling Sample_Preparation Plasma Sample Preparation Blood_Sampling->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Concentration_Determination Concentration-Time Data Generation HPLC_Analysis->Concentration_Determination PK_Modeling Pharmacokinetic Modeling Concentration_Determination->PK_Modeling Parameter_Calculation Calculation of PK Parameters (t½, Vd, CL) PK_Modeling->Parameter_Calculation Comparative_Analysis Comparative Analysis Parameter_Calculation->Comparative_Analysis Conclusion Conclusion & Reporting Comparative_Analysis->Conclusion cluster_input Input Data cluster_analysis Comparative Analysis cluster_output Output & Interpretation Cefpiramide_Data Pharmacokinetic Data (Cefpiramide) Compare_HalfLife Compare Half-life (t½) Cefpiramide_Data->Compare_HalfLife Compare_ProteinBinding Compare Protein Binding Cefpiramide_Data->Compare_ProteinBinding Compare_Vd Compare Volume of Distribution (Vd) Cefpiramide_Data->Compare_Vd Compare_Clearance Compare Clearance (CL) Cefpiramide_Data->Compare_Clearance Compare_Excretion Compare Route of Excretion Cefpiramide_Data->Compare_Excretion Comparator_Data Pharmacokinetic Data (Other Cephalosporins) Comparator_Data->Compare_HalfLife Comparator_Data->Compare_ProteinBinding Comparator_Data->Compare_Vd Comparator_Data->Compare_Clearance Comparator_Data->Compare_Excretion Profile_Differences Identify Key Profile Differences Compare_HalfLife->Profile_Differences Compare_ProteinBinding->Profile_Differences Compare_Vd->Profile_Differences Compare_Clearance->Profile_Differences Compare_Excretion->Profile_Differences Clinical_Implications Determine Clinical Implications (Dosing, Efficacy) Profile_Differences->Clinical_Implications

References

A Comparative Analysis of the Efficacy of Cefpiramide Sodium and Piperacillin-Tazobactam Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of cefpiramide (B47137) sodium and piperacillin-tazobactam (B1260346) against a range of clinically significant anaerobic bacteria. The information presented is collated from various studies to support research and development in the field of infectious diseases.

Mechanism of Action: A Tale of Two Beta-Lactams

Both cefpiramide sodium, a third-generation cephalosporin, and piperacillin (B28561), a ureidopenicillin, are beta-lactam antibiotics that exert their bactericidal effects by disrupting the synthesis of the bacterial cell wall.[1] Their primary targets are penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

Cefpiramide binds to PBPs, inhibiting their transpeptidase activity and preventing the cross-linking of peptidoglycan chains.[1] This leads to a weakened cell wall and ultimately cell lysis.

Piperacillin also functions by binding to and inactivating PBPs. However, its efficacy can be compromised by beta-lactamase enzymes produced by some bacteria, which hydrolyze the beta-lactam ring of the antibiotic. To counteract this, piperacillin is combined with tazobactam (B1681243), a beta-lactamase inhibitor. Tazobactam itself has minimal antibacterial activity but irreversibly binds to and inactivates many beta-lactamases, thereby protecting piperacillin from degradation and expanding its spectrum of activity.[2][3]

G cluster_cefpiramide Cefpiramide Sodium cluster_piperacillin_tazobactam Piperacillin-Tazobactam cluster_bacterium Anaerobic Bacterium cefpiramide Cefpiramide pbp Penicillin-Binding Proteins (PBPs) cefpiramide->pbp Inhibits piperacillin Piperacillin piperacillin->pbp Inhibits tazobactam Tazobactam beta_lactamase Beta-Lactamase tazobactam->beta_lactamase Inhibits beta_lactamase->piperacillin Degrades peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes cell_lysis Cell Lysis pbp->cell_lysis Inhibition leads to cell_wall Bacterial Cell Wall peptidoglycan->cell_wall Builds

Mechanism of Action of Cefpiramide and Piperacillin-Tazobactam.

Experimental Protocols: Determining In Vitro Efficacy

The quantitative data presented in this guide are primarily derived from in vitro susceptibility testing, most commonly using the agar (B569324) dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method (CLSI Standard)

The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against anaerobic bacteria.[4] The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.

Workflow:

G cluster_preparation Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading prep_media Prepare Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood prep_antibiotics Prepare serial twofold dilutions of Cefpiramide and Piperacillin-Tazobactam prep_inoculum Prepare standardized inoculum of anaerobic bacteria (e.g., 10^5 CFU/spot) mix_plates Incorporate antibiotic dilutions into molten agar and pour plates inoculate Inoculate agar plates with bacterial suspensions using a Steers replicator prep_inoculum->inoculate incubate Incubate plates in an anaerobic atmosphere (35-37°C for 48 hours) read_mic Determine MIC: lowest concentration with no visible growth incubate->read_mic

Workflow for Agar Dilution Susceptibility Testing.

Detailed Steps:

  • Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared and sterilized.

  • Antibiotic Dilution: Stock solutions of cefpiramide sodium and piperacillin-tazobactam are prepared. A series of twofold dilutions are made to achieve the desired final concentrations in the agar. For piperacillin-tazobactam, a fixed concentration of tazobactam (e.g., 4 µg/mL) is often used.[4]

  • Plate Preparation: The appropriate volume of each antibiotic dilution is added to molten agar, mixed thoroughly, and poured into petri dishes. A growth control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: Anaerobic bacterial isolates are grown in an appropriate broth medium. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum density of approximately 10^5 colony-forming units (CFU) per spot.

  • Inoculation: A Steers replicator is used to apply a standardized spot of each bacterial inoculum onto the surface of the antibiotic-containing and control agar plates.

  • Incubation: The inoculated plates are incubated in an anaerobic environment (typically a gas mixture of 80-90% N₂, 5-10% H₂, and 5-10% CO₂) at 35-37°C for 48 hours.

  • MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding a faint haze or a single colony.

  • Quality Control: Reference strains with known MIC values, such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741, are included in each run to ensure the accuracy and reproducibility of the results.[4]

Quantitative Data Summary: In Vitro Efficacy

The following tables summarize the in vitro activity of cefpiramide sodium and piperacillin-tazobactam against various anaerobic bacteria. It is important to note that the data for cefpiramide are from older studies and are compared with piperacillin alone, not the piperacillin-tazobactam combination. Direct comparative studies are limited.

Table 1: Activity against Bacteroides fragilis Group

AntibioticNumber of StrainsMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
Cefpiramide 324--37% at 32 µg/mL[5]
Piperacillin 324--96% at 128 µg/mL[5]
Piperacillin-Tazobactam 406-16>95%

Table 2: Activity against Other Anaerobic Bacteria (Non-B. fragilis Group)

AntibioticNumber of StrainsMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
Cefpiramide 324--92% at 32 µg/mL[5]
Piperacillin 324--96% at 128 µg/mL[5]
Piperacillin-Tazobactam 4280.1258.099% (beta-lactamase positive strains)[6]

Table 3: MIC90 Values (µg/mL) for Piperacillin-Tazobactam against Various Anaerobic Genera

Bacterial GenusMIC90 (µg/mL)
Bacteroides16
Prevotella≤8
Fusobacterium≤8
Clostridium (excluding C. difficile)-
Peptostreptococcus≤8[6]

Note: Data for this table is compiled from multiple sources and represents a general overview. MIC values can vary depending on the specific species and geographic location.

Discussion and Conclusion

Based on the available in vitro data, piperacillin-tazobactam demonstrates superior and more consistent activity against a broad spectrum of anaerobic bacteria, including the often-resistant Bacteroides fragilis group, when compared to the reported efficacy of cefpiramide. The addition of tazobactam significantly enhances the activity of piperacillin against beta-lactamase-producing anaerobes.[2][3]

The data for cefpiramide, being from an earlier period, suggests it has moderate activity against anaerobes other than the B. fragilis group, but its efficacy against B. fragilis is limited.[5] The higher MIC values and lower susceptibility rates for cefpiramide against the B. fragilis group are a significant consideration in clinical settings where these organisms are common pathogens.

For researchers and drug development professionals, the consistent and potent activity of piperacillin-tazobactam makes it a crucial benchmark for the evaluation of new anti-anaerobic agents. The data also underscores the importance of beta-lactamase inhibition in overcoming resistance in anaerobic bacteria. Further research with direct, contemporary comparisons of cefpiramide sodium and piperacillin-tazobactam would be beneficial for a more definitive assessment.

References

A comparative study of the beta-lactamase stability of Cefpiramide sodium and cefotaxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the beta-lactamase stability of Cefpiramide (B47137) sodium and the third-generation cephalosporin (B10832234), cefotaxime (B1668864). The information presented is supported by available experimental data to aid in understanding the relative performance of these two antimicrobial agents against enzymatic degradation by beta-lactamases, a primary mechanism of bacterial resistance.

Executive Summary

Cefotaxime, a widely used third-generation cephalosporin, is recognized for its stability against many common beta-lactamases.[1] However, its efficacy can be compromised by extended-spectrum beta-lactamases (ESBLs) and certain Class C (AmpC) cephalosporinases.[2] Cefpiramide sodium demonstrates stability against some chromosomally-mediated AmpC beta-lactamases from bacteria such as Enterobacter cloacae and Citrobacter freundii, and may even act as a competitive inhibitor of these enzymes.[3] Conversely, Cefpiramide is reported to be susceptible to hydrolysis by common plasmid-mediated beta-lactamases like TEM and SHV.[4]

A direct quantitative comparison through kinetic parameters is limited by the scarcity of published data for Cefpiramide. However, available literature suggests that while Cefpiramide may offer an advantage against certain AmpC-producing organisms, cefotaxime likely possesses broader stability against common plasmid-mediated beta-lactamases that are not ESBLs.

Comparative Beta-Lactamase Stability: Quantitative Data

For cefotaxime, some kinetic data has been published, providing insight into its interactions with various beta-lactamases.

Table 1: Kinetic Parameters of Cefotaxime against Various Beta-Lactamases

Beta-Lactamase SourceBeta-Lactamase ClassKm (µM)kcat (s-1)Vmax (µmol/min)Reference
Bacteroides fragilis-11-0.172[5]
Enterobacter cloacae P99Class CLow0.010-1.7-[6]
CTX-M-14Class A (ESBL)---[7]
TEM-1Class A>1000--[8]

Note: A lower Km value indicates a higher affinity of the enzyme for the antibiotic, while a lower kcat or Vmax value signifies a slower rate of hydrolysis. The available data for Cefpiramide does not allow for a direct quantitative comparison in this format.

Experimental Protocols

The determination of beta-lactamase stability is a critical component in the evaluation of beta-lactam antibiotics. The following is a generalized protocol for assessing the stability of a compound against beta-lactamase hydrolysis.

Spectrophotometric Assay for Beta-Lactamase Activity

This method relies on monitoring the hydrolysis of the beta-lactam ring, which results in a change in the ultraviolet (UV) absorbance of the compound.

1. Preparation of Reagents:

  • Phosphate (B84403) Buffer: Prepare a 50 mM phosphate buffer solution (pH 7.0).
  • Antibiotic Stock Solution: Prepare a stock solution of the test antibiotic (Cefpiramide sodium or cefotaxime) in the phosphate buffer. The concentration will depend on the expected Km value.
  • Beta-Lactamase Solution: Prepare a solution of purified beta-lactamase of a known concentration in the phosphate buffer. Keep the enzyme solution on ice.

2. Instrumentation:

  • A double-beam UV-Vis spectrophotometer capable of kinetic measurements.
  • Temperature-controlled cuvette holder (e.g., set to 30°C).

3. Assay Procedure:

  • Equilibrate the spectrophotometer and the cuvette holder to the desired temperature.
  • In a quartz cuvette, add the phosphate buffer and the antibiotic solution to achieve the desired final concentration.
  • Use a buffer and antibiotic solution without the enzyme as a blank.
  • Initiate the reaction by adding a small volume of the beta-lactamase solution to the sample cuvette and mix quickly.
  • Immediately begin monitoring the change in absorbance at the wavelength of maximum absorbance for the intact beta-lactam. The specific wavelength will vary depending on the antibiotic.
  • Record the absorbance over time. The initial linear rate of decrease in absorbance corresponds to the initial velocity of the reaction.

4. Data Analysis:

  • Calculate the initial velocity (V0) from the slope of the initial linear portion of the absorbance vs. time curve, using the Beer-Lambert law (A = εbc).
  • Repeat the assay with varying substrate (antibiotic) concentrations.
  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
  • The catalytic constant (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E], where [E] is the enzyme concentration).

Visualizing the Process and Relationships

The following diagrams illustrate the experimental workflow for determining beta-lactamase stability and the interaction between the antibiotics and the enzymes.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Antibiotic, Enzyme) mix Mix Reagents in Cuvette prep_reagents->mix prep_inst Equilibrate Spectrophotometer prep_inst->mix measure Monitor Absorbance Change mix->measure calc_v0 Calculate Initial Velocity (V0) measure->calc_v0 plot Plot V0 vs. [Substrate] calc_v0->plot fit Fit to Michaelis-Menten Equation plot->fit determine_km_vmax Determine Km and Vmax fit->determine_km_vmax signaling_pathway cluster_antibiotics Antibiotics cluster_enzymes Beta-Lactamases cluster_outcomes Outcomes Cefpiramide Cefpiramide Sodium AmpC AmpC (e.g., from E. cloacae) Cefpiramide->AmpC Stable/ Inhibitory Plasmid_mediated Plasmid-mediated (e.g., TEM, SHV) Cefpiramide->Plasmid_mediated Hydrolyzed Cefotaxime Cefotaxime Cefotaxime->AmpC Susceptible to some variants Cefotaxime->Plasmid_mediated Generally Stable (non-ESBLs) Stable Stable (Inhibition/Resistance to Hydrolysis) AmpC->Stable Hydrolyzed Hydrolyzed (Inactivation of Antibiotic) Plasmid_mediated->Hydrolyzed

References

Safety Operating Guide

Proper Disposal of Cefpiramide (Sodium): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of pharmaceutical compounds like Cefpiramide (sodium) are critical for maintaining a safe laboratory environment and ensuring environmental protection. Adherence to proper disposal protocols minimizes the risk of contamination and prevents the release of active pharmaceutical ingredients into ecosystems. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step procedural guidance.

Immediate Safety and Logistical Information

Cefpiramide (sodium) is a cephalosporin (B10832234) antibiotic. As with all antibiotics, improper disposal can contribute to the development of antimicrobial resistance in the environment. Therefore, it is crucial to manage Cefpiramide (sodium) waste with care.

Key Principles:

  • Segregation: Always segregate Cefpiramide (sodium) waste from general laboratory waste.

  • Containment: Use designated, properly labeled, sealed, and leak-proof containers for all Cefpiramide (sodium) waste.

  • Avoidance of Drains and Trash: Never dispose of Cefpiramide (sodium) down the drain or in the regular trash.[1]

  • Professional Disposal: Arrange for disposal through a certified hazardous or chemical waste disposal company.[1][2]

Quantitative Data Summary

ParameterGuideline/InstructionSource
Waste Classification Pharmaceutical Waste (to be managed by a licensed chemical destruction plant)[2]
Recommended Disposal Method Controlled incineration with flue gas scrubbing[2]
Alternative Disposal Method Disposal via a licensed chemical destruction plant[2]
Drain Disposal Prohibited[1][2]
Trash Disposal Prohibited[1]
Ecotoxicity Data (Fish, Daphnia, Algae) No data available[2]

Experimental Protocols

Protocol 1: Disposal of Bulk Cefpiramide (Sodium) and Contaminated Materials

This protocol is intended for the disposal of unused or expired Cefpiramide (sodium) powder, solutions, and any materials significantly contaminated with the compound (e.g., glassware, weigh boats, personal protective equipment).

Methodology:

  • Segregation: Collect all Cefpiramide (sodium) waste in a designated, well-labeled, and sealed container. This container should be separate from other waste streams.

  • Labeling: Clearly label the waste container as "Cefpiramide (Sodium) Waste for Incineration" and include any other information required by your institution's environmental health and safety (EHS) department or your contracted waste disposal company.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by a licensed waste disposal service.

  • Arrangement for Disposal: Contact your institution's EHS department or a certified chemical waste disposal contractor to arrange for the pickup and disposal of the waste. Ensure the disposal method is high-temperature incineration.[1]

Protocol 2: Decontamination and Disposal of Empty Containers

This protocol outlines the procedure for handling empty containers that previously held Cefpiramide (sodium).

Methodology:

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., water, followed by an appropriate organic solvent if necessary to remove all residue).

  • Rinsate Collection: Collect the rinsate from all three rinses as hazardous waste.[1] This rinsate should be added to your Cefpiramide (sodium) waste stream for incineration.

  • Container Disposal: Once triple-rinsed, the container can be offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.[2] Always follow your local and institutional regulations for the disposal of decontaminated containers.

  • Label Defacement: Before disposing of the container, ensure any labels identifying the original contents are defaced or removed to prevent misuse.[1]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of Cefpiramide (sodium) waste in a laboratory setting.

G cluster_0 A Cefpiramide (sodium) Waste Generated B Is the waste bulk material, heavily contaminated items, or rinsate? A->B C Is this an empty container? B->C No D Collect in a labeled, sealed hazardous waste container for pharmaceutical waste. B->D Yes C->A No (Re-evaluate waste type) G Triple rinse the container with a suitable solvent. C->G Yes E Store in a designated secure area. D->E F Arrange for disposal via a licensed chemical waste contractor for incineration. E->F J END F->J H Collect all rinsate as hazardous waste. G->H I Deface label and dispose of rinsed container according to institutional policy (recycle or trash). G->I H->D I->J

Caption: Decision workflow for the disposal of Cefpiramide (sodium) waste.

References

Essential Safety and Logistical Information for Handling Cefpiramide (sodium)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent pharmaceutical compounds like Cefpiramide (sodium) is critical for ensuring personnel safety and experimental integrity. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational protocols, and disposal plans to minimize exposure risk.

Quantitative Safety Data

While a specific Occupational Exposure Limit (OEL) for Cefpiramide (sodium) has not been established, it is prudent to handle it as a potent compound.[1] Data from related cephalosporin (B10832234) antibiotics can provide context for implementing conservative safety measures. The following table summarizes key quantitative safety information.

Data PointValue / RecommendationSource & Notes
Occupational Exposure Limit (OEL) No established limit for Cefpiramide.A conservative approach is essential.[1]
Contextual OEL (Ceftazidime) Occupational Exposure Band (OEB) 1: >1000 to < 3000 µg/m³As a related cephalosporin, this provides a minimum reference for hazard assessment.[1]
Contextual OEL (Cefpirome) Target Air Concentration: < 10 µg/m³This suggests a higher level of containment (OEB 3/4) may be appropriate for related compounds.[2]
Glove Compatibility No specific breakthrough time data available for Cefpiramide.Use of double, powder-free nitrile gloves is a mandatory precaution.[2] Change gloves frequently and immediately upon contamination.[2][3]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is crucial for minimizing exposure. The selection of PPE should be based on a site-specific risk assessment.

  • Respiratory Protection :

    • For handling powders where dust formation is possible, an N95 or P1 dust mask is recommended.[1]

    • If exposure limits are likely to be exceeded or if irritation is experienced, a reusable half or full-facepiece respirator with P100/FFP3 particulate filters should be used.[2][4] A proper fit test is mandatory.[5]

    • For procedures with a high potential for aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended.[2]

  • Eye and Face Protection :

    • Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][4]

    • For tasks with a risk of splashes, a face shield should be worn in addition to safety goggles to provide full protection.[2][5]

  • Hand Protection :

    • Double gloving with powder-free nitrile gloves is mandatory.[2] Nitrile generally offers good chemical resistance, but frequent changes are essential.[2]

    • The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be placed over the cuff.[6]

    • Inspect gloves for any defects prior to use and change them immediately if contaminated or damaged.[1][6]

  • Body Protection :

    • Wear a disposable, low-permeability gown or lab coat with a solid front, long sleeves, and tight-fitting cuffs.[2][6]

    • For higher-risk activities, disposable coveralls (e.g., Tyvek) should be used.[2]

    • Disposable shoe covers should be worn in the designated handling area and removed before exiting.[2]

Experimental Protocols

Adherence to detailed protocols is essential for minimizing risk during the handling and disposal of Cefpiramide (sodium).

Protocol 1: Safe Weighing and Stock Solution Preparation

This protocol outlines the steps for safely weighing Cefpiramide (sodium) powder and preparing a stock solution.

  • Preparation : Designate a specific work area for handling the compound, preferably within a chemical fume hood or a powder containment hood.[1] Cover the work surface with disposable absorbent bench paper.[2] Assemble all necessary equipment, including an analytical balance, weigh boats, spatulas, vials, and the chosen solvent (e.g., DMSO).[2][7]

  • PPE Donning : Put on all required PPE as described above in a clean area before entering the designated handling zone.[2]

  • Weighing : Perform all weighing operations within the containment system to prevent dust dispersal.[1] Carefully transfer the desired amount of Cefpiramide powder to the weighing vessel using a dedicated or disposable spatula to avoid cross-contamination.[1]

  • Dissolution : Transfer the weighed powder to a sterile tube. Add the appropriate volume of solvent (e.g., anhydrous DMSO for a concentration up to 100 mg/mL).[7]

  • Mixing : Securely cap the tube and vortex until the powder is completely dissolved. The solution should be clear and free of particulates.[7]

  • Storage : If not for immediate use, create single-use aliquots to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and preparation date. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) stability.

  • Cleanup : Wipe down the balance and surrounding surfaces. Dispose of all contaminated disposable materials (weigh boats, pipette tips, gloves) as hazardous chemical waste.[1]

Protocol 2: Spill Management

Immediate and correct response to a spill is critical to prevent exposure.

  • Evacuate : Alert others in the area and evacuate non-essential personnel.

  • Contain : For powdered spills, avoid creating dust. Gently cover the spill with absorbent pads.[1]

  • Don PPE : Ensure you are wearing the appropriate PPE, including respiratory protection, before cleaning the spill.

  • Clean Up : Gently collect the contaminated material using appropriate tools (e.g., forceps for pads). For liquid spills, absorb the material with chemical absorbents.

  • Decontaminate : Clean the spill area thoroughly with an appropriate cleaning agent.

  • Dispose : Place all contaminated materials, including used PPE, into a sealed, labeled hazardous waste container.[1]

  • Report : Complete an incident report according to your institution's policies.

Protocol 3: Decontamination and Disposal of Waste

As a β-lactam antibiotic, Cefpiramide should be chemically deactivated before disposal to mitigate environmental impact.[2]

  • Collection : Collect all liquid waste containing Cefpiramide in a designated, labeled, and sealed waste container.[2] Solid waste (contaminated gloves, vials, bench paper) should be collected in double, robust plastic bags, sealed individually, and labeled as hazardous waste.[8]

  • Chemical Deactivation (for liquid waste) : This procedure is adapted from a protocol for a related cephalosporin.[2]

    • Working in a fume hood, add 1M Sodium Hydroxide (NaOH) to the aqueous waste to achieve a final concentration of at least 0.1M. This process breaks the β-lactam ring, inactivating the antibiotic.

    • Allow the mixture to stand for a minimum of 12 hours.

    • Neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., 1M HCl).

  • Final Disposal : Dispose of the neutralized solution and the sealed bags of solid waste in accordance with local and institutional regulations for hazardous chemical waste.[2][8]

Procedural Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of Cefpiramide (sodium) from initial planning to final waste disposal.

cluster_prep 1. Preparation & Risk Assessment cluster_ppe 2. Donning PPE cluster_handling 3. Compound Handling cluster_cleanup 4. Post-Handling & Disposal cluster_spill Emergency: Spill Response A Review SDS & Protocols B Conduct Risk Assessment A->B C Designate Handling Area (e.g., Fume Hood) B->C D Assemble Equipment & Waste Containers C->D E Body Protection (Gown, Shoe Covers) D->E F Respiratory Protection (N95 or Respirator) E->F G Eye/Face Protection (Goggles & Face Shield) F->G H Hand Protection (Double Nitrile Gloves) G->H I Weighing Powder in Containment System H->I J Preparing Solution I->J K Wipe Down Work Area J->K L Segregate Waste (Solid vs. Liquid) K->L M Decontaminate Liquid Waste (NaOH Treatment) L->M Liquid N Package & Label all Hazardous Waste L->N Solid M->N O Doff PPE Correctly N->O P Dispose of Waste via Institutional Procedures O->P S1 Contain Spill S2 Clean & Decontaminate Area S1->S2 S3 Dispose of Contaminated Materials as HazWaste S2->S3

Caption: Workflow for the safe handling of Cefpiramide (sodium).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.